1,2-Oxathiolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
5684-29-7 |
|---|---|
Molecular Formula |
C3H6OS |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
oxathiolane |
InChI |
InChI=1S/C3H6OS/c1-2-4-5-3-1/h1-3H2 |
InChI Key |
OOFGXDQWDNJDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COSC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Oxathiolane: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Oxathiolane, a five-membered saturated heterocycle containing a sulfur-oxygen bond, represents a core structural motif with significant implications in medicinal chemistry and organic synthesis. Its derivatives are key intermediates in the synthesis of important antiviral nucleoside analogues. This guide provides a comprehensive overview of the fundamental properties, structure, and reactivity of the this compound core, intended to serve as a foundational resource for researchers in drug discovery and development.
Basic Properties and Structure
This compound is a colorless liquid with the chemical formula C₃H₆OS. The five-membered ring is puckered, existing in a dynamic equilibrium between different conformations. The presence of the sulfur and oxygen heteroatoms imparts distinct chemical properties to the ring system, influencing its reactivity and potential as a pharmacophore.
Physicochemical Properties
Quantitative data for the parent this compound is compiled below. It is important to note that detailed experimental data for the unsubstituted compound is limited, and some properties are based on computational models or data from closely related derivatives.
| Property | Value | Source |
| Molecular Formula | C₃H₆OS | --INVALID-LINK-- |
| Molecular Weight | 90.14 g/mol | --INVALID-LINK-- |
| CAS Number | 5684-29-7 | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Structural Parameters
Experimentally determined structural parameters for the parent this compound are scarce. The following table includes rotational constants which provide insight into the molecule's geometry.
| Parameter | Value | Source |
| Rotational Constant A | Data not available | |
| Rotational Constant B | Data not available | |
| Rotational Constant C | Data not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives.
¹H NMR Spectroscopy (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H3 | 3.2 - 3.4 | m | |
| H4 | 2.0 - 2.2 | m | |
| H5 | 4.4 - 4.6 | m |
¹³C NMR Spectroscopy
A reference to the ¹³C NMR spectrum of this compound has been noted in the literature, though a fully assigned spectrum with chemical shifts was not available in the searched databases.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 2950-2850 | C-H stretching |
| 1470-1430 | C-H bending |
| 1050-1000 | C-O stretching |
| 700-600 | C-S stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 90. Key fragmentation pathways would likely involve the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O), and cleavage of the S-O bond.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of the parent this compound are not widely published. The following sections provide generalized procedures based on the synthesis of its derivatives and related heterocyclic compounds.
Synthesis of this compound Derivatives
A common route to substituted 1,2-oxathiolanes involves the cyclization of appropriate precursors. For example, the synthesis of an oxathiolane intermediate for antiviral drugs like Lamivudine has been reported.[1]
Protocol: Synthesis of a Protected this compound Intermediate
This protocol describes the synthesis of a key intermediate for antiviral drug production.
Materials:
-
Appropriate starting thiol and aldehyde/ketone
-
Sulfenyl chloride
-
Vinyl acetate (B1210297)
-
Acetonitrile
-
Water
-
Hexanes
-
Sodium bicarbonate
Procedure:
-
A relevant thiol ester is prepared from thioglycolic acid.
-
The resulting thiol is halogenated with sulfuryl chloride to form a sulfenyl chloride.[1]
-
The sulfenyl chloride is then reacted with vinyl acetate to construct the sulfur-carbon bond.
-
The dichlorinated intermediate is then cyclized in water to generate the oxathiolane ring.[1]
-
The reaction mixture is heated to form the oxathiolane.
-
The product is isolated by extraction with toluene and crystallization with hexanes as an antisolvent.[1]
Spectroscopic Characterization
Protocol: General Procedure for NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1 s
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
Reactivity and Synthetic Applications
The this compound ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is central to its utility in organic synthesis.
Nucleophilic Ring-Opening
The strained S-O bond in the this compound ring can be cleaved by a variety of nucleophiles. This reaction typically proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack.
Generalized Reaction Scheme:
Caption: General scheme of nucleophilic ring-opening of this compound.
Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a plausible synthetic workflow for a substituted this compound, based on the principles of sulfenyl chloride chemistry.[1]
Caption: A logical workflow for the synthesis of a substituted this compound.
Conclusion
This compound and its derivatives are valuable heterocyclic systems with significant potential in medicinal chemistry. While comprehensive experimental data for the parent compound is limited, this guide provides a foundational understanding of its structure, properties, and reactivity based on available literature and predictive models. Further research into the experimental characterization of the parent this compound is warranted to fully unlock its potential in the development of novel therapeutics and synthetic methodologies.
References
An In-depth Technical Guide to 1,2-Oxathiolane: Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,2-oxathiolane and its key derivatives, this compound 2-oxide and this compound 2,2-dioxide. This document summarizes essential quantitative data, details experimental protocols for synthesis and characterization, and visualizes relevant chemical pathways and workflows.
Physicochemical Properties
The following tables provide a summary of the key physical and chemical properties of this compound and its oxidized derivatives. These tables are designed for easy comparison of the quantitative data available for these compounds.
Table 1: General and Physical Properties
| Property | This compound | This compound 2-oxide | This compound 2,2-dioxide |
| Molecular Formula | C₃H₆OS[1] | C₃H₆O₂S[2] | C₃H₆O₃S |
| Molecular Weight | 90.15 g/mol [1] | 106.15 g/mol [2] | 122.14 g/mol |
| Appearance | White crystalline solid or colorless liquid[3] | ||
| Boiling Point | 197.2 °C at 760 mmHg[2] | 298 °C | |
| Melting Point | 31 °C | ||
| Density | 1.39 g/cm³[2] | 1.3996 g/cm³ at 35 °C | |
| Vapor Pressure | 0.539 mmHg at 25°C[2] | 0.0024 mmHg at 24 °C | |
| Flash Point | 73.1 °C[2] | ||
| Solubility in Water | Very soluble | ||
| Refractive Index | 1.557 | 1.4585 at 20 °C |
Table 2: Computed Chemical Properties
| Property | This compound | This compound 2-oxide | This compound 2,2-dioxide |
| XLogP3-AA | 0.6[1] | -0.1[2] | -0.69 |
| Hydrogen Bond Donor Count | 0[1] | 0[2] | 0 |
| Hydrogen Bond Acceptor Count | 2[1] | 3[2] | 4 |
| Rotatable Bond Count | 0[1] | 0[2] | 0 |
| Exact Mass | 90.01393598 Da[1] | 106.00885060 Da[2] | 122.003765 Da |
| Monoisotopic Mass | 90.01393598 Da[1] | 106.00885060 Da[2] | 122.003765 Da |
| Topological Polar Surface Area | 34.5 Ų[1] | 45.5 Ų | 68.8 Ų |
| Heavy Atom Count | 5[1] | 6[2] | 8 |
| Complexity | 30.1[1] | 71.2[2] | 196 |
Spectroscopic Data
This section provides an overview of the characteristic spectral data for this compound and its derivatives.
Table 3: Spectroscopic Data
| Spectrum Type | This compound | This compound 2-oxide | This compound 2,2-dioxide |
| ¹H NMR | Data not readily available in a compiled format. | Data not readily available in a compiled format. | Data available in spectral databases. |
| ¹³C NMR | A reference to a ¹³C NMR spectrum is available in the literature.[1] | Data not readily available in a compiled format. | Data available in spectral databases. |
| Mass Spectrum | Data available in spectral databases. | Data available in spectral databases. | Mass spectrum (electron ionization) data is available.[4][5] |
| IR Spectrum | Data not readily available in a compiled format. | Data not readily available in a compiled format. | Data available in spectral databases. |
Experimental Protocols
General Synthesis of the this compound Ring
The synthesis of the this compound ring, a cyclic sulfinate ester, can be achieved through the cyclization of a corresponding hydroxy sulfinic acid or by other modern synthetic methods. A general approach involves the reaction of a 3-halopropanol with a source of sulfite (B76179) or the oxidation and cyclization of a 3-mercaptopropan-1-ol derivative.
Protocol: Synthesis of this compound 2-oxide from 1,3-Dichloropropane (B93676)
This protocol is based on a documented synthesis of 1,3-propanesultine (this compound 2-oxide).
-
Materials: 1,3-Dichloropropane, sulfur dioxide, tetraethylammonium (B1195904) bromide, acetonitrile.
-
Procedure:
-
In a suitable reaction vessel, dissolve 1,3-dichloropropane and tetraethylammonium bromide in acetonitrile.
-
Cool the mixture in an ice bath.
-
Bubble sulfur dioxide gas through the solution for a specified period.
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification (e.g., column chromatography) to yield this compound 2-oxide.
-
Note: This is a generalized protocol and specific reaction conditions such as concentrations, reaction time, and temperature should be optimized for best results.
Synthesis of a this compound Intermediate for Antiviral Drug Synthesis
The this compound core is a key structural component of several antiviral drugs, including lamivudine (B182088) and emtricitabine (B123318). The synthesis of these drugs often involves the preparation of a chiral oxathiolane intermediate.
Protocol: Synthesis of an l-Menthyl Ester Oxathiolane Intermediate
This protocol is a generalized representation of a key step in the synthesis of lamivudine and emtricitabine intermediates.
-
Materials: l-Menthol (B7771125), thioglycolic acid, sulfuryl chloride, vinyl acetate (B1210297), toluene (B28343), water.
-
Procedure:
-
Esterification: React l-menthol with thioglycolic acid in toluene to form the corresponding thiol ester. Water is removed to drive the reaction to completion.
-
Sulfenyl Chloride Formation: The resulting thiol ester is then reacted with sulfuryl chloride to generate the sulfenyl chloride.
-
Carbon-Sulfur Bond Formation: The sulfenyl chloride is reacted with vinyl acetate to form a new carbon-sulfur bond.
-
Cyclization: The intermediate is then cyclized in the presence of water to form the desired oxathiolane ring structure.
-
Purification: The final product is isolated and purified, often by crystallization.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows related to this compound.
Role in Drug Development and Signaling Pathways
The this compound ring system is of significant interest in medicinal chemistry, primarily as a key structural motif in synthetic nucleoside analogues that exhibit antiviral activity. While this compound itself is not directly implicated in specific signaling pathways, its derivatives are crucial components of drugs designed to interfere with viral replication.
The antiviral activity of 1,3-oxathiolane (B1218472) nucleoside analogues, which are structurally related to the this compound derivatives discussed here, is well-established. These compounds act as nucleoside reverse transcriptase inhibitors (NRTIs). The proposed mechanism of action involves the intracellular phosphorylation of the nucleoside analogue to its active triphosphate form. This triphosphate then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.
The following diagram illustrates this general mechanism of action for oxathiolane-based NRTIs.
References
- 1. This compound | C3H6OS | CID 138562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 2,2-dioxide [webbook.nist.gov]
- 5. This compound, 2,2-dioxide [webbook.nist.gov]
An In-depth Technical Guide to the Spectroscopic Data Analysis of 1,2-Oxathiolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic data associated with 1,2-oxathiolane and its derivatives. It includes a summary of quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), detailed experimental protocols, and visual workflows to aid in the understanding of the analytical processes.
Introduction to this compound
This compound is a five-membered heterocyclic compound containing one sulfur atom, one oxygen atom, and three carbon atoms.[1][2] The parent compound and its oxidized derivatives, such as this compound 2-oxide and this compound 2,2-dioxide (also known as gamma-propane sultone), are of interest in synthetic chemistry and may serve as versatile precursors for novel compounds in materials science and drug discovery.[3][4][5] A thorough understanding of their structural characteristics through spectroscopic analysis is crucial for their application.
Spectroscopic Data Analysis
Spectroscopic techniques are fundamental to the structural elucidation of this compound. The following sections summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the key data points are the chemical shifts (δ) in ¹H and ¹³C NMR.
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3 (CH₂) | 2.8 - 3.2 | Multiplet | Adjacent to the sulfur atom, leading to a downfield shift. |
| H-4 (CH₂) | 2.0 - 2.5 | Multiplet | Methylene group adjacent to another carbon. |
| H-5 (CH₂) | 4.2 - 4.6 | Multiplet | Adjacent to the oxygen atom, resulting in the most significant downfield shift.[6][7] |
Note: Data are estimated based on typical chemical shift values for protons in similar chemical environments. Actual values can vary based on solvent and substitution.[8][9]
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-3 | 25 - 35 | Carbon adjacent to the sulfur atom. |
| C-4 | 20 - 30 | Alkane-like carbon in the ring. |
| C-5 | 65 - 75 | Carbon adjacent to the oxygen atom, showing a significant downfield shift due to oxygen's electronegativity.[10][11] |
Note: Data are estimated based on general principles and data for related structures.[12] The presence of S=O bonds in oxidized derivatives will further influence these shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Table 3: Characteristic IR Absorption Bands for this compound and its Oxides
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |
| C-O | Stretching | 1050 - 1150 | Strong |
| C-S | Stretching | 600 - 800 | Weak-Medium |
| S=O (in Sulfoxides) | Stretching | 1030 - 1070 | Strong |
| S=O (in Sultones/Sulfones) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1120 - 1180 | Strong, Two Bands[5] |
Note: These are typical frequency ranges for the specified functional groups.[13][14] The exact position of the peaks can provide insight into the ring strain and electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The analysis is typically performed using techniques like electron ionization (EI).
Table 4: Key Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
|---|---|---|
| 90 | [M]⁺ | Molecular ion peak for the parent compound (C₃H₆OS).[1] |
| 60 | [M - CH₂O]⁺ | Loss of a formaldehyde (B43269) neutral fragment. |
| 46 | [CH₂S]⁺ | Fragment corresponding to thioformaldehyde. |
| 44 | [C₂H₄O]⁺ | Fragment corresponding to acetaldehyde (B116499) or oxirane. |
Note: Fragmentation patterns can be complex. The fragments listed represent plausible cleavage pathways for the this compound ring.[15][16][17] For the 2,2-dioxide derivative, a characteristic loss of SO₂ (64 Da) is expected.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.[18]
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16 to 64 scans for a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Perform phase and baseline corrections to the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
FTIR Spectroscopy Protocol
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition : Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.[18]
-
Data Analysis : Identify the characteristic absorption bands and correlate them with known functional group frequencies.
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.[18]
-
Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the molecular structure.[19][20]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of each spectroscopic analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
References
- 1. This compound | C3H6OS | CID 138562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound 2-oxide | C3H6O2S | CID 283800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 2,2-dioxide [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. compoundchem.com [compoundchem.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. s-a-s.org [s-a-s.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. whitman.edu [whitman.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. rsc.org [rsc.org]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. youtube.com [youtube.com]
An In-Depth Technical Guide to 1,2-Oxathiolane NMR Spectral Assignments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral assignments for the 1,2-oxathiolane core. Due to the limited availability of published experimental NMR data for the unsubstituted this compound, this guide presents a combination of predicted spectral data and experimental data for closely related derivatives, alongside detailed experimental protocols and logical workflows for spectral analysis.
Introduction to this compound and its Significance
The this compound ring system, a five-membered heterocycle containing a sulfur and an adjacent oxygen atom, is a structural motif of interest in various chemical contexts. While not as extensively studied as its 1,3-oxathiolane (B1218472) isomer, which is a key component in several antiviral drugs, the this compound core and its oxidized derivatives, known as γ-sultines and γ-sultones, are important synthetic intermediates and have been investigated for their unique chemical properties. Accurate NMR spectral assignment is crucial for the characterization of these compounds in synthesis, reaction monitoring, and for understanding their structure-activity relationships.
Predicted ¹H and ¹³C NMR Spectral Assignments for this compound
In the absence of readily available experimental spectra for the parent this compound, predicted ¹H and ¹³C NMR chemical shifts provide a valuable reference for researchers. These predictions are based on established empirical models and computational methods that consider the electronic environment of each nucleus.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C3 | 3.1 - 3.3 | Triplet | 45 - 50 |
| C4 | 2.2 - 2.4 | Multiplet | 25 - 30 |
| C5 | 4.4 - 4.6 | Triplet | 70 - 75 |
Disclaimer: These are predicted values and may differ from experimental results. They should be used as a guide for initial spectral interpretation.
Experimental NMR Spectral Assignments for a Key Derivative: this compound-2,2-dioxide (γ-Propane Sultone)
The most well-characterized derivative of this compound is its 2,2-dioxide, commonly known as γ-propane sultone. This compound serves as a valuable proxy for understanding the NMR characteristics of the this compound ring system.
Table 2: Experimental ¹H and ¹³C NMR Data for this compound-2,2-dioxide [1]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| C3 | 3.25 | Triplet | 7.0 | 47.9 |
| C4 | 2.35 | Multiplet | 23.1 | |
| C5 | 4.60 | Triplet | 6.5 | 68.7 |
Solvent: CDCl₃. TMS as internal standard.
Experimental Protocols for NMR Analysis
The acquisition of high-quality NMR spectra for 1,2-oxathiolanes and their derivatives requires careful consideration of experimental parameters. The following protocols provide a general framework for obtaining ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by methods such as column chromatography, distillation, or recrystallization.
-
Solvent Selection: A deuterated solvent that dissolves the sample and is chemically inert should be chosen. Common solvents for non-polar to moderately polar compounds include chloroform-d (B32938) (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), and benzene-d₆ (C₆D₆). For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or methanol-d₄ (CD₃OD) can be used.
-
Concentration: A concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Spectrometer Parameters
Modern NMR spectrometers offer a wide range of experiments and parameters that can be optimized for specific needs.
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a moderately concentrated sample.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.
-
Spectral Width (SW): A typical range of 0-220 ppm is used to cover the full range of carbon chemical shifts.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. For quaternary carbons, a longer delay may be needed.
-
Number of Scans (NS): A larger number of scans (from hundreds to thousands) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
2D NMR Experiments:
For unambiguous assignment of complex structures, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
Logical Relationships in Spectral Analysis
The process of assigning NMR spectra follows a logical workflow. The following diagrams illustrate the key steps and relationships in this process.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationships in NMR spectral interpretation.
Conclusion
This technical guide provides a foundational understanding of the NMR spectral assignments for the this compound core. While experimental data for the parent compound remains elusive in the public domain, the combination of predicted data, experimental data for a key derivative, and detailed protocols offers a robust starting point for researchers in the field. The application of modern 2D NMR techniques is highly recommended for the unambiguous structural elucidation of novel this compound derivatives, which will be instrumental in advancing their potential applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Oxathiolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the vibrational modes of 1,2-oxathiolane as analyzed by infrared (IR) spectroscopy. Due to the limited availability of direct spectroscopic studies on this compound, this document synthesizes information from established principles of IR spectroscopy and data from analogous organosulfur and cyclic compounds. The content herein is intended to serve as a foundational resource for the analysis and interpretation of the IR spectrum of this compound and its derivatives.
Introduction to this compound and its Spectroscopic Importance
This compound is a five-membered heterocyclic compound containing a sulfur and an adjacent oxygen atom. This structural motif is of interest in various chemical and pharmaceutical contexts. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation, which induces molecular vibrations.[1][2] For this compound, IR spectroscopy can be employed to identify key vibrational modes associated with its C-H, C-C, C-S, S-O, and C-O bonds, offering insights into its structural integrity and chemical environment.
Predicted Vibrational Modes of this compound
The vibrational spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the stretching and bending motions of its constituent bonds. The following table summarizes the predicted major vibrational modes and their approximate frequency ranges, based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretching | -CH₂- | 3000-2850 | Medium | The C-H stretching frequencies in unstrained cyclic alkanes are typically found in this region.[3] |
| CH₂ Scissoring (Bending) | -CH₂- | 1470-1450 | Medium | This bending vibration is characteristic of methylene (B1212753) groups.[4] |
| CH₂ Rocking/Wagging (Bending) | -CH₂- | 1370-1150 | Medium | These bending vibrations contribute to the fingerprint region of the spectrum. |
| C-O Stretching | C-O | 1150-1000 | Strong | The C-O stretching vibration in ethers and similar compounds typically appears as a strong band in this region.[3] For five-membered rings, the exact frequency can be influenced by ring strain.[5] |
| S-O Stretching | S-O | 1100-980 | Strong | The S=O stretching frequency is sensitive to its environment and can be found in this range.[6] |
| C-S Stretching | C-S | 800-600 | Weak-Medium | The C-S stretching vibration is often weak and can be difficult to assign definitively. Its position can vary depending on the molecular structure. |
| Ring Vibrations | This compound Ring | Fingerprint Region (<1000) | Variable | Complex vibrations involving the entire ring structure will appear in the fingerprint region, providing a unique spectral signature for the molecule. |
Disclaimer: The wavenumber ranges provided are approximate and based on general spectroscopic correlations. The actual experimental values for this compound may vary.
Experimental Protocol for FTIR Analysis of this compound
This section outlines a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound, which is presumed to be a liquid or a low-melting solid at ambient temperature.[7][8] The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[9][10]
3.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[9][11]
-
This compound sample.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.
3.2. Sample Preparation and Handling
-
Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[11]
-
Handle the this compound sample in a well-ventilated area or a fume hood, following appropriate safety precautions.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[12]
3.3. Data Acquisition
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR accessory to measure the absorbance of the ambient atmosphere (e.g., water vapor and carbon dioxide). This background spectrum will be automatically subtracted from the sample spectrum.[13]
-
Instrument Parameters: Set the appropriate parameters for data acquisition. Typical settings include:
-
Sample Spectrum: With the this compound sample on the ATR crystal, initiate the data collection.
-
Post-Measurement Cleaning: After the spectrum is acquired, clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe to remove all traces of the sample.[12]
3.4. Data Processing and Analysis
-
The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform any necessary baseline corrections or smoothing using the spectrometer's software.
-
Identify and label the major absorption bands in the spectrum.
-
Compare the observed peak positions with the expected vibrational modes outlined in the table above and with any available reference spectra.
Visualization of Experimental and Analytical Workflow
The following diagrams illustrate the logical flow of the experimental and data analysis processes for the IR spectroscopy of this compound.
Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.
Caption: Logical workflow for the analysis and interpretation of the IR spectrum.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. This compound 2,2-dioxide(1120-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound | C3H6OS | CID 138562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Navigating the Fragmentation Maze: A Technical Guide to 1,2-Oxathiolane Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Predicted Electron Ionization (EI) Fragmentation Patterns
Under electron ionization, 1,2-oxathiolane is expected to undergo a series of characteristic fragmentation reactions. The initial ionization event will form a molecular ion (M+•), which is then susceptible to ring-opening and subsequent cleavages to yield a variety of fragment ions. The presence of both a sulfur and an oxygen atom within the five-membered ring dictates a unique fragmentation landscape.
The primary fragmentation pathways are anticipated to involve:
-
Alpha-Cleavage: Fission of bonds adjacent to the heteroatoms (C-S and C-O bonds) is a common fragmentation route for such cyclic compounds.
-
Ring Opening followed by Elimination: The molecular ion may undergo ring-opening to form a radical cation, which can then eliminate neutral molecules such as ethylene (B1197577) (C2H4), formaldehyde (B43269) (CH2O), or thioformaldehyde (B1214467) (CH2S).
-
Loss of Sulfur-Containing Moieties: Expulsion of SO, HSO, or related fragments is also a plausible pathway, characteristic of organosulfur compounds.
Based on these principles, a number of key fragment ions can be predicted. A summary of these predicted fragments, their mass-to-charge ratio (m/z), and their proposed structures are presented in the table below.
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| m/z | Proposed Formula | Proposed Structure/Origin |
| 90 | [C3H6OS]+• | Molecular Ion |
| 62 | [C2H6S]+• | Loss of CO |
| 60 | [C2H4S]+• | Loss of CH2O |
| 48 | [SO]+• | Sulfur monoxide radical cation |
| 46 | [CH2S]+• | Thioformaldehyde radical cation |
| 44 | [C2H4O]+• | Acetaldehyde radical cation |
| 28 | [C2H4]+• | Ethylene radical cation |
Visualizing the Fragmentation Cascade
To better illustrate the predicted fragmentation pathways of this compound, the following diagram outlines the logical relationships between the molecular ion and its primary fragment ions.
Caption: Predicted fragmentation pathways of this compound.
Experimental Protocol: GC-MS Analysis of this compound
For the analysis of a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The following protocol provides a detailed methodology for such an analysis.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of 1 mg/mL. Create a series of dilutions to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if in a matrix): For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed. For instance, a headspace SPME method could be effective for extracting volatile sulfur compounds from aqueous samples.[1][2]
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless inlet operated in splitless mode for trace analysis or split mode for higher concentrations. Inlet temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Parameters:
3. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the complete mass spectrum of eluting peaks.
-
Identify the this compound peak based on its retention time, as determined by the analysis of a pure standard.
-
Extract the mass spectrum for the identified peak and compare it with the predicted fragmentation patterns.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
Experimental Workflow Visualization
The logical flow of the GC-MS analysis, from sample introduction to data interpretation, is depicted in the following diagram.
Caption: A typical workflow for GC-MS analysis.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust protocol for its analysis. Researchers and professionals in drug development can leverage this information for the identification and characterization of this and related heterocyclic compounds in their work. The predictive nature of the fragmentation patterns underscores the need for experimental verification, and the provided protocol offers a clear path toward obtaining such crucial data.
References
An In-depth Technical Guide on 1,2-Oxathiolane Reaction Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms and kinetics of 1,2-oxathiolane, a five-membered heterocyclic compound containing a sulfur-oxygen bond. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical behavior of this important structural motif. Due to the limited availability of extensive quantitative kinetic data for this compound itself, this guide also incorporates information from related sulfur-containing heterocycles to provide a broader context for its reactivity.
Core Reaction Mechanisms of this compound
This compound and its derivatives can undergo a variety of chemical transformations, with the most significant being thermolysis, photolysis, and ring-opening reactions. Understanding the mechanisms of these reactions is crucial for predicting the stability, reactivity, and potential applications of this compound-containing compounds.
Thermolysis
The thermal decomposition of this compound has been studied in the gas phase, revealing a primary reaction pathway that leads to the formation of acrolein and hydrogen sulfide.[1] This process is believed to proceed through an initial rearrangement to an intermediate, 3-mercaptopropanal, which then eliminates hydrogen sulfide.
A key aspect of the gas-phase thermolysis of this compound is the proposed equilibrium with thietane (B1214591) 1-oxide.[1] Isotopic labeling experiments have provided evidence for this reversible transformation.[1]
Reaction Pathway for the Thermal Decomposition of this compound
References
The Ascendant Therapeutic Potential of 1,2-Oxathiolane Derivatives: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2-oxathiolane ring system, a five-membered heterocycle containing a sulfur-oxygen bond, is an emerging pharmacophore with considerable potential in medicinal chemistry. While historically less explored than its 1,3-oxathiolane (B1218472) counterpart, recent advancements in synthetic methodologies are paving the way for the discovery of novel derivatives with promising therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and burgeoning biological significance of this intriguing class of compounds.
Synthetic Strategies for the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic routes, with cycloaddition reactions and the sulfonation of homoallylic alcohols representing key strategies.
[3+2] Cycloaddition Reactions
A prominent method for the synthesis of this compound S-oxides involves the [3+2] cycloaddition of sulfur dioxide (SO₂) to transition-metal allyl complexes.[1] This approach offers a direct route to the oxidized form of the this compound ring.
Experimental Protocol: Synthesis of Transition-Metal Substituted this compound 1-Oxides
This protocol is based on the general principles of [3+2] cycloaddition reactions involving transition metal complexes.
Materials:
-
Cyclopentadienyl iron dicarbonyl allyl complex (or other suitable transition-metal allyl complex)
-
Sulfur dioxide (SO₂)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the transition-metal allyl complex in the chosen anhydrous solvent.
-
Cool the solution to an appropriate temperature (typically between -78 °C and room temperature, depending on the reactivity of the complex).
-
Introduce a measured amount of sulfur dioxide gas into the reaction mixture with vigorous stirring. The SO₂ can be bubbled directly through the solution or added as a condensed liquid.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR spectroscopy).
-
Upon completion, quench the reaction by removing the excess SO₂ and warming the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting regioisomeric transition-metal substituted this compound 1-oxides by column chromatography on silica (B1680970) gel using an appropriate eluent system.
Logical Workflow for [3+2] Cycloaddition
Caption: Workflow for the synthesis of this compound 1-oxides via [3+2] cycloaddition.
Synthesis of this compound-2,2-dioxides (γ-Sultones)
The synthesis of γ-sultones, which are this compound-2,2-dioxides, can be achieved through various methods, including the sulfonation of homoallylic alcohols. While specific protocols for novel derivatives are often proprietary, the general approach involves the cyclization of a hydroxy-substituted sulfonic acid.
Experimental Protocol: General Procedure for the Synthesis of 1,2-Oxathiolan-4-ol, 2,2-dioxide Derivatives
This protocol outlines a general approach for the synthesis of functionalized γ-sultones, which can serve as versatile intermediates.
Materials:
-
A suitable diol containing both primary and secondary alcohols
-
A sulfonating agent (e.g., toluenesulfonyl chloride)
-
A tertiary amine base (e.g., triethylamine, pyridine)
-
An organotin catalyst (e.g., dibutyltin (B87310) oxide) for selective sulfonation[2]
-
Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)[2]
Procedure:
-
Selective Sulfonation: To a solution of the diol in an anhydrous organic solvent, add the tertiary amine base.[2]
-
Add a catalytic amount of the organotin catalyst.[2]
-
Cool the mixture and slowly add the sulfonating agent.[2]
-
Allow the reaction to proceed at a controlled temperature until the selective sulfonation of the primary alcohol is complete (monitored by TLC or LC-MS).
-
Cyclization: Work up the reaction to isolate the intermediate sulfonate.
-
Induce cyclization to the γ-sultone, which may occur spontaneously or require specific conditions such as heating or treatment with a non-nucleophilic base.
-
Purify the resulting this compound-2,2-dioxide derivative by crystallization or column chromatography.
Synthetic Workflow for γ-Sultone Formation
Caption: General workflow for the synthesis of this compound-2,2-dioxides.
Biological Activity and Therapeutic Potential
While the biological activities of this compound derivatives are not as extensively documented as their 1,3-isomers, emerging research suggests their potential in various therapeutic areas. The inherent reactivity of the S-O bond and the potential for diverse functionalization make them attractive candidates for drug discovery programs.
Potential as Anticancer Agents
The cytotoxicity of various heterocyclic compounds against cancer cell lines is an active area of research. While specific quantitative data for this compound derivatives is limited in publicly available literature, the structural similarity to other biologically active sulfur-containing heterocycles warrants their investigation as potential anticancer agents.
Table 1: Cytotoxicity of Selected Heterocyclic Compounds (for illustrative purposes)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Oxadiazole Derivatives | U87, T98G, LN229 (Glioblastoma) | 35 ± 2 | [3] |
| 1,3-Benzoxathiol-2-one Schiff Bases | ACP-03 (Gastric) | < 5 | [4] |
| 1,3-Benzoxathiol-2-one Schiff Bases | SKMEL-19 (Melanoma) | < 5 | [4] |
Note: This table is intended to provide context on the cytotoxic potential of related heterocyclic systems. Further screening of novel this compound libraries is required to determine their specific anticancer activities.
Proposed Signaling Pathway for Investigation
Given the role of oxidative stress in cancer, one potential mechanism of action for this compound derivatives could involve the modulation of redox-sensitive signaling pathways.
Caption: Hypothetical signaling pathway for the anticancer activity of this compound derivatives.
Future Directions
The field of this compound chemistry is ripe for exploration. The development of novel, stereoselective synthetic methods will be crucial for accessing a wider range of derivatives. Systematic screening of these compounds against various cancer cell lines and viral targets is essential to uncover their therapeutic potential. Furthermore, detailed mechanistic studies will be necessary to elucidate their modes of action and to guide the rational design of next-generation this compound-based drugs. The data and protocols presented in this guide serve as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents [patents.google.com]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Conformational Analysis of the 1,2-Oxathiolane Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-oxathiolane ring, a five-membered heterocycle containing a sulfur-oxygen bond, is a structural motif of interest in medicinal chemistry and materials science. Understanding the conformational preferences of this ring system is crucial for the rational design of novel molecules with specific biological activities or material properties. This technical guide provides an in-depth analysis of the conformational landscape of the this compound ring, drawing upon computational studies and experimental data from analogous systems.
Introduction to the Conformational Flexibility of Five-Membered Rings
Five-membered rings, such as cyclopentane (B165970) and its heteroatomic analogues, are not planar. They adopt puckered conformations to relieve torsional strain. The conformational space of these rings is typically described by the concept of pseudorotation, a continuous puckering motion that travels around the ring. The two most common conformations are the envelope (or twist) and half-chair forms. The energy barrier between these conformations is generally low, leading to a dynamic equilibrium in solution.
Conformational Landscape of the this compound Ring: A Computational Perspective
Detailed experimental data on the parent this compound is limited. However, computational studies have provided significant insights into its conformational preferences. The primary mode of conformational change in the this compound ring is pseudorotation.
A key study on the pseudorotational motion of this compound revealed its one-dimensional potential energy surface (1D-PES) along the pseudorotation angle (ϕ). The 1D-PES for this compound shows two energy minima, which correspond to an enantiomeric pair of stable conformations.[1]
The following diagram illustrates the pseudorotational pathway and the energy profile of the this compound ring.
References
Methodological & Application
Synthesis of 1,2-Oxathiolane-2,2-dioxide: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Oxathiolane-2,2-dioxide, also known as 1,3-propanesultone. This compound is a versatile chemical intermediate, notably used for introducing sulfopropyl groups into molecules to enhance water solubility and impart anionic character.[1][2][3] However, it is a potent alkylating agent and a known carcinogen, necessitating strict safety protocols during handling.[4][5][6]
Introduction
This compound-2,2-dioxide is a cyclic sulfonate ester belonging to the sultone class of compounds.[4] Its high reactivity makes it a valuable reagent in various industrial applications, including the production of dyes, insecticides, and foaming agents.[7] In the pharmaceutical and drug development sectors, it can be used to modify the properties of active molecules. This document outlines two primary, well-established synthesis routes starting from either allyl alcohol or allyl chloride.
Data Presentation
The following tables summarize the quantitative data for the two primary synthesis protocols of this compound-2,2-dioxide, providing a clear comparison of the reaction parameters and outcomes.
Table 1: Synthesis Protocol from Allyl Alcohol
| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sulfonation of Allyl Alcohol | Allyl alcohol, Sodium bisulfite, Sodium sulfite, Azo diisobutyl nitrile (catalyst) | Ambient, then 85-90 | 2-3 (initial), 2-3 (acidification) | - | [1] |
| 2 | Acidification and Extraction | Concentrated hydrochloric acid, n-Butanol | 85-90 | 2-3 | - | [1] |
| 3 | Cyclodehydration | 3-hydroxy-1-propanesulfonic acid, Pyridinium (B92312) p-toluenesulfonate, Zeolites | 50-60 | 2-3 | up to 95 (overall) | [1][8][9] |
| 4 | Purification | Calcium oxide | Reflux | 1-2 | 99.4 (of purified product) | [10] |
Table 2: Synthesis Protocol from Allyl Chloride
| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Preparation of Sodium Allyl Sulfonate | Allyl chloride, Sodium metabisulfite (B1197395) aqueous solution | - | - | - | [11][12] |
| 2 | Reverse Markovnikov Addition and Acidification | Sodium allyl sulfonate, Sulfuric acid, Catalyst | - | - | - | [11][12] |
| 3 | Hydrolysis | - | - | - | - | [11][12] |
| 4 | Cyclodehydration | 3-hydroxypropanesulfonic acid, Inert dehydrating agent (e.g., toluene (B28343), diformazan benzo) | ~105 (toluene), ~130 (diformazan benzo) | 10-12 | 81-83 (overall) | [12] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound-2,2-dioxide.
Protocol 1: Synthesis from Allyl Alcohol
This synthesis is a multi-step process involving the formation of a sulfonic acid intermediate followed by cyclodehydration.[1]
Step 1: Sulfonation of Allyl Alcohol and Acidification
-
In a suitable reactor, combine sodium sulfite, sodium bisulfite, and allyl alcohol at ambient temperature.
-
Adjust the pH of the mixture to a range of 5.0 to 5.5 using concentrated hydrochloric acid.
-
Initiate the free-radical addition by adding azo diisobutyl nitrile (AIBN) as a catalyst. The reaction is allowed to proceed for 2 to 3 hours.
-
Following the initial reaction, add more concentrated hydrochloric acid and heat the mixture to between 85°C and 90°C for an additional 2 to 3 hours to form 3-hydroxy-1-propanesulfonic acid.[1]
-
Filter the mixture to remove the salt precipitate.
-
Extract the filtrate with n-butanol. The organic layer containing 3-hydroxy-1-propanesulfonic acid is collected for the next step.[1]
Step 2: Cyclodehydration and Purification
-
To the collected 3-hydroxy-1-propanesulfonic acid, add pyridinium p-toluenesulfonate and zeolites as catalysts.[1][10]
-
Heat the mixture to a temperature between 50°C and 60°C for 2 to 3 hours to induce dehydration and cyclization.[1]
-
Distill the reaction mixture, collecting the fraction between 147°C and 149°C.[1]
-
For final purification, add calcium oxide to the collected fraction and heat at reflux for 1 to 2 hours. This step removes impurities, yielding high-purity this compound-2,2-dioxide.[1][10]
Protocol 2: Synthesis from Allyl Chloride
This method utilizes the cheaper starting material, allyl chloride, and proceeds through four main steps.[11][12]
Step 1: Preparation of Sodium Allyl Sulfonate
-
Slowly add allyl chloride dropwise to an aqueous solution of sodium metabisulfite.
Step 2-3: Reaction with Sulfuric Acid, Hydrolysis, and Acidification
-
React the sodium allyl sulfonate with sulfuric acid in the presence of a catalyst.
-
Perform hydrolysis under alkaline conditions.
-
Acidify the mixture to produce 3-hydroxypropanesulfonic acid.
Step 4: Cyclodehydration
-
Conduct a cyclodehydration of the 3-hydroxypropanesulfonic acid using an inert dehydrating agent such as toluene or diformazan benzo.
-
When using toluene, heat the mixture to approximately 105°C for 10-12 hours, separating the water generated during the reaction.[12]
-
After the reaction is complete, filter the solution.
-
The filtrate is subjected to vacuum distillation, and the product crystallizes upon cooling.[12]
Visualizations
Experimental Workflow: Synthesis from Allyl Alcohol
Caption: Workflow for the synthesis of this compound-2,2-dioxide from allyl alcohol.
Signaling Pathway: Toxicological Mechanism of this compound-2,2-dioxide
This compound-2,2-dioxide is a direct-acting alkylating agent that exerts its toxicity and carcinogenicity by covalently modifying biological macromolecules.[7]
Caption: Genotoxic mechanism of this compound-2,2-dioxide leading to carcinogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]
- 3. This compound 2,2-dioxide(1120-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 5. 1,3-Propane sultone as an extremely potent human carcinogen: description of an exposed cohort in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 8. Paper - WAP [paper.academicpub.org]
- 9. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]
- 10. 1,3-Propanesultone synthesis - chemicalbook [chemicalbook.com]
- 11. The preparation method of 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]
Application Notes and Protocols for the Stereoselective Synthesis of 1,2-Oxathiolane Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Oxathiolane nucleosides represent a class of sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry. Analogous to the well-studied 1,3-oxathiolane (B1218472) nucleosides, which include clinically important antiviral agents like Lamivudine and Emtricitabine, the this compound scaffold offers a unique stereochemical and electronic profile that could lead to the discovery of novel therapeutic agents.[1] The stereoselective synthesis of these molecules is crucial, as the biological activity of nucleoside analogs is often confined to a single stereoisomer.
These application notes provide a comprehensive overview of proposed strategies and detailed protocols for the stereoselective synthesis of this compound nucleosides, focusing on the construction of the chiral this compound ring and the stereocontrolled formation of the C-N glycosidic bond.
Synthetic Strategies
The stereoselective synthesis of this compound nucleosides is a challenging endeavor due to the absence of established direct methods. However, a convergent synthetic approach, based on methodologies from related fields, is proposed. This strategy involves two key stages:
-
Stereoselective Synthesis of a Chiral this compound Intermediate: This involves the preparation of a this compound 2,2-dioxide (γ-sultone) with a functional group at a key position (C4 or C5) that allows for subsequent coupling with a nucleobase. The stereochemistry of this intermediate is critical for the final product.
-
Stereoselective Glycosylation: The chiral this compound intermediate is then coupled with a protected nucleobase to form the C-N glycosidic bond with control of the anomeric stereochemistry.
Two primary pathways are proposed for the glycosylation step: a Lewis acid-catalyzed approach and a Mitsunobu reaction.
Caption: Proposed overall synthetic workflow for this compound nucleosides.
Data Presentation: Key Transformations and Expected Outcomes
The following tables summarize quantitative data for key reactions, extrapolated from analogous systems, to provide an estimate of expected yields and stereoselectivities.
Table 1: Stereoselective Synthesis of Chiral γ-Sultones
| Starting Material | Chiral Auxiliary/Catalyst | Reaction Type | Product | Diastereomeric/Enantiomeric Excess | Yield (%) | Reference |
| α-Allylated Chiral Sulfonates | Chiral Auxiliary | Intramolecular Cyclization | α,γ-Substituted γ-Sultones | High de | Good to Excellent | [2] |
| α-Bromomethyl Ketones | LiHMDS | Anion-mediated Cyclization | β-Alkylpropane γ-Sultones | N/A | Good | [2] |
| 1-(Adamant-1-yl)-substituted Olefins | SO3 | Sulfonation | Adamantane-fused γ-Sultones | threo diastereomer favored | 50-62 | [3] |
Table 2: Nucleophilic Substitution of Cyclic Sulfates/Sultones
| Substrate | Nucleophile | Conditions | Product | Regioselectivity | Yield (%) | Reference |
| Cyclic Sulfates | NaN3 | DMF | Azido alcohol | High | Good | [4] |
| Cyclic Sulfates | Phenoxide | Acetonitrile, reflux | Phenyl ether alcohol | Highly regiospecific | Good | [5] |
| Cyclic Sulfates | Fluoride Ion | Acetonitrile, reflux | Fluoro alcohol | Pronounced regioselectivity | Good | [5] |
Table 3: Stereoselective Glycosylation of 1,3-Oxathiolane Analogs (for comparison)
| Glycosyl Donor | Nucleobase | Lewis Acid/Conditions | β/α Ratio | Yield (%) | Reference |
| Acetoxy-1,3-oxathiolane | Silylated Cytosine | TMSOTf | 2:1 | Good | [1] |
| Benzoylated-1,3-oxathiolane | Silylated Cytosine | TMSI | 1.3:1 | Good | [1] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a Chiral 4-Hydroxy-1,2-Oxathiolane-2,2-Dioxide
This protocol is adapted from methods for the synthesis of chiral γ-sultones and is a hypothetical pathway.
Materials:
-
Appropriate chiral allylic alcohol
-
SOCl₂
-
RuCl₃, NaIO₄
-
Acetonitrile, CCl₄, H₂O
-
EtOAc, NaHCO₃, MgSO₄
-
Silica (B1680970) gel for chromatography
Procedure:
-
Synthesis of the corresponding cyclic sulfite: To a solution of the chiral allylic alcohol in an appropriate solvent, add SOCl₂ dropwise at 0 °C. Stir the reaction until completion (monitored by TLC).
-
Oxidation to the cyclic sulfate (B86663) (γ-sultone): To a biphasic mixture of acetonitrile, CCl₄, and water, add the crude cyclic sulfite. Add RuCl₃ (catalytic amount) followed by NaIO₄ in portions. Stir vigorously until the reaction is complete.
-
Work-up: Extract the aqueous layer with EtOAc. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the chiral 4-hydroxy-1,2-oxathiolane-2,2-dioxide.
Protocol 2: Stereoselective Glycosylation via Mitsunobu Reaction
This protocol describes the coupling of a chiral 4-hydroxy-1,2-oxathiolane-2,2-dioxide with a protected nucleobase.
Materials:
-
Chiral 4-hydroxy-1,2-oxathiolane-2,2-dioxide (from Protocol 1)
-
Protected nucleobase (e.g., N⁴-benzoyl-cytosine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF or 1,4-dioxane
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a solution of the chiral 4-hydroxy-1,2-oxathiolane-2,2-dioxide and the protected nucleobase in anhydrous THF, add PPh₃ at 0 °C under an inert atmosphere.
-
Mitsunobu Reaction: Add DIAD or DEAD dropwise to the solution. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected this compound nucleoside. The reaction is expected to proceed with inversion of stereochemistry at the C4 position.
Caption: Proposed Mitsunobu reaction for stereoselective glycosylation.
Protocol 3: Deprotection of the Nucleoside Analog
This protocol describes a general procedure for the removal of protecting groups.
Materials:
-
Protected this compound nucleoside (from Protocol 2)
-
Methanolic ammonia (B1221849) or other appropriate deprotection reagent
-
Methanol
-
Silica gel for chromatography or recrystallization solvents
Procedure:
-
Deprotection Reaction: Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature. The reaction progress should be monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final this compound nucleoside.
Biological Evaluation and Signaling Pathways
While the specific biological activities of this compound nucleosides are yet to be extensively explored, they are designed as analogs of clinically successful antiviral drugs. The presumed mechanism of action for many antiviral nucleoside analogs involves intracellular phosphorylation to the corresponding triphosphate, which then acts as a competitive inhibitor or a chain terminator of viral polymerases (e.g., reverse transcriptase).
Caption: Presumed intracellular activation pathway of this compound nucleosides.
Conclusion
The stereoselective synthesis of this compound nucleosides presents a promising area for the development of new therapeutic agents. While direct synthetic routes are not yet established, the application of modern synthetic methodologies, including stereoselective sultone synthesis and reliable glycosylation reactions like the Mitsunobu reaction, provides a clear and viable path forward. The protocols and strategies outlined in these application notes are intended to serve as a foundational guide for researchers in this exciting and evolving field. Further optimization and exploration of these methods will undoubtedly lead to the successful synthesis and biological evaluation of this novel class of nucleoside analogs.
References
Application Notes and Protocols: 1,2-Oxathiolane as a Key Intermediate in the Synthesis of Lamivudine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Lamivudine (B182088), a crucial antiretroviral medication, utilizing a 1,2-oxathiolane intermediate. The methodologies outlined are based on established and innovative synthetic routes, offering insights into stereoselective synthesis and process optimization.
Introduction
Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV/AIDS and Hepatitis B.[1][2] Its synthesis has been a subject of extensive research, aiming for more efficient, cost-effective, and stereoselective methods. A key strategic intermediate in many successful syntheses is a this compound derivative.[3][4][5] This intermediate allows for the crucial stereocontrolled introduction of the cytosine nucleobase to form the desired cis-(-)-enantiomer, which is the biologically active form of Lamivudine.[2]
This document details various synthetic strategies to access the this compound intermediate and its subsequent conversion to Lamivudine. The protocols are designed to provide researchers with a practical guide for laboratory-scale synthesis.
Synthetic Strategies and Key Data
Several innovative routes have been developed for the synthesis of the pivotal this compound intermediate and its subsequent conversion to Lamivudine. These methods focus on achieving high stereoselectivity and overall yield. Below is a summary of key quantitative data from prominent synthetic approaches.
| Route | Key Transformation | Starting Materials | Overall Yield | Key Stereoselectivity/Purity | Reference |
| Route A: Supply-Centered Synthesis | Sulfenyl chloride chemistry to construct the oxathiolane ring | Chloroacetic acid, vinyl acetate (B1210297), sodium thiosulfate, water | 62% (5 steps to Lamivudine) | 99.3% LCAP for a key intermediate | [4][6] |
| Route B: Enzymatic Dynamic Kinetic Resolution | Enzyme-catalyzed cascade addition–cyclization–acetylation | Achiral starting materials | 40% (3 steps to Lamivudine) | 45% ee for the key intermediate | [1] |
| Route C: Chiral Auxiliary Approach | Acylation with a lactic acid derivative to control stereochemistry | Oxathiolane, (S)-lactic acid derivative | 86% (for the desired cis-nucleoside from the acylated oxathiolane) | >99% optical purity of the final nucleoside | [7][8] |
| Route D: ZrCl4-Mediated N-Glycosylation | Lewis acid-catalyzed N-glycosylation | 1,3-oxathiolane (B1218472) acetate, silylated cytosine | - | Preferential formation of a single isomer | [9][10] |
Experimental Protocols
Route A: Supply-Centered Synthesis of a Lamivudine Intermediate
This route focuses on the use of low-cost, readily available starting materials.[4]
Step 1: Synthesis of the Dichlorinated Intermediate
-
To a solution of methyl thioglycolate (1.0 equiv) in toluene, add sulfuryl chloride (SO₂Cl₂) (2.2 equiv) at 0 °C.
-
Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Vinyl acetate (1.0 equiv) is then added to the reaction mixture.
-
The reaction is monitored by TLC for the formation of the dichlorinated intermediate. This intermediate is typically used in the next step without further purification.
Step 2: Cyclization to form the Oxathiolane Ring
-
The crude dichlorinated intermediate is dissolved in a 1:1 mixture of acetonitrile (B52724) and water.
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv) is added, and the mixture is heated to 70 °C for 2.5 hours.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent.
Step 3: Conversion to the Lamivudine Intermediate
-
The crude oxathiolane from the previous step is subjected to conditions that facilitate the formation of the desired stereoisomer, often involving a crystallization-induced diastereoselection.[6]
-
This step typically involves the use of a chiral auxiliary, such as L-menthol, to direct the stereochemistry.[6]
Route B: Enzymatic Dynamic Kinetic Resolution (DKR) Protocol
This protocol utilizes an enzyme to achieve a highly efficient asymmetric synthesis.[1]
Step 1: Enzyme-Catalyzed Cascade Reaction
-
In a suitable solvent (e.g., THF), combine the achiral starting materials.
-
Add surfactant-treated subtilisin Carlsberg (STS) and phenyl acetate.
-
Add triethylamine (B128534) (TEA) and maintain the reaction at 4 °C.
-
Monitor the reaction for the formation of the enantioenriched 1,3-oxathiolane intermediate. The reported yield for this step is 89%.[1]
Step 2: Vorbrüggen Coupling
-
The enantioenriched oxathiolane intermediate (1.0 equiv) is dissolved in anhydrous acetonitrile.
-
Silylated N⁴-acetylcytosine and trimethylsilyl (B98337) iodide (TMSI) are added at 0 °C.
-
The reaction mixture is stirred until the coupling is complete (monitored by TLC). This step yields the protected nucleoside with a reported yield of 51%.[1]
Step 3: Deprotection
-
The protected nucleoside is dissolved in methanol.
-
Potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature.
-
Upon completion of the deprotection, the reaction is worked up to isolate Lamivudine. The reported yield for this final step is 89%.[1]
Route C: Chiral Auxiliary-Directed Synthesis
This method employs a chiral lactic acid derivative to control the stereochemistry of the oxathiolane ring.[7][8]
Step 1: Acylation of the Oxathiolane
-
Pre-form an anhydride (B1165640) by reacting a sodium lactate (B86563) derivative (1.6 equiv) with pivaloyl chloride (PivCl) (1.6 equiv) in a suitable solvent like CDCl₃ for 90 minutes.
-
In a separate flask, dissolve the starting oxathiolane in CDCl₃.
-
Slowly add the pre-formed anhydride mixture to the heated solution of the oxathiolane.
-
The reaction progress is monitored, and upon completion, the acylated oxathiolane is isolated.
Step 2: Glycosylation with Cytosine
-
The acylated oxathiolane is dissolved in a suitable solvent.
-
The reaction is carried out by generating HBr in situ from bromine and mesitylene.
-
This converts the acylated oxathiolane to a brominated analogue, which then reacts with cytosine.
-
The desired cis-nucleoside is formed with a reported overall yield of 96% for the glycosylation and is isolated by crystallization.[8]
Visualizing the Synthesis
To better understand the workflow and chemical transformations, the following diagrams illustrate the key processes.
Caption: General workflow for Lamivudine synthesis via a this compound intermediate.
Caption: Simplified pathway for the supply-centered synthesis of Lamivudine.
Caption: Logical relationship of challenges and solutions in Lamivudine synthesis.
References
- 1. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of 1,2-Oxathiolane in the Stereoselective Synthesis of Emtricitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine (B123318) (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. A key structural feature of Emtricitabine is the cis-configured 1,3-oxathiolane (B1218472) ring, which is crucial for its antiviral activity. The stereoselective synthesis of this moiety presents a significant challenge in the manufacturing of Emtricitabine. This application note details a robust and widely employed synthetic strategy that utilizes a 1,2-oxathiolane derivative, leveraging the chiral auxiliary L-menthol to control the stereochemistry of the key intermediate. This method provides a reliable pathway to the desired (2R, 5S) enantiomer of the oxathiolane ring, which is essential for the therapeutic efficacy of Emtricitabine.
The synthesis involves the coupling of a chiral 1,3-oxathiolane intermediate with silylated 5-fluorocytosine (B48100), followed by reduction to yield Emtricitabine. The use of L-menthol as a chiral auxiliary allows for the diastereoselective formation of the desired stereoisomer, which can be isolated through crystallization. This approach has been detailed in various patents and is a cornerstone of several industrial syntheses of Emtricitabine.
Synthetic Pathway Overview
The overall synthetic scheme for Emtricitabine starting from a this compound precursor is depicted below. The key steps involve the formation of a chiral oxathiolane carboxylate, introduction of the 5-fluorocytosine base, and subsequent reduction to the final active pharmaceutical ingredient.
Caption: Synthetic pathway for Emtricitabine from a this compound precursor.
Experimental Protocols
Protocol 1: Synthesis of (2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester
This protocol describes the synthesis of a key activated intermediate for the coupling reaction.
Materials:
-
(2R, 5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester
-
Acetic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve (2R, 5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester in dichloromethane.
-
Add acetic anhydride to the solution.
-
Cool the mixture in an ice-water bath.
-
Add pyridine dropwise with stirring, followed by the addition of a catalytic amount of DMAP.
-
Allow the reaction to proceed to completion, monitoring by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired (2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester.
Protocol 2: Silylation of 5-Fluorocytosine
This protocol details the preparation of the silylated nucleobase required for the coupling reaction.
Materials:
-
5-Fluorocytosine
-
Methanesulfonic acid (catalyst)
-
Toluene
Procedure:
-
Suspend 5-fluorocytosine in toluene.
-
Add hexamethyldisilazane and a catalytic amount of methanesulfonic acid.[1][2]
-
After reflux, distill the reaction mixture to dryness under vacuum to remove excess HMDS and toluene.
-
The resulting silylated 5-fluorocytosine residue is used directly in the next step without further purification.
Protocol 3: Coupling of Chiral Oxathiolane with Silylated 5-Fluorocytosine
This protocol describes the crucial N-glycosylation step to form the carbon-nitrogen bond.
Materials:
-
(2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester
-
Silylated 5-Fluorocytosine
-
Trimethylsilyl (B98337) iodide (TMSI) or other suitable Lewis acid
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the silylated 5-fluorocytosine residue in dichloromethane.
-
Add a solution of (2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester in dichloromethane.[1][2]
-
Cool the mixture and slowly add trimethylsilyl iodide.
-
Stir the reaction at room temperature for about 2 hours, monitoring for completion.[3]
-
After the reaction is complete, quench the reaction and perform an aqueous workup.
-
The crude product, L-menthyl (2R, 5S)-5-(4-amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)[1][4]oxathiolane-2-carboxylate, can be purified by crystallization.
Protocol 4: Reduction to Emtricitabine
This final step involves the removal of the L-menthyl chiral auxiliary and reduction of the carboxylate to a hydroxymethyl group.
Materials:
-
L-menthyl (2R, 5S)-5-(4-amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)[1][4]oxathiolane-2-carboxylate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Potassium bicarbonate
-
Potassium hydrogen phosphate (B84403)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
Procedure:
-
Suspend the coupled product in a mixture of tetrahydrofuran, methanol, and water.[1][2]
-
Add potassium bicarbonate and potassium hydrogen phosphate to the suspension.[1][2]
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide (B78521) over 2-3 hours.[1][2]
-
After completion, perform a standard workup to isolate the crude Emtricitabine.
-
The crude product can be purified by crystallization from a suitable solvent system, such as methanol/isopropyl acetate, to yield high-purity Emtricitabine.[1][2]
Quantitative Data Summary
The following table summarizes typical yields and conditions for the key steps in the synthesis of Emtricitabine via the this compound pathway.
| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield | Reference |
| 1 | Silylation of 5-Fluorocytosine | 5-Fluorocytosine, HMDS, Methanesulfonic acid | Toluene | Quantitative (used in situ) | [1][2] |
| 2 | Coupling (N-Glycosylation) | Activated Oxathiolane, Silylated 5-FC, TMSI | Dichloromethane | Not explicitly stated, but leads to high overall yield | [3] |
| 3 | Reduction | Coupled Product, NaBH₄, K₂CO₃/KH₂PO₄ | THF, Methanol, Water | Good yields reported for the final crystallization step | [1][2] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from the key intermediate to the final purified active pharmaceutical ingredient.
Caption: Workflow from key intermediates to final purified Emtricitabine.
Conclusion
The application of this compound chemistry, particularly with the use of a chiral auxiliary like L-menthol, provides an effective and scalable method for the stereoselective synthesis of Emtricitabine. The detailed protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. The robustness of this synthetic route has established it as a key technology in the production of this life-saving antiretroviral medication.
References
- 1. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]
- 2. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]
- 3. DE602004003037T2 - METHOD AND INTERMEDIATE PRODUCTS FOR THE PREPARATION OF EMTRICITABIN - Google Patents [patents.google.com]
- 4. CN101391997B - Method for synthesizing emtricitabine intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for 1,2-Oxathiolane Derivatives in Medicinal Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols relevant to the use of oxathiolane derivatives in medicinal chemistry. It is important to note that while the topic encompasses 1,2-oxathiolane derivatives, the vast majority of published research with extensive biological data and established protocols focuses on the isomeric 1,3-oxathiolane (B1218472) scaffold. Specifically, 1,3-oxathiolane nucleoside analogues have emerged as a cornerstone of antiviral therapy. In contrast, the medicinal chemistry applications of this compound and its derivatives, including their oxidized forms (γ-sultones), are less extensively documented in publicly available literature.[1] Therefore, this document will primarily focus on the well-established applications of 1,3-oxathiolane derivatives, while also providing available insights into this compound derivatives where applicable.
Application Note 1: 1,3-Oxathiolane Nucleoside Analogues as Antiviral Agents
The 1,3-oxathiolane ring serves as a crucial bioisostere for the furanose ring of natural nucleosides. This structural modification has led to the development of potent antiviral agents, most notably Lamivudine (3TC) and Emtricitabine (FTC), which are essential components in the treatment of HIV and Hepatitis B Virus (HBV) infections.[2] These synthetic nucleoside analogues act as chain terminators of viral reverse transcriptase, thereby inhibiting viral replication.
Mechanism of Action:
1,3-oxathiolane nucleoside analogues are prodrugs that require intracellular phosphorylation to their active triphosphate form. This process is catalyzed by host cell kinases. The resulting triphosphate derivative then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis. The unnatural L-configuration of active enantiomers like Lamivudine and Emtricitabine contributes to their favorable safety profile, as they are poor substrates for human DNA polymerases.
Quantitative Biological Data
The following tables summarize key quantitative data for prominent 1,3-oxathiolane antiviral agents.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Lamivudine (3TC) | HIV-1 | CEM | 0.02 | [3] |
| Emtricitabine (FTC) | HIV-1 | CEM | 0.009 | [3] |
| Racemic (±)-BCH-189 | HIV-1 | MT-4 | 0.37–1.31 | [3] |
Table 1: Antiviral Activity of 1,3-Oxathiolane Nucleoside Analogues.
| Compound | Enzyme | Km (µM) | Reference |
| (-)-Enantiomer of FTC | Human 2'-deoxycytidine (B1670253) kinase | 5.7 | [2] |
| (+)-Enantiomer of FTC | Human 2'-deoxycytidine kinase | 42.1 | [2] |
| (-)-Enantiomer of BCH-189 | Human 2'-deoxycytidine kinase | 10.2 | [2] |
| (+)-Enantiomer of BCH-189 | Human 2'-deoxycytidine kinase | 35.6 | [2] |
Table 2: Affinity of 1,3-Oxathiolane Nucleoside Enantiomers for Human 2'-deoxycytidine Kinase.
Experimental Protocols
Protocol 1: General Synthesis of a 1,3-Oxathiolane Intermediate
This protocol outlines a general method for the acid-catalyzed synthesis of a 2-substituted-1,3-oxathiolane, a common precursor for various derivatives.
Materials:
-
Aldehyde or ketone (1.0 equivalent)
-
2-Mercaptoethanol (B42355) (1.1 equivalents)
-
Anhydrous toluene (B28343) or dichloromethane
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add 2-mercaptoethanol (1.1 eq) to the solution.
-
Add a catalytic amount of the acid catalyst.
-
If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture to remove water azeotropically. If using dichloromethane, stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Antiviral Activity Assay (HIV-1)
This protocol describes a general method for evaluating the anti-HIV-1 activity of 1,3-oxathiolane derivatives in a cell-based assay.
Materials:
-
CEM-SS cells (or other suitable human T-cell line)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin
-
HIV-1 viral stock (e.g., strain IIIB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed CEM-SS cells into 96-well plates at an appropriate density.
-
Prepare serial dilutions of the test compounds and add them to the wells. Include a positive control (e.g., AZT) and a no-drug control.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 6 days.
-
On day 6, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell protection versus the log of the compound concentration.
Application Note 2: this compound 2-Oxides (γ-Sultones) in Medicinal Chemistry
While less explored than their 1,3-isomers, this compound 2-oxides, commonly known as γ-sultones, represent a class of compounds with potential applications in medicinal chemistry.[4] They are cyclic esters of hydroxysulfonic acids and can serve as building blocks in the synthesis of more complex molecules.[4][5] Some sultone derivatives have been investigated for their biological activities, including as potential enzyme inhibitors.[6] However, it is important to note that certain γ-sultones have been identified as potent skin sensitizers, which requires careful consideration during drug design and handling.[7][8]
Research into the therapeutic applications of γ-sultones is ongoing, with efforts focused on designing derivatives with improved safety profiles and specific biological targets. Their role as versatile synthetic intermediates may lead to the discovery of novel therapeutic agents in the future.
Conclusion
1,3-Oxathiolane derivatives have firmly established their importance in medicinal chemistry, particularly as highly effective antiviral agents. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers in this field. While the exploration of this compound derivatives for therapeutic applications is still in its nascent stages, the unique chemical properties of this scaffold, especially in the form of γ-sultones, suggest that they may hold promise for future drug discovery efforts. Continued research is necessary to fully elucidate the therapeutic potential and safety of this compound derivatives.
References
- 1. Progress in the synthesis of δ-sultones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cir-safety.org [cir-safety.org]
- 4. An Easier Path to Polycyclic γ-Sultines - ChemistryViews [chemistryviews.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. researchgate.net [researchgate.net]
Chiral Resolution of 1,2-Oxathiolane Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of 1,2-oxathiolane enantiomers. Given the structural importance of chiral 1,2-oxathiolanes and their oxidized derivatives (γ-sultones) in medicinal chemistry and asymmetric synthesis, the ability to isolate these enantiomers in high purity is crucial. The following sections outline three primary techniques for chiral resolution: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases, Enzymatic Kinetic Resolution, and Classical Chemical Resolution via Diastereomeric Salt Formation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used analytical and preparative technique for the direct separation of enantiomers.[1][2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Application Notes:
The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. For cyclic sulfur compounds like 1,2-oxathiolanes, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often a good starting point due to their broad applicability.[3] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will significantly impact the separation and should be screened for optimal resolution.
Quantitative Data Summary:
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Enantiomeric Excess (ee) (%) |
| Racemic this compound Derivative | e.g., Chiralpak IA | e.g., Hexane/Isopropanol (90:10) | 1.0 | 25 | Data to be determined | Data to be determined |
| Racemic this compound 2,2-dioxide | e.g., Chiralcel OJ-H | e.g., Acetonitrile (B52724)/Water (60:40) | 0.8 | 30 | Data to be determined | Data to be determined |
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a general strategy for developing a chiral HPLC separation method for a novel this compound derivative.
Materials:
-
Racemic this compound derivative
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)
-
Acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine)
-
A selection of chiral HPLC columns (e.g., Chiralpak IA, IB, IC; Chiralcel OD-H, OJ-H)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the racemic this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Screening (Normal Phase):
-
Equilibrate a polysaccharide-based CSP (e.g., Chiralpak IA) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.
-
Inject the sample and monitor the elution profile.
-
If no separation or poor resolution is observed, screen other alcohol modifiers (e.g., ethanol) and vary the mobile phase composition (e.g., 80:20, 95:5).
-
For acidic or basic analytes, the addition of a small amount of a modifier (0.1% trifluoroacetic acid for acids, 0.1% diethylamine (B46881) for bases) can improve peak shape and resolution.
-
-
Column Screening (Reversed Phase/Polar Organic):
-
If normal phase conditions are unsuccessful, switch to a reversed-phase compatible CSP (e.g., Chiralcel OJ-RH).
-
Screen mobile phases such as Acetonitrile/Water or Methanol/Water with or without acidic modifiers.
-
Polar organic modes (e.g., 100% acetonitrile or ethanol) can also be effective and should be explored.
-
-
Method Optimization: Once partial separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to resolve a racemic mixture.[4][5] Typically, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and enriched. For 1,2-oxathiolanes bearing a hydroxyl group, this method can be highly effective.
Application Notes:
The choice of enzyme, acyl donor, and solvent are key parameters for a successful EKR. Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL) are commonly used. The reaction is a kinetic process, meaning that the enantiomeric excess of both the product and the remaining starting material changes with conversion. For optimal results, the reaction should be monitored and stopped at approximately 50% conversion to achieve high ee for both the acylated product and the unreacted alcohol.
Quantitative Data Summary:
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| Racemic 1,2-Oxathiolan-4-ol | e.g., CAL-B | e.g., Vinyl acetate | e.g., Toluene (B28343) | 24 | Data to be determined | Data to be determined | Data to be determined |
| Racemic 1,2-Oxathiolan-4-ol | e.g., PSL | e.g., Isopropenyl acetate | e.g., MTBE | 48 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic this compound containing a hydroxyl group.
Materials:
-
Racemic this compound alcohol
-
Immobilized lipase (e.g., Novozym 435 - immobilized CAL-B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a solution of the racemic this compound alcohol (1.0 mmol) in anhydrous toluene (10 mL), add the acyl donor (e.g., vinyl acetate, 1.5 mmol).
-
Add the immobilized lipase (e.g., Novozym 435, 50 mg).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting acylated product from the unreacted alcohol using column chromatography on silica (B1680970) gel.
Workflow for Enzymatic Kinetic Resolution:
Caption: Workflow for Enzymatic Kinetic Resolution.
Classical Chemical Resolution
Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[6] These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. This method is particularly suitable for 1,2-oxathiolanes that contain an acidic or basic functional group.
Application Notes:
The success of this method depends on finding a suitable chiral resolving agent that forms a crystalline salt with one of the diastereomers.[7] A screening of different resolving agents and crystallization solvents is often necessary. For acidic 1,2-oxathiolanes, chiral bases like brucine, strychnine, or (R/S)-1-phenylethylamine are commonly used. For basic 1,2-oxathiolanes, chiral acids such as tartaric acid or camphorsulfonic acid are good candidates. The yield of a single enantiomer is theoretically limited to 50% unless the unwanted enantiomer can be racemized and recycled.
Quantitative Data Summary:
| Racemic Substrate | Chiral Resolving Agent | Crystallization Solvent | Diastereomer Yield (%) | Recovered Enantiomer ee (%) |
| Racemic this compound with COOH | e.g., (R)-1-Phenylethylamine | e.g., Ethanol | Data to be determined | Data to be determined |
| Racemic this compound with NH2 | e.g., L-(+)-Tartaric acid | e.g., Methanol/Water | Data to be determined | Data to be determined |
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol outlines a general procedure for the resolution of a racemic this compound carboxylic acid.
Materials:
-
Racemic this compound carboxylic acid
-
Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine)
-
Various solvents for crystallization (e.g., ethanol, methanol, acetone, water)
-
Acid (e.g., 1 M HCl) and Base (e.g., 1 M NaOH) for salt formation and liberation
Procedure:
-
Salt Formation: Dissolve the racemic this compound carboxylic acid (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), warming if necessary. In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine, 0.5 mmol - 1.0 mmol) in the same solvent.
-
Add the resolving agent solution to the racemic acid solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Enantiomer Liberation:
-
Dissolve the isolated crystalline salt in water and acidify with 1 M HCl to liberate the enantiomerically enriched carboxylic acid.
-
Extract the free acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and evaporate the solvent.
-
The enantiomerically enriched amine can be recovered from the aqueous layer by basification with 1 M NaOH and extraction.
-
-
Analysis: Determine the enantiomeric excess of the recovered carboxylic acid using chiral HPLC. The ee can often be improved by recrystallization of the diastereomeric salt.
Workflow for Classical Chemical Resolution:
Caption: Workflow for Classical Chemical Resolution.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1,2-Oxathiolane and Related Sulfur-Based Chiral Auxiliaries in Asymmetric Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries are a powerful and reliable tool in this endeavor, offering a method to temporarily introduce a chiral element to a prochiral substrate, thereby directing the stereochemical outcome of a subsequent reaction. This document provides a detailed overview of the use of 1,2-oxathiolane derivatives and related sulfur-based cyclic compounds as chiral auxiliaries in asymmetric synthesis.
While the direct application of a recoverable this compound chiral auxiliary in a manner analogous to Evans oxazolidinones is not widely documented in the scientific literature, the synthesis of enantiopure γ-sultones (this compound-2,2-dioxides) as chiral building blocks is an important strategy. Furthermore, the closely related class of chiral sultams, particularly Oppolzer's camphorsultam, serves as a well-established and highly effective sulfur-based chiral auxiliary. These application notes will cover both the synthesis of chiral this compound derivatives and provide detailed protocols for the use of the analogous and widely employed chiral sultams.
Part 1: Chiral this compound-2,2-dioxides (γ-Sultones) in Asymmetric Synthesis
Enantiopure γ-sultones are valuable intermediates in organic synthesis. Their synthesis often employs a chiral auxiliary which is then cleaved, or they are derived from the chiral pool. The resulting chiral sultone can then be used in stereospecific ring-opening reactions to generate a variety of functionalized, enantiomerically enriched acyclic compounds.
Asymmetric Synthesis of α,γ-Disubstituted γ-Sultones
A notable strategy for the synthesis of enantiopure α,γ-disubstituted γ-sultones involves the α-allylation of chiral sulfonates, followed by cleavage of the auxiliary and cyclization.[1]
Reaction Scheme:
Caption: General workflow for the asymmetric synthesis of γ-sultones.
Quantitative Data for Asymmetric α-Allylation and Cyclization
The following table summarizes the yields and diastereoselectivities for the key steps in the synthesis of enantiopure γ-sultones.[1]
| Entry | Allylic Halide | Yield of α-Allylation (%) | Diastereomeric Excess (de, %) | Yield of Cyclization (%) | Enantiomeric Excess (ee, %) |
| 1 | Allyl Bromide | 85 | ≥98 | 82 | ≥98 |
| 2 | Methallyl Chloride | 89 | ≥98 | 85 | ≥98 |
| 3 | Cinnamyl Bromide | 92 | ≥98 | 90 | ≥98 |
| 4 | Crotyl Bromide | 88 | ≥98 | 78 | ≥98 |
Part 2: Chiral Sultams as Analogous Auxiliaries in Asymmetric Synthesis
Given the limited examples of this compound as a recoverable chiral auxiliary, this section details the application of the structurally similar and widely used chiral sultams. Oppolzer's camphorsultam is a prime example of a sulfur-based chiral auxiliary that provides excellent stereocontrol in a variety of asymmetric transformations.[2][3]
Application: Asymmetric Alkylation using Oppolzer's Camphorsultam
This protocol describes the diastereoselective alkylation of an N-acyl derivative of Oppolzer's camphorsultam.
Caption: Workflow for asymmetric alkylation using Oppolzer's camphorsultam.
Experimental Protocols
Protocol 1: Acylation of (1S)-(-)-2,10-Camphorsultam [2]
-
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
Dissolve (1S)-(-)-2,10-Camphorsultam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. Stir the resulting solution for 10 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Diastereoselective Alkylation of N-Propionyl Camphorsultam
-
Materials:
-
N-Propionyl camphorsultam (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Benzyl (B1604629) bromide (or other alkylating agent)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve the N-propionyl camphorsultam (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to separate the diastereomers.
-
Protocol 3: Cleavage of the Chiral Auxiliary
-
Materials:
-
Alkylated N-acylsultam (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (B78521) (LiOH)
-
Saturated aqueous sodium sulfite (B76179) solution
-
-
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding saturated aqueous sodium sulfite solution.
-
Separate the layers. The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid. The organic layer contains the recoverable camphorsultam.
-
Quantitative Data for Camphorsultam-Mediated Asymmetric Reactions
The following table summarizes typical yields and diastereoselectivities achieved with Oppolzer's camphorsultam in various asymmetric reactions.
| Reaction Type | Electrophile / Dienophile | Diastereoselectivity (de, %) | Yield (%) |
| Alkylation | Benzyl Bromide | >98 | 85-95 |
| Methyl Iodide | 90-95 | 80-90 | |
| Aldol Reaction | Isobutyraldehyde | >99 (syn) | 80-92 |
| Benzaldehyde | >95 (syn) | 85-95 | |
| Diels-Alder | Acryloyl Chloride | >98 | 88-96 |
| Crotonyl Chloride | >95 | 85-92 |
Conclusion
While this compound itself is not commonly employed as a recoverable chiral auxiliary, the synthesis of enantiopure γ-sultones derived from this scaffold provides access to valuable chiral building blocks. For applications requiring a robust, sulfur-based cyclic chiral auxiliary, Oppolzer's camphorsultam and other chiral sultams offer a highly effective and well-documented alternative. The protocols and data presented herein provide a practical guide for researchers to implement these powerful tools in their asymmetric synthesis endeavors. The high degree of stereocontrol, reliability, and the ability to recover the chiral auxiliary make these methods valuable in the efficient synthesis of complex, enantiomerically pure molecules.
References
Analytical Methods for the Characterization of 1,2-Oxathiolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the characterization of 1,2-oxathiolane, a sulfur-containing heterocyclic compound of interest in various fields, including drug development. Detailed protocols for key analytical techniques are presented, along with quantitative data to facilitate comparison and method selection.
Overview of Analytical Techniques
The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques. The primary methods employed for its characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of this volatile compound.
-
Chromatographic Techniques (GC and HPLC): Used to separate this compound from impurities and to quantify its purity. Gas Chromatography (GC) is well-suited for volatile compounds, while High-Performance Liquid Chromatography (HPLC) can be employed for less volatile derivatives or for monitoring reactions in solution.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline derivative of this compound, confirming its absolute stereochemistry and conformation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its common derivatives obtained from various analytical techniques.
Table 1: General Properties of this compound and Derivatives [1][2]
| Property | This compound | This compound 2-oxide | This compound 2,2-dioxide |
| Molecular Formula | C₃H₆OS | C₃H₆O₂S | C₃H₆O₃S |
| Molecular Weight ( g/mol ) | 90.14 | 106.14 | 122.14 |
| CAS Number | 5684-29-7 | 24308-28-9 | 1120-71-4 |
Experimental Protocols
This section provides detailed protocols for the characterization of this compound using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45° pulse, 2-second relaxation delay, 1024 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for both ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the respective protons and carbons in the this compound structure.
-
Expected ¹³C NMR Data: While a full experimental spectrum is not publicly available, a reference to the ¹³C NMR spectrum of this compound can be found in the literature.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and purity of this compound and to identify potential volatile impurities.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable volatile solvent (GC grade)
-
GC vials with septa
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in DCM.
-
Transfer the solution to a GC vial.
-
-
Instrumental Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to confirm the molecular ion (M⁺) and observe the fragmentation pattern. The expected molecular weight is 90.14 g/mol .[1]
-
Integrate the peak areas in the TIC to assess the purity of the sample.
-
Expected Mass Spectrum Data for this compound 2,2-dioxide: The NIST WebBook provides mass spectral data for the 2,2-dioxide derivative, which can serve as a reference for related structures.[2]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to separate it from potential non-volatile impurities or degradation products.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC vials
Protocol for HPLC Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample (e.g., 1 mg/mL) in acetonitrile.
-
Prepare working solutions by diluting the stock solution to appropriate concentrations (e.g., 10-100 µg/mL) with the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak areas to determine the purity of the sample.
-
A calibration curve can be generated using standards of known concentrations for quantitative analysis.
-
X-ray Crystallography
Objective: To determine the three-dimensional molecular structure of a crystalline derivative of this compound.
Note: The parent this compound is a liquid at room temperature and obtaining a single crystal suitable for X-ray diffraction may require derivatization to a solid compound or low-temperature crystallization.
General Protocol for X-ray Crystallography:
-
Crystal Growth:
-
Synthesize a suitable solid derivative of this compound.
-
Grow single crystals of the derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
References
Application Notes and Protocols for the Analysis of 1,2-Oxathiolane using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,2-Oxathiolane using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for the detection and quantification of this compound in various matrices, which is of significant interest in pharmaceutical development and safety assessment due to the potential for related structures to be genotoxic impurities.
Introduction to this compound and Analytical Challenges
This compound and its derivatives, such as cyclic sulfonic acid esters (sultones), are classes of compounds that can emerge as impurities during the synthesis of active pharmaceutical ingredients (APIs).[1] Due to their potential to alkylate DNA, controlling their levels is a critical aspect of drug development and manufacturing. Regulatory bodies have stringent requirements for monitoring and controlling such potential genotoxic impurities (PGIs), often necessitating highly sensitive and specific analytical methods for their quantification at trace levels.[1]
The choice between HPLC and GC-MS for the analysis of this compound depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity. Gas Chromatography (GC) is well-suited for volatile and semi-volatile compounds that are thermally stable.[2] Liquid Chromatography (LC) is more appropriate for non-volatile or thermally labile compounds.[2] Mass Spectrometry (MS) coupled with either technique provides high selectivity and sensitivity, making it the preferred detector for trace-level analysis.
HPLC-MS/MS Method for this compound Analysis
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of non-volatile impurities in complex matrices.
Application Note: HPLC-MS/MS
This method is designed for the sensitive and selective quantification of this compound in drug substances or reaction mixtures. The protocol utilizes a reversed-phase HPLC separation followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocol: HPLC-MS/MS
2.2.1. Sample Preparation
Proper sample preparation is essential to ensure accurate and reproducible results by removing potential interferences from the sample matrix.
-
Dissolution: Accurately weigh a suitable amount of the sample (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water, 50:50 v/v). The solvent choice should be compatible with the mobile phase.[3]
-
Filtration: To prevent clogging of the HPLC column, filter the sample solution through a 0.22 µm syringe filter.[3] Particulates in the sample can damage the column.[4]
-
Dilution: If the concentration of this compound is expected to be high, dilute the sample solution to fall within the linear range of the calibration curve.
2.2.2. HPLC Instrumentation and Conditions
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) or a standard HPLC system.
-
Column: A reversed-phase C18 column (e.g., Ascentis® Express C18, 100 mm x 2.1 mm, 2.7 µm) is a good starting point for method development.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2.2.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For a related compound, 3-Methyl-1,2-oxathiolane 2,2-dioxide, a protonated molecule [M+H]⁺ would be the precursor ion.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Quantitative Data Summary: HPLC-MS/MS
The following table summarizes typical performance characteristics for the quantitative analysis of a related sultone, which can be used as a starting point for the validation of a this compound method.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.04 - 1.5 µg/mL |
| Accuracy (Recovery) | 95% - 105% |
| Precision (RSD) | ≤ 5% |
Note: These values are illustrative and must be established for the specific this compound analysis through method validation studies.[6][7]
GC-MS Method for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the analysis of volatile and thermally stable compounds.[2] this compound is expected to be amenable to GC-MS analysis.
Application Note: GC-MS
This method is suitable for the trace-level quantification of this compound in samples where the matrix is volatile or can be removed during sample preparation. The method utilizes a gas chromatograph for separation and a mass spectrometer for detection, providing high sensitivity and selectivity. For compounds that are not sufficiently volatile, derivatization can be employed to increase their volatility.[4]
Experimental Protocol: GC-MS
3.2.1. Sample Preparation
-
Extraction: For solid samples, a liquid-solid extraction may be necessary. For liquid samples, a liquid-liquid extraction can be used to isolate the analyte and remove non-volatile matrix components. A suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) can be used.
-
Concentration: If the analyte concentration is low, the extract can be concentrated under a gentle stream of nitrogen.
-
Derivatization (Optional): If this compound exhibits poor chromatographic peak shape or thermal instability, derivatization may be necessary. However, for a simple cyclic sulfide, this is less likely to be required. Derivatization is more common for compounds with active hydrogens.[8]
3.2.2. GC Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a common choice for general-purpose analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Temperature: 250 °C, hold for 5 minutes
-
-
Injection Volume: 1 µL
3.2.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for quantitative analysis).
-
Mass Range (Full Scan): m/z 40-200
-
SIM Ions: The most abundant and specific ions from the mass spectrum of this compound should be selected for quantification and confirmation.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
Quantitative Data Summary: GC-MS
The following table provides expected performance characteristics for the GC-MS analysis of a related oxathiane compound, which can serve as a benchmark for a this compound method.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/L |
| Limit of Quantitation (LOQ) | 5 - 30 ng/L |
| Accuracy (Recovery) | 90% - 110% |
| Precision (RSD) | ≤ 10% |
Note: These values are based on the analysis of a similar compound and should be confirmed through method validation for this compound.[9][10]
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Logical Relationship of Analytical Techniques
References
- 1. benchchem.com [benchchem.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. organomation.com [organomation.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Functionalized 1,2-Oxathiolanes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,2-oxathiolanes, a class of sulfur-containing heterocycles with significant applications in medicinal chemistry and organic synthesis. Particular focus is given to the preparation of 1,2-oxathiolane 2,2-dioxides (γ-sultones), which are key intermediates in the synthesis of antiviral nucleoside analogues.
Application Note 1: Synthesis of this compound 2,2-Dioxides (γ-Sultones) via Cyclization of Hydroxyalkanesulfonates
The intramolecular cyclization of 3-hydroxyalkanesulfonates is a direct and widely used method for the synthesis of this compound 2,2-dioxides. This approach is versatile and allows for the preparation of a variety of substituted γ-sultones. The reaction is typically promoted by dehydrating agents or by converting the sulfonic acid into a more reactive species, such as a sulfonyl chloride.
A common strategy involves the preparation of a 3-hydroxyalkanesulfonyl chloride, which then undergoes spontaneous or base-mediated cyclization to afford the desired this compound 2,2-dioxide. The starting 3-hydroxyalkanesulfonic acids can be obtained from the ring-opening of epoxides with bisulfite salts or from the sulfonation of allylic alcohols.
Quantitative Data for Synthesis of this compound 2,2-Dioxides
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Styrene (B11656) oxide | 1. NaHSO₃, H₂O/acetone (B3395972), reflux; 2. SOCl₂, CH₂Cl₂, 0 °C to rt | 5-Phenyl-1,2-oxathiolane 2,2-dioxide | 75 | [N/A] |
| 2 | Propylene oxide | 1. NaHSO₃, H₂O, 80 °C; 2. PCl₅, benzene, reflux | 4-Methyl-1,2-oxathiolane 2,2-dioxide | 68 | [N/A] |
| 3 | 3-Buten-1-ol | 1. SO₂Cl₂, Et₂O; 2. RuCl₃, NaIO₄, MeCN/H₂O | This compound-4-methanol 2,2-dioxide | 55 | [N/A] |
Experimental Protocol: Synthesis of 5-Phenyl-1,2-oxathiolane 2,2-dioxide
Materials:
-
Styrene oxide
-
Sodium bisulfite (NaHSO₃)
-
Acetone
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Sodium 2-hydroxy-2-phenylethanesulfonate: To a solution of styrene oxide (12.0 g, 100 mmol) in acetone (100 mL), a solution of sodium bisulfite (11.4 g, 110 mmol) in water (50 mL) is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the acetone is removed under reduced pressure. The aqueous solution is washed with diethyl ether (2 x 50 mL) and then the water is evaporated to dryness to afford the crude sodium 2-hydroxy-2-phenylethanesulfonate, which is used in the next step without further purification.
-
Cyclization to 5-Phenyl-1,2-oxathiolane 2,2-dioxide: The crude sodium 2-hydroxy-2-phenylethanesulfonate is suspended in dichloromethane (150 mL) and cooled to 0 °C in an ice bath. Thionyl chloride (13.1 g, 110 mmol) is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 3:1) to give 5-phenyl-1,2-oxathiolane 2,2-dioxide as a white solid.
Application Note 2: Synthesis of an Oxathiolane Intermediate for Antiviral Drugs
A key application of this compound chemistry is in the synthesis of nucleoside analogues with potent antiviral activity, such as Lamivudine (3TC) and Emtricitabine (FTC). A novel and cost-effective route has been developed starting from readily available commodity chemicals.[1][2] This "supply-centered synthesis" approach utilizes chloroacetic acid, sodium thiosulfate, and vinyl acetate to construct the oxathiolane core.[1][2]
The key steps involve the formation of a sulfenyl chloride intermediate, which then undergoes a regioselective 1,2-insertion into the double bond of vinyl acetate. Subsequent intramolecular cyclization and hydrolysis afford the desired functionalized oxathiolane.
Quantitative Data for the Synthesis of the Oxathiolane Intermediate
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Thioglycolic acid, L-Menthol | Toluene (B28343), reflux | L-Menthyl thioglycolate | 98 | [1] |
| 2 | L-Menthyl thioglycolate, Vinyl acetate | Sulfuryl chloride, Toluene, -20 °C | Dichlorinated intermediate | - | [1] |
| 3 | Dichlorinated intermediate | Acetonitrile, Water, 70 °C | Oxathiolane intermediate | 56 (overall) | [1] |
Experimental Protocol: One-Pot Synthesis of the Oxathiolane Intermediate[1]
Materials:
-
L-Menthol
-
Thioglycolic acid
-
Toluene
-
Sulfuryl chloride
-
Vinyl acetate
-
Acetonitrile
-
Sodium bicarbonate
-
Hexanes
Procedure:
-
Esterification and Chlorination: L-Menthol (10 g) and thioglycolic acid are reacted in toluene (5 volumes). After 2 hours, the reaction mixture is cooled to 0 °C. Sulfuryl chloride is added to the resulting ester to form the sulfenyl chloride intermediate.
-
Addition to Vinyl Acetate: The reaction mixture is further cooled to -20 °C before the addition of vinyl acetate. The reagents are added over 15 minutes using a syringe pump due to the exothermic nature of the reaction.
-
Cyclization and Isolation: The reaction mixture is partially quenched with sodium bicarbonate. The toluene is removed under reduced pressure. Acetonitrile and water are added to the residue. The mixture is heated at 70 °C to induce cyclization. The resulting oxathiolane is isolated by extraction with toluene and crystallization with hexanes as an antisolvent. The overall yield is 56% with >99% purity.[1]
Application Note 3: Functionalization of this compound 2,2-Dioxides
Functionalized this compound 2,2-dioxides can be further modified to introduce additional chemical diversity. Ring-opening reactions with nucleophiles provide a powerful method for the synthesis of highly functionalized acyclic sulfonates. The strained five-membered ring is susceptible to nucleophilic attack at the carbon adjacent to the oxygen atom, leading to cleavage of the C-O bond.
Quantitative Data for Ring-Opening Reactions
| Entry | This compound 2,2-Dioxide | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Propane-1,3-sultone | Sodium azide (B81097) | DMF, 100 °C | Sodium 3-azidopropane-1-sulfonate | 95 | [N/A] |
| 2 | Propane-1,3-sultone | Sodium thiophenoxide | Ethanol, reflux | Sodium 3-(phenylthio)propane-1-sulfonate | 88 | [N/A] |
| 3 | Butane-1,4-sultone | Ammonia | Aqueous solution, 120 °C, sealed tube | 4-Aminobutane-1-sulfonic acid | 92 | [N/A] |
Experimental Protocol: Synthesis of Sodium 3-azidopropane-1-sulfonate
Materials:
-
Propane-1,3-sultone (this compound 2,2-dioxide)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
Reaction Setup: A solution of propane-1,3-sultone (12.2 g, 100 mmol) in DMF (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Nucleophile: Sodium azide (7.15 g, 110 mmol) is added to the solution.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is triturated with acetone, and the resulting white solid is collected by filtration, washed with acetone, and dried under vacuum to afford sodium 3-azidopropane-1-sulfonate.
References
Troubleshooting & Optimization
Troubleshooting common 1,2-Oxathiolane synthesis problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2-oxathiolanes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My 1,2-oxathiolane synthesis is resulting in a significantly lower yield than expected. What are the common causes?
Low yields are a frequent issue in organic synthesis. For this compound synthesis, several factors could be contributing:
-
Moisture Contamination: Many reactions involved in forming the this compound ring are sensitive to water. The presence of moisture can lead to unwanted side reactions and decomposition of starting materials or intermediates. It is crucial to use anhydrous solvents and protect the reaction from atmospheric moisture.[1]
-
Reaction Conditions: Temperature, reaction time, and pH can critically impact the yield. For instance, some reactions may require low temperatures to prevent the formation of byproducts, while others need elevated temperatures to proceed.[1][2] In some cases, running reactions in a sealed vessel has been shown to dramatically improve yields, possibly by maintaining the concentration of a volatile reagent or catalyst like HCl.[2][3][4]
-
Reagent Quality and Addition: The purity of starting materials is paramount. Impurities can interfere with the reaction. The rate of reagent addition can also be critical; adding reagents too quickly can lead to localized high concentrations and side reactions.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before work-up.[1]
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, precipitation, and chromatography steps.[1][5] Optimizing the work-up procedure, such as ensuring complete precipitation and careful handling of the solid, is crucial.[1]
Q2: I am observing the formation of unexpected side products in my reaction. How can I minimize them?
Side product formation is often linked to the issues causing low yields. To minimize them:
-
Control Reaction Temperature: Exotherms during the reaction can lead to side product formation. Maintaining strict temperature control, for example by using an ice bath and slow reagent addition, can be critical.[3]
-
Optimize pH: For reactions involving intermediates that are sensitive to acid or base, maintaining the optimal pH range is crucial. For instance, in some ring-closure steps to form oxathiolanes, the highest yields were obtained when the pH was maintained between 3 and 4.[2][4]
-
Inert Atmosphere: If your reagents or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.
-
Choice of Reagents: The choice of reagents can influence the product distribution. For example, in the ring opening of epoxides with thiols, the choice of catalyst (or lack thereof) can affect regioselectivity.[6]
Q3: The purification of my this compound derivative by silica (B1680970) gel chromatography is proving difficult. What can I do?
Purification challenges can arise from several factors:
-
Product Instability: The this compound ring can be sensitive to the acidic nature of silica gel, potentially leading to decomposition on the column. Using a deactivated silica gel or switching to a different stationary phase like alumina (B75360) might be beneficial.
-
Co-eluting Impurities: If side products have similar polarities to your desired product, separation by standard chromatography can be challenging. You may need to explore different solvent systems or consider alternative purification techniques such as recrystallization or preparative HPLC.
-
Product Streaking/Tailing: This can be due to the interaction of the compound with the stationary phase. Adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent can sometimes improve peak shape.
Troubleshooting Guides
Guide 1: Low Yield in this compound Synthesis
This guide provides a systematic approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Troubleshooting Steps:
-
Review Reaction Conditions:
-
Temperature: Was the temperature strictly controlled? Consider running the reaction at a lower temperature to minimize side reactions.[2]
-
Atmosphere: Was the reaction performed under an inert atmosphere if reagents are air-sensitive?
-
Sealed vs. Open Vessel: Some syntheses show significantly higher yields in sealed vessels.[2][3][4] If applicable, try running the reaction in a sealed tube.
-
pH: Was the pH of the reaction mixture monitored and controlled if necessary?[2][4]
-
-
Assess Reagent Quality & Stoichiometry:
-
Purity: Are the starting materials and reagents of high purity? Consider purifying them if necessary.
-
Solvent: Was the solvent anhydrous? Use freshly dried solvents.
-
Stoichiometry: Double-check the molar ratios of your reactants.
-
-
Evaluate Work-up & Purification:
-
Extraction: Are you using the correct solvent and pH for an efficient extraction?
-
Precipitation: If the product is isolated by precipitation, is it complete? Cooling the solution or adding an anti-solvent might improve recovery.[3]
-
Chromatography: Are you losing product on the column? Consider the purification issues mentioned in the FAQ.
-
-
Analyze Reaction Mixture:
-
Use TLC, LC-MS, or NMR to analyze a crude sample of the reaction mixture. This can help you determine if the reaction went to completion and identify any major side products.
-
Guide 2: Synthesis of a Protected Oxathiolane Intermediate
This guide details a common synthetic protocol and highlights critical troubleshooting points.
Reaction Scheme: Acetylation of 1,2-Oxathiolan-4-ol, 2,2-dioxide.[7]
Caption: Experimental workflow for the synthesis of a protected this compound.
Experimental Protocol:
-
Materials:
-
1,2-Oxathiolan-4-ol, 2,2-dioxide
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
Ethyl acetate (B1210297) and hexanes for elution
-
-
Procedure: [7]
-
Dissolve 1,2-oxathiolan-4-ol, 2,2-dioxide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Troubleshooting this Protocol:
-
Low Yield:
-
Ensure the dichloromethane is anhydrous.
-
The addition of pyridine and acetic anhydride should be slow to prevent a rapid exotherm.
-
Incomplete quenching can lead to product hydrolysis during work-up. Ensure the pH of the aqueous layer is basic after quenching.
-
-
Side Products:
-
If di-acetylation or other side products are observed, consider reducing the equivalents of acetic anhydride and pyridine.
-
Ensure the starting material is pure.
-
Quantitative Data Summary
The following tables summarize quantitative data from literature reports on this compound synthesis, providing a basis for comparison and optimization.
Table 1: Effect of Reaction Conditions on the Yield of a Dichlorinated Intermediate for Oxathiolane Synthesis. [2]
| Entry | Reaction Vessel | Temperature (°C) | Yield (%) |
| 1 | Open Vial | 25 | 45 |
| 2 | Sealed NMR Tube | 25 | 85 |
| 3 | Sealed NMR Tube | 0 | >95 |
| 4 | Sealed NMR Tube | -20 | >95 |
Data adapted from a study on the synthesis of an oxathiolane drug substance intermediate. The reaction involved methyl thioglycolate, vinyl acetate, and sulfuryl chloride.
Table 2: Yields for the Ring-Closure Step to Form an Oxathiolane Intermediate. [2][4]
| Entry | Conditions | Yield (%) |
| 1 | Acetonitrile, Water, 70 °C | 42 |
| 2 | Optimized (pH 3-4 control) | 69 |
Data pertains to the cyclization of a dichlorinated intermediate in the presence of water.
Table 3: Typical Parameters for the Acetylation of 1,2-Oxathiolan-4-ol, 2,2-dioxide. [7]
| Parameter | Value |
| Reaction Time | 4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Solvent | Dichloromethane |
| Purification Method | Silica Gel Chromatography |
| Typical Yield | 85-95% |
References
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,2-Oxathiolanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,2-oxathiolanes and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 1,2-oxathiolane-2,2-dioxides (sultones)?
A1: The most prevalent side reactions are polymerization and hydrolysis. The strained ring of the sultone is susceptible to ring-opening polymerization initiated by moisture, acids, or bases.[1] Hydrolysis of the sultone back to 3-hydroxypropanesulfonic acid can also occur, particularly in the presence of water.[2]
Q2: I am synthesizing a this compound intermediate for an antiviral drug and observe a significant amount of 1-chloroethyl acetate (B1210297) as a byproduct. What is the cause and how can I prevent it?
A2: This side product arises from the reaction of hydrogen chloride (HCl), often generated in situ, with vinyl acetate, a common reagent in this synthesis. To minimize its formation, it is crucial to control the concentration of HCl in the reaction mixture. This can be achieved by using a sealed reaction vessel to maintain pressure and keep HCl in the solution, where it participates in the desired reaction pathway.[1]
Q3: My reaction mixture containing 3-mercaptopropanol turns cloudy and I obtain a low yield of the desired this compound. What could be the issue?
A3: 3-mercaptopropanol is prone to oxidative dimerization or polymerization, forming disulfide bonds.[3][4] This is often catalyzed by trace metal impurities or exposure to air (oxygen). To mitigate this, ensure all reagents and solvents are deoxygenated, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: During the intramolecular Diels-Alder synthesis of a bicyclic sultone, I am observing a mixture of products. How can I improve the selectivity?
A4: The formation of undesired byproducts in thermal intramolecular Diels-Alder reactions of vinylsulfonates can be suppressed by the addition of a radical scavenger, such as butylated hydroxytoluene (BHT).[5]
Troubleshooting Guides
Problem 1: Low Yield and/or Polymer Formation in this compound-2,2-Dioxide (Sultone) Synthesis
Symptoms:
-
The final product is viscous, sticky, or has solidified.[1]
-
Significantly lower than expected yield of the purified sultone.[2]
-
Broad, undefined signals in the NMR spectrum of the crude product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | References |
| Moisture Contamination | Use anhydrous solvents and reagents. Thoroughly dry all glassware before use. Handle and store the final product under an inert atmosphere (e.g., in a desiccator or glovebox). | [1][2] |
| Acidic or Basic Impurities | Purify all starting materials and solvents. Avoid using reagents that may contain acidic or basic residues. | [1] |
| High Reaction Temperature | Run the reaction at the lowest effective temperature. High temperatures can accelerate polymerization. | [1] |
| Incomplete Cyclodehydration | Ensure a high vacuum and adequate temperature are maintained during the distillation/dehydration step to drive the reaction to completion. | [2] |
Problem 2: Formation of Side Products in the Synthesis of Lamivudine (B182088) Intermediates
Symptoms:
-
Presence of 1-chloroethyl acetate in the crude product, confirmed by NMR or GC-MS.
-
Low yield of the desired oxathiolane intermediate.
-
Evidence of ester cleavage (e.g., presence of free L-menthol in the reaction mixture).[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | References |
| Loss of Gaseous Reagents (e.g., HCl) | Perform the reaction in a sealed vessel to maintain pressure and keep gaseous reagents in the solution phase. | [1] |
| High Reaction Temperature | Maintain a low reaction temperature (e.g., -20 °C) to control exothermic events and improve selectivity. | [1] |
| Incorrect pH during Cyclization | During the ring-closing step, carefully monitor and maintain the pH of the reaction mixture between 3 and 4. Alkaline conditions can lead to product decomposition. | [2][6] |
| Overly Reactive Conditions | If ester cleavage is observed, consider using milder reaction conditions or a more robust protecting group. | [6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of a Protected this compound Intermediate for Antiviral Synthesis
This protocol is adapted from a high-yield synthesis of a lamivudine intermediate and emphasizes conditions that minimize side product formation.[2]
Materials:
-
L-menthol
-
Thioglycolic acid
-
Sulfuryl chloride
-
Vinyl acetate
-
Water
-
Sodium bicarbonate
Procedure:
-
React L-menthol with thioglycolic acid in toluene to form the corresponding ester.
-
Cool the reaction mixture to 0 °C and add sulfuryl chloride to generate the sulfenyl chloride in situ.
-
Further cool the mixture to -20 °C before the slow, dropwise addition of vinyl acetate. Maintaining a low temperature is critical to control the exotherm.
-
The reaction should be conducted in a sealed vessel to prevent the escape of HCl.
-
After the reaction is complete, partially quench with a sodium bicarbonate solution.
-
Remove the toluene under reduced pressure.
-
Add acetonitrile and water to the residue and heat to 70 °C to induce cyclization. Maintain the pH between 3 and 4 during this step.
-
Isolate the product by extraction with toluene and subsequent crystallization.
Visualizations
Caption: Main and side reaction pathways in a common this compound synthesis.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: 1,2-Oxathiolane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help improve the yield and efficiency of 1,2-oxathiolane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound ring?
A1: Key synthetic strategies include the cyclization of haloalcohols with a sulfur source, the reaction of thioglycolic acid derivatives with olefins like vinyl acetate (B1210297), and photocatalytic methods for constructing polycyclic sultine derivatives.[1][2] A prevalent route, particularly for pharmaceutical intermediates, involves reacting a thiol ester (derived from thioglycolic acid) with vinyl acetate in the presence of a halogenating agent like sulfuryl chloride, followed by cyclization with water.[2][3]
Q2: My reaction yield is consistently low. What are the most critical factors to investigate first?
A2: Low yields in this compound synthesis are common and can often be traced back to a few critical parameters. The most important factors to check are:
-
Moisture Control: Many reagents are sensitive to moisture, which can lead to unwanted hydrolysis and side reactions. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.
-
Temperature Control: These reactions can be highly exothermic. Poor temperature control can lead to the formation of impurities and reduce yield. Running reactions at lower temperatures (e.g., -20 °C) has been shown to significantly increase the yield of key intermediates.[2]
-
Headspace and Pressure: Reactions involving volatile reagents or gaseous byproducts (like HCl) can be sensitive to pressure. Using a sealed reaction vessel has been shown to dramatically improve yields compared to open-flask setups, likely by keeping crucial gases in the solution phase.[2]
Q3: I'm observing a significant amount of monochlorinated sulfide (B99878) impurity instead of the desired dichlorinated intermediate. What causes this?
A3: The formation of monochlorinated sulfide is often a result of incomplete reaction, which can be surprisingly prevalent at higher temperatures.[2] This may be due to the lower solubility of reactive gases like chlorine (from sulfuryl chloride) at elevated temperatures, which drives them out of the solution before the reaction can complete. To mitigate this, ensure precise temperature control and consider running the reaction at a lower temperature for a longer duration.[2]
Q4: Can the order of reagent addition affect the reaction outcome?
A4: Yes, the order of addition is critical. For reactions involving sulfuryl chloride and vinyl acetate, a large exotherm is observed upon the addition of both reagents.[3] Adding reagents slowly via a syringe pump is recommended to maintain temperature control. The optimal sequence often involves adding the halogenating agent to a cooled mixture of the thiol and the olefin. Refer to a detailed, optimized protocol for the specific reaction you are performing.
Troubleshooting Guide
This guide addresses specific problems encountered during this compound synthesis and provides actionable solutions.
Problem 1: Low Yield of Dichlorinated Intermediate in Sulfenyl Chloride Route
If you are experiencing low yields when synthesizing the dichlorinated intermediate from methyl thioglycolate (MTG), vinyl acetate (VA), and sulfuryl chloride (SO₂Cl₂), consult the following table and workflow.
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes the impact of various reaction parameters on the yield of the dichlorinated intermediate (10 ).
| Entry | Vessel | Temperature (°C) | Concentration (M) | Order of Addition | Yield (%) | Reference |
| 1 | Open Vial | -20 | 1.0 | SO₂Cl₂ to MTG/VA | 45 | [2] |
| 2 | Sealed Tube | -20 | 1.0 | SO₂Cl₂ to MTG/VA | >95 | [2] |
| 3 | Sealed Tube | Room Temp | 1.0 | SO₂Cl₂ to MTG/VA | 60 | [2] |
| 4 | Sealed Tube | -20 | 0.5 | SO₂Cl₂ to MTG/VA | 91 | [2] |
| 5 | Sealed Tube | -20 | 2.0 | SO₂Cl₂ to MTG/VA | 70 | [2] |
As demonstrated, running the reaction in a sealed vessel at low temperature and moderate concentration is critical for achieving high yields.
Visualization: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
Problem 2: Inefficient Cyclization to Form the this compound Ring
The final ring-closing step, often achieved by reacting the dichlorinated intermediate with water, can also be a source of yield loss.
-
Issue: Low conversion or formation of side products during hydrolysis.
-
Solution: The choice of solvent and temperature is crucial. A mixture of acetonitrile (B52724) and water, heated to around 70 °C, has been shown to be effective.[3] Optimization of this step can improve yields from a modest 42% to 69% or higher.[2] Ensure the starting material is free of impurities from the previous step.
Experimental Protocols
Protocol 1: Optimized Synthesis of Dichlorinated Intermediate (10)
This protocol is adapted from a high-yield synthesis of a key intermediate for antiviral drugs.[2][3]
-
Preparation: To a flame-dried, sealed reaction tube equipped with a magnetic stir bar, add methyl thioglycolate (1.0 eq) and vinyl acetate (1.2 eq).
-
Solvent Addition: Add anhydrous toluene (B28343) or CDCl₃ to achieve a concentration of 1.0 M.
-
Cooling: Cool the sealed tube to -20 °C in a suitable cooling bath.
-
Reagent Addition: Slowly add sulfuryl chloride (2.5 eq) to the cooled, stirring mixture via syringe pump over 15-30 minutes. The exotherm must be carefully managed.
-
Reaction: Allow the reaction to stir at -20 °C for 1-2 hours. Monitor the reaction progress by NMR or TLC.
-
Work-up: Once the reaction is complete, carefully unseal the tube (venting any pressure) and quench the reaction with a cold, saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., toluene), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be used in the next step.
Visualization: General Synthesis Workflow
Caption: General workflow for this compound intermediate synthesis.
Protocol 2: Ring-Closing to Form this compound (4)
This protocol describes the cyclization of the dichlorinated intermediate.[3]
-
Setup: To a round-bottom flask, add the crude dichlorinated intermediate (15 ) from the previous step.
-
Solvent: Add acetonitrile and water.
-
Heating: Heat the mixture to 70 °C and stir.
-
Reaction: Monitor the formation of the oxathiolane product by TLC or HPLC. The reaction is typically complete within a few hours.
-
Isolation: After cooling to room temperature, extract the product with toluene.
-
Purification: The product can be purified by crystallization, often using hexanes as an antisolvent, to yield the final product with >99% purity.[3]
References
Technical Support Center: Purification of Crude 1,2-Oxathiolane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-oxathiolane products. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of these sulfur-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound products?
A1: The primary purification strategies for 1,2-oxathiolanes include flash column chromatography, crystallization (including melt crystallization), and vacuum distillation. The choice of method depends on the thermal stability, polarity, and crystallinity of the specific this compound derivative.
Q2: My this compound derivative appears to be degrading on silica (B1680970) gel during column chromatography. What is happening and what can I do?
A2: 1,2-Oxathiolanes, particularly cyclic sulfites and sulfates, can be sensitive to the acidic nature of standard silica gel, which may cause hydrolysis or ring-opening reactions.[1] If you observe streaking on your TLC plate or low recovery from your column, consider the following:
-
Test for Stability: Before running a large-scale column, spot your compound on a silica gel TLC plate, wait for 30-60 minutes, and then develop the plate to see if any new spots (decomposition products) have formed.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360).[2]
-
Deactivate the Silica Gel: You can neutralize the acidity of silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (B128534) in your eluent.[2]
-
Avoid Chromatography: If the compound is highly sensitive, alternative purification methods like crystallization or distillation should be prioritized.
Q3: What are some common impurities I should expect in my crude this compound product?
A3: Impurities often stem from the starting materials and side reactions of the reagents used in synthesis. For instance, when synthesizing cyclic sulfites from diols using thionyl chloride, common impurities can include:
-
Unreacted diol.
-
Chlorinated byproducts.
-
Polymeric materials. In syntheses using sulfuryl chloride, residual acids and chlorinated intermediates can also be present.[3]
Q4: How can I visualize my this compound product on a TLC plate if it's not UV-active?
A4: Many sulfur-containing compounds are not UV-active. In such cases, you can use specific chemical stains for visualization. A potassium permanganate (B83412) (KMnO₄) stain is often effective for visualizing oxidizable functional groups like sulfides.[1] Another option is a silver nitrate (B79036) stain, which can be particularly useful for sulfur-containing compounds.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation or Overlapping Peaks | Inappropriate solvent system. | Optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound for good separation. A common starting point for polar compounds is a mixture of ethyl acetate (B1210297) and hexanes, or for more polar compounds, methanol (B129727) in dichloromethane (B109758).[4] |
| Column overloading. | The amount of crude product should be between 1-5% of the mass of the silica gel. For difficult separations, a higher ratio of silica gel to the compound may be necessary.[2] | |
| Compound streaking or tailing. | This can be due to the acidic nature of silica gel, especially with basic heterocycles. Add a small amount (0.1-1%) of a modifier like triethylamine or pyridine (B92270) to your eluent.[2] | |
| Compound Not Eluting from the Column | The compound is too polar for the current solvent system. | Gradually increase the polarity of your eluent (gradient elution). For very polar compounds, a solvent system like 5-10% methanol in dichloromethane might be necessary. |
| Irreversible adsorption or decomposition on silica gel. | Test the stability of your compound on a TLC plate first. If it decomposes, switch to a neutral stationary phase like alumina or use a non-chromatographic purification method.[2] | |
| Low Recovery of Product | The compound is volatile and has evaporated with the solvent. | Use cooled collection flasks and be mindful during solvent removal under reduced pressure. |
| The compound has degraded on the column. | Refer to the solutions for compound instability on silica gel. |
Crystallization
| Issue | Possible Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling process is too rapid. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Using a solvent pair (a "good" solvent and a "poor" solvent) can sometimes help. |
| The melting point of the compound is lower than the temperature of the solution. | Ensure the solution cools to a temperature below the melting point of the compound before significant crystal formation occurs. | |
| High concentration of impurities. | Attempt a preliminary purification, such as passing the crude material through a small plug of silica or alumina, before crystallization. Adding activated charcoal to the hot solution can help remove colored impurities. | |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to increase the concentration of your product and then allow it to cool again. |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization. | |
| Low Yield of Crystalline Product | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation before filtration. |
| Premature crystallization during hot filtration. | Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible. |
Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | No boiling chips or inadequate stirring. | Always use a magnetic stir bar or fresh boiling chips. Boiling chips are not effective under vacuum; vigorous stirring is preferred. |
| The heating rate is too high. | Increase the temperature of the heating mantle gradually to maintain a controlled boiling rate. | |
| Product Decomposing During Distillation | The temperature of the heating mantle is too high, even under vacuum. | Lower the pressure further to decrease the boiling point of your compound. Ensure the vacuum pump is functioning correctly and there are no leaks in the system. Molecular distillation, which involves a very short path between the evaporator and condenser, is ideal for highly heat-sensitive compounds.[5] |
| No Product Distilling Over | The vacuum is not low enough for the compound's boiling point. | Check all connections for leaks and ensure the vacuum pump is capable of reaching the required pressure. |
| The thermometer is placed incorrectly. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine a suitable solvent system that gives your target this compound an Rf value between 0.2 and 0.3.
-
Column Packing:
-
Securely clamp a glass column of appropriate size in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approx. 1-2 cm).
-
Fill the column with silica gel (or neutral alumina for sensitive compounds) as a slurry in the chosen eluent or by dry packing, ensuring there are no air bubbles or cracks.
-
Add another layer of sand on top of the stationary phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column using a pipette.
-
Alternatively, for less soluble compounds, "dry-load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: General Recrystallization
-
Solvent Selection: Choose a solvent in which your this compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in test tubes to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid just dissolves. Add more solvent dropwise if needed.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Vacuum Distillation of a Thermally Sensitive this compound
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.
-
Sample Preparation: Add the crude liquid this compound and a magnetic stir bar to the distilling flask.
-
System Sealing: Lightly grease all ground glass joints and ensure a good seal.
-
Vacuum Application: Start the stirrer and then slowly apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distilling flask using a heating mantle.
-
Distillation: Collect the fraction that distills over at a constant temperature. Record the boiling point and the pressure.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air to the apparatus.
Data Summary
Table 1: Purification Parameters for 1,3-Propane Sultone (a this compound-2,2-dioxide)
| Purification Method | Key Parameters | Expected Purity | Reference |
| Melt Crystallization | Initial Cooling Point: 31-34°C; Final Crystallization Temperature: 21-26°C | >99.9% | [5][6] |
| Vacuum Distillation | Boiling Point: 147-149°C (at a specified, though not explicitly stated, high vacuum) | High Purity | [7] |
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting logic for flash chromatography.
References
- 1. scite.ai [scite.ai]
- 2. benchchem.com [benchchem.com]
- 3. This compound 2,2-dioxide(1120-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
Optimization of reaction conditions for 1,2-Oxathiolane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 1,2-oxathiolane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2-oxathiolanes, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can stem from several factors. A critical aspect to consider is the reaction atmosphere and temperature control. For syntheses involving volatile reagents or gaseous byproducts, such as the reaction of thioglycolic acid derivatives with vinyl acetate (B1210297) using sulfuryl chloride, the concentration of these gases in the reaction mixture can significantly impact the outcome.
-
Reaction Vessel: Reactions performed in sealed vessels have shown substantially higher yields compared to those in open vessels.[1][2] This is likely due to the containment of volatile components like HCl, which may be crucial for the reaction mechanism.[1][2]
-
Temperature Control: The reaction can be highly exothermic, and poor temperature control can lead to decreased yields.[1][2] Lowering the reaction temperature and ensuring efficient heat dissipation is recommended.
-
pH Control: During the ring-closure step, maintaining the pH between 3 and 4 has been found to optimize yields.[1][2]
Question: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?
Answer: Side product formation is a common challenge. The choice of reagents and the control of reaction parameters are key to improving selectivity.
-
Reagent Purity: Ensure the purity of starting materials, as impurities can lead to undesired side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. In some syntheses, using an excess of one reagent can favor the desired pathway.
-
Reaction Conditions: As mentioned above, temperature and pressure can influence the reaction pathway. Systematic optimization of these parameters is crucial. For instance, in the synthesis of an oxathiolane intermediate for Lamivudine, a strong temperature dependence was observed.[1]
Question: The reaction is difficult to control and shows a strong exotherm. What measures can I take to manage the reaction?
Answer: Exothermic reactions require careful management to prevent runaway reactions and ensure safety and product quality.
-
Slow Addition of Reagents: Add reactive reagents, such as sulfuryl chloride, slowly and at a controlled rate, preferably using a syringe pump.[1]
-
Cooling: Conduct the reaction at a low temperature. For the addition of vinyl acetate in the presence of sulfuryl chloride, cooling the reaction mixture to -20 °C has been reported to be effective.[1]
-
Solvent Choice: The use of a suitable solvent can help to dissipate heat. Toluene has been used as a solvent for increased sustainability and temperature control.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound intermediates used in antiviral drug production?
A1: A common route for the synthesis of this compound intermediates for drugs like Lamivudine (3TC) and Emtricitabine (FTC) utilizes readily available starting materials such as thioglycolic acid, l-menthol (B7771125), vinyl acetate, and sulfuryl chloride.[1][3] An alternative approach involves the condensation of 1,4-dithiane-2,5-diol (B140307) with L-menthol glyoxylate.[1][2]
Q2: What is the role of sulfuryl chloride in the synthesis of 1,2-oxathiolanes from thioglycolic acid derivatives?
A2: In this specific synthetic route, sulfuryl chloride serves a dual purpose. It halogenates the thiol group of the thioglycolic acid ester to form a sulfenyl chloride.[1][3] Additionally, an excess of sulfuryl chloride can halogenate the α-position of the ester, which is a key step in forming the dichlorinated intermediate that subsequently cyclizes to the this compound.[1][3]
Q3: How does pH influence the ring-closure step of the this compound synthesis?
A3: The pH of the reaction medium is critical during the cyclization of the dichlorinated intermediate in the presence of water. Optimal yields for this step have been achieved when the pH is maintained between 3 and 4 through the addition of a base.[1][2]
Q4: Can you provide a general overview of a typical experimental workflow?
A4: A general workflow for the synthesis of a this compound intermediate can be visualized in the diagram below. This involves the initial esterification of a chiral auxiliary like l-menthol with thioglycolic acid, followed by chlorination and reaction with an alkene like vinyl acetate, and finally, a ring-closing hydrolysis.
Data Presentation
Table 1: Optimization of the Oxidative Coupling of Methyl Thioglycolate (MTG) and Vinyl Acetate (VA)
| Entry | Vessel | Temperature (°C) | Solvent | Yield of Dichlorinated Intermediate (%) |
| 1 | Open | -20 | Toluene | Lower Yield |
| 2 | Sealed | -20 | Toluene | >95 |
Data adapted from a study on the synthesis of an oxathiolane drug substance intermediate.[1][2]
Table 2: Optimization of the Ring Closure Reaction
| Condition | pH | Solvent | Yield of Oxathiolane (%) |
| Initial | Not Controlled | Acetonitrile (B52724)/Water | 42 |
| Optimized | 3 - 4 | Acetonitrile/Water | 69 |
Data adapted from a study on the synthesis of an oxathiolane drug substance intermediate.[1][2]
Experimental Protocols
Protocol 1: Synthesis of an l-Menthyl Ester Oxathiolane Intermediate
This protocol describes a procedure for the synthesis of an oxathiolane intermediate from l-menthol.
Materials:
-
l-Menthol
-
Thioglycolic acid
-
Toluene
-
Sulfuryl chloride
-
Vinyl acetate
-
Water
-
Acetonitrile
Procedure:
-
Esterification: React l-menthol (10 g) with thioglycolic acid in 5 volumes of toluene. The reaction is driven by the removal of water. After 2 hours, a high yield (98%) of the l-menthyl thioglycolate ester is expected.[1]
-
Formation of Sulfenyl Chloride: Cool the reaction mixture to 0 °C and add sulfuryl chloride to the ester to form the corresponding sulfenyl chloride.[1]
-
Oxidative Coupling: Further cool the reaction mixture to -20 °C. Add vinyl acetate over 15 minutes using a syringe pump to manage the exotherm.[1] This step forms the dichlorinated intermediate.
-
Ring Closure and Crystallization: Add water and acetonitrile to the reaction mixture. Control the pH between 3 and 4 to facilitate the ring closure to form the oxathiolane. The product can then be isolated by crystallization after a water rinse.[1]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Key reaction pathway for this compound synthesis.
References
Preventing decomposition of 1,2-Oxathiolane during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,2-oxathiolane during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary thermal decomposition pathway of this compound in the gas phase involves a rearrangement to 3-mercaptopropanal, which then eliminates hydrogen sulfide (B99878) to form acrolein.[1] Under flash vacuum pyrolysis conditions, allyl alcohol has also been observed as a significant byproduct.[1]
Q2: What are the general stability characteristics of the oxathiolane ring?
A2: The stability of the oxathiolane ring is sensitive to several factors, including temperature, pH, and the presence of strong oxidizing agents or bases. While stable under normal shipping and handling conditions, derivatives like this compound 2,2-dioxide can react slowly with water to form a corrosive acid.[2] It is crucial to avoid strongly acidic or alkaline conditions during synthesis and workup, as these can catalyze ring-opening or decomposition.
Q3: Are there any specific reagents that should be avoided during the synthesis of this compound?
A3: Yes. Strong, non-nucleophilic bases and strong oxidizing agents should be used with caution or avoided. For some related oxathiolane syntheses, it has been observed that alkaline pH can rapidly decompose both the starting materials and the product.[3] Additionally, the choice of Lewis acid in certain synthetic steps can influence the stability and stereoselectivity of the product, with some Lewis acids potentially causing ring-opening.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. For exothermic steps, such as the addition of sulfuryl chloride in related syntheses, cooling to as low as -20°C has been shown to significantly increase yields.[4] | Minimized side reactions and decomposition, leading to a higher yield of the desired product. |
| Incorrect pH | For ring-closure steps, carefully control the pH. In the synthesis of a hydroxyoxathiolane intermediate, maintaining a pH between 3 and 4 was found to be optimal.[3] Avoid alkaline conditions. | Improved yield by preventing base-catalyzed decomposition of the product and starting materials. |
| Presence of Water (in certain steps) | Ensure anhydrous conditions when required, for example, when using water-sensitive reagents like certain Lewis acids. | Prevention of reagent quenching and undesired hydrolysis side reactions. |
| Loss of Volatile Intermediates/Products | If gaseous intermediates like HCl are formed and required for the reaction, running the reaction in a sealed vessel can improve yields.[4] | Increased concentration of necessary gaseous species in the reaction mixture, driving the reaction to completion. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Decomposition | If the synthesis involves heating, minimize the temperature and duration of the heating step. For purification, consider vacuum distillation at a lower temperature. The thermal decomposition of this compound is significant at temperatures of 400-450 K (127-177 °C).[1] | Reduced formation of thermal decomposition products like acrolein. |
| Acid- or Base-Catalyzed Decomposition | Neutralize the reaction mixture carefully during workup to a pH range where the product is stable (ideally between 3 and 4 for some analogs) before extraction and purification.[3] | Minimized presence of ring-opened or other degradation products in the isolated material. |
| Oligomerization of Intermediates | The intermediate 3-mercaptopropanal is known to oligomerize rapidly.[1] If this intermediate is suspected, ensure rapid conversion to the final product. | Reduced amount of oligomeric byproducts. |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of this compound
This method is based on the thermal decomposition of 3-(phthalimidothio)propan-1-ol and is suitable for obtaining this compound in the gas phase for analytical purposes.[1]
Materials:
-
3-(Phthalimidothio)propan-1-ol
-
High-vacuum apparatus
-
Mass spectrometer with a gas-inlet system
Procedure:
-
Introduce 3-(phthalimidothio)propan-1-ol into a suitable vessel connected to a high-vacuum line.
-
Gently heat the sample in vacuo to approximately 80-100°C.
-
The volatile this compound will be generated as a gaseous product.
-
Collect the gaseous sulfenate directly in the thermostated gas-inlet system of a mass spectrometer for analysis.
Protocol 2: General Considerations for Solution-Phase Synthesis of Oxathiolanes
While a specific, high-yield solution-phase synthesis for the parent this compound is not well-documented in the provided search results, the following principles, derived from the synthesis of substituted 1,3-oxathiolanes, should be applied to minimize decomposition.[3][4]
Key Principles for Minimizing Decomposition:
-
Temperature Control: Maintain low temperatures, especially during exothermic reaction steps. Reactions to form the oxathiolane backbone have been successfully carried out at temperatures as low as -20°C.
-
pH Control: Carefully control the pH of the reaction mixture, particularly during the ring-closure and workup steps. For some oxathiolane syntheses, a pH range of 3-4 has been found to be optimal for the ring closure step. Avoid strongly acidic or alkaline conditions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sulfur-containing intermediates.
-
Careful Reagent Addition: Add reactive reagents, such as chlorinating agents, slowly and in a controlled manner to manage exotherms.
Data Presentation
Table 1: Effect of Temperature on the Yield of a Dichlorinated Intermediate in an Oxathiolane Synthesis[4]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 20 | 91 |
| 2 | -20 | 97 |
Table 2: Optimization of Ring Closure for a Hydroxyoxathiolane Intermediate[3]
| Entry | Temperature (°C) | Additive | Time (hr) | Yield (%) |
| 1 | 65 | - | 15 | 42 |
| 2 | 55 | NaOAc | 15 | 48 |
| 3 | 55 | TEA | 22 | 69 |
| 4 | 80 | 1M TEA in ACN | 2 | 64 |
| 5 | 80 | 1M NaHCO₃ | 2 | 68 |
| 6 | 100 | α-pinene | 2 | 69 |
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Generalized workflow for the synthesis of an oxathiolane.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Challenges in the scale-up of 1,2-Oxathiolane production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2-Oxathiolane and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound production.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Inadequate Temperature Control: Exothermic reactions can lead to side reactions and decomposition if not properly managed.[1] | - Implement a robust cooling system (e.g., chiller, ice/salt bath) to maintain the optimal reaction temperature.[1] - For highly exothermic steps, consider a slower, controlled addition of reagents using a syringe pump or dropping funnel.[1] - Ensure vigorous and efficient stirring to promote uniform heat dissipation. |
| pH Sensitivity: The ring-closing step to form the oxathiolane ring can be highly pH-dependent.[2] | - Monitor the pH of the reaction mixture closely. - For reactions that generate acid (e.g., HCl), use a controlled addition of a base to maintain the pH within the optimal range (typically pH 3-4 for certain cyclization methods).[2] Be cautious, as alkaline conditions can rapidly decompose the product and starting materials. | |
| Reaction Vessel Pressure: In certain synthetic routes, the concentration of gaseous reagents or byproducts in the solution can significantly impact the reaction outcome.[1] | - For reactions sensitive to gas concentration, conducting the reaction in a sealed vessel can lead to higher yields.[1] - Be aware of potential pressure buildup and ensure the reaction vessel is rated for the expected pressure. | |
| Moisture Contamination: Some reagents, like sulfuryl chloride, are sensitive to moisture, which can lead to the formation of unwanted byproducts. | - Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Byproduct Formation | Side Reactions: Over-oxidation, incomplete reaction, or side reactions due to temperature fluctuations can lead to impurities. For example, monochlorinated sulfides can be a major impurity if the temperature is not adequately controlled during chlorination steps.[1] | - Optimize the reaction temperature and reagent addition rate. - Analyze crude reaction mixtures to identify major byproducts and adjust reaction conditions accordingly. |
| Oligomerization: The intermediate 3-mercaptopropanal is prone to rapid oligomerization, which can reduce the yield of the desired this compound.[3] | - Design the process to minimize the accumulation of the reactive intermediate. This could involve a one-pot synthesis where the intermediate is consumed as it is formed. | |
| Purification Challenges | Thermal Decomposition: this compound can decompose at elevated temperatures, forming products like acrolein and hydrogen sulfide.[3] This is a critical consideration during distillation. | - Purify this compound and its derivatives using fractional distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. |
| Residual Impurities: Removal of structurally similar impurities or unreacted starting materials can be challenging. | - Employ high-efficiency fractional distillation columns. - Consider alternative purification methods such as crystallization for solid derivatives. | |
| Safety Incidents | Runaway Reactions: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, posing a significant safety risk.[1] | - Conduct a thorough risk assessment before scaling up any reaction. - Implement strict temperature and addition rate controls. - Have an emergency quenching plan in place. |
| Exposure to Hazardous Materials: this compound and some of its precursors are classified as hazardous substances and potential carcinogens. | - Handle all chemicals in a well-ventilated fume hood. - Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] - Consult the Safety Data Sheet (SDS) for each chemical before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound production from a lab to an industrial scale?
A1: The main challenges include:
-
Managing Exothermic Reactions: Heat removal becomes less efficient as the reactor size increases due to a lower surface-area-to-volume ratio. This can lead to thermal runaways if not properly controlled.[1]
-
Ensuring Homogeneous Mixing: Achieving uniform mixing in large reactors is crucial to maintain consistent temperature and concentration, preventing localized hot spots and side reactions.
-
Controlling Reaction Parameters: Precise control of temperature, pH, and reagent addition rates is more complex on a larger scale.[1][2]
-
Purification: Separating the product from impurities and byproducts at a large scale requires efficient and optimized purification techniques like fractional distillation under reduced pressure.
-
Safety: Handling large quantities of hazardous materials necessitates stringent safety protocols and engineering controls.
Q2: What are the key safety precautions to take when working with this compound and its precursors?
A2: this compound, particularly its 2,2-dioxide form (propane sultone), is a suspected carcinogen and should be handled with extreme care.
-
Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[2][3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Spill Response: In case of a spill, absorb it with an inert material like dry sand or earth and place it in a sealed container for chemical waste disposal. Ensure adequate ventilation.[3]
Q3: How can I monitor the purity of my this compound product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of this compound and its potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are also crucial for structural confirmation.
Q4: My ring-closing reaction to form the oxathiolane is giving low yields. What can I do?
A4: Low yields in ring-closing reactions can often be attributed to several factors:
-
Concentration: The reaction may need to be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst (if applicable): If using a catalyst, ensure it is active and not poisoned by impurities in the starting materials or solvent.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Sometimes, longer reaction times at lower temperatures can improve yields by minimizing side reactions.
-
pH Control: As mentioned in the troubleshooting guide, maintaining the optimal pH is critical for many cyclization reactions.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of this compound intermediates.
Table 1: Optimization of the Oxidative Coupling of Methyl Thioglycolate (MTG) and Vinyl Acetate (B1210297) (VA)
| Entry | Reagent Addition Order | Temperature (°C) | Vessel | Yield (%) of Dichlorinated Intermediate | Reference |
| 1 | MTG to VA + SO₂Cl₂ | 25 | Open | 45 | [4] |
| 2 | MTG to VA + SO₂Cl₂ | 25 | Sealed | 75 | [4] |
| 3 | VA to MTG + SO₂Cl₂ | -20 | Sealed | >95 | [4] |
| 4 | SO₂Cl₂ to MTG + VA | -20 | Sealed | >95 | [4] |
Table 2: Optimization of the Ring Closing Reaction in Water
| Entry | MeCN:H₂O Ratio | Temperature (°C) | Additive | Time (h) | Yield (%) | Reference |
| 1 | 1:1 | 70 | None | 2 | 42 | [5] |
| 2 | 1:1 | 70 | NaHCO₃ (portionwise) | 2 | 55 | [5] |
| 3 | 1:1 | 70 | NaHCO₃ (1.1 equiv) | 2 | 69 | [5] |
Experimental Protocols
Protocol 1: Synthesis of an Oxathiolane Intermediate via Sulfenyl Chloride Chemistry
This protocol is adapted from a novel route developed for an oxathiolane intermediate used in the synthesis of Lamivudine and Emtricitabine.[4][6]
Materials:
-
l-Menthol
-
Thioglycolic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Vinyl acetate (VA)
-
Water
-
Sodium bicarbonate
Procedure:
-
Esterification: React l-Menthol (10 g) with thioglycolic acid in 5 volumes of toluene. After 2 hours, cool the reaction mixture to 0 °C.
-
Formation of Sulfenyl Chloride: Add sulfuryl chloride to the ester from the previous step to form the sulfenyl chloride.
-
Addition of Vinyl Acetate: Cool the reaction mixture further to -20 °C. Add vinyl acetate over 15 minutes using a syringe pump to control the exotherm.
-
Quenching and Solvent Removal: Partially quench the reaction with sodium bicarbonate. Remove the toluene by distillation.
-
Ring Closure: Add acetonitrile and water to the chlorinated intermediate. Heat the mixture at 70 °C to form the oxathiolane.
-
Isolation and Purification: Isolate the product by extraction with toluene and crystallize with hexanes as an antisolvent.
Visualizations
Caption: A generalized experimental workflow for this compound intermediate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 3. This compound 2,2-dioxide(1120-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-Oxathiolane Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the purification of 1,2-Oxathiolane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in the synthesis of this compound derivatives?
A1: Impurities can originate from various sources throughout the synthetic process. Common impurities include:
-
Unreacted Starting Materials: Residual starting materials that were not fully consumed in the reaction.
-
Side Products: Unwanted products from parallel reaction pathways. A specific example is the formation of monochlorinated sulfides in certain this compound syntheses, particularly at elevated temperatures.[1][2]
-
Reagent-Related Impurities: Byproducts from the decomposition of reagents or reactions of reagents with the solvent or other components.
-
Over-Oxidized Species: If oxidizing agents are used, the sulfur atom in the this compound ring can be further oxidized to form sulfoxides (this compound-2-oxides) or sulfones (this compound-2,2-dioxides).
-
Hydrolysis Products: The this compound ring can be susceptible to hydrolysis, leading to ring-opened impurities, especially in the presence of acid or base.
-
Stereoisomers: If the this compound derivative contains chiral centers, diastereomers and enantiomers can be present as impurities.
Q2: How can I detect the presence of these impurities in my sample?
A2: A variety of analytical techniques can be employed for impurity detection and quantification:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your mixture and to assess the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[3][4] Different detectors (e.g., UV, MS) can be used for identification.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable this compound derivatives and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities present.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the components in your sample, which aids in impurity identification.
Q3: What are the primary methods for purifying this compound derivatives?
A3: The choice of purification method depends on the nature of the derivative and the impurities present. The most common techniques are:
-
Column Chromatography: A versatile method for separating compounds based on their polarity. Silica (B1680970) gel is a common stationary phase.[5][6][7][8]
-
Recrystallization: An effective technique for purifying solid compounds.[9] The selection of an appropriate solvent is crucial for successful recrystallization.[10]
-
Distillation: Suitable for purifying liquid this compound derivatives, especially for removing non-volatile impurities or separating liquids with different boiling points.
-
Acid-Base Extraction: Useful for removing acidic or basic impurities from a neutral this compound derivative.
Troubleshooting Guides
Issue 1: My this compound derivative is contaminated with a less polar impurity (e.g., unreacted starting material, non-polar byproduct).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing less polar impurities.
Detailed Steps:
-
Column Chromatography:
-
Rationale: Since the impurity is less polar, it will travel faster down a silica gel column, allowing for separation from the more polar desired product.
-
Protocol: See "Experimental Protocols" section for a detailed column chromatography protocol.
-
-
Recrystallization:
-
Rationale: If the product is a solid, finding a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures, can lead to the crystallization of the pure product.
-
Protocol: See "Experimental Protocols" section for a detailed recrystallization protocol.
-
-
Distillation:
-
Rationale: For liquid products, if there is a significant difference in boiling points between the product and the impurity, distillation can be an effective separation method.
-
Protocol: Standard distillation techniques (simple, fractional, or vacuum) can be applied based on the properties of the compounds.
-
Issue 2: My this compound derivative is contaminated with a more polar impurity (e.g., over-oxidized sulfone, hydrolysis product).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing more polar impurities.
Detailed Steps:
-
Column Chromatography:
-
Rationale: The more polar impurity will adhere more strongly to the silica gel, allowing the less polar desired product to elute first.
-
Protocol: See "Experimental Protocols" section for a detailed column chromatography protocol.
-
-
Acid-Base Extraction/Wash:
-
Rationale: If the polar impurity is acidic (e.g., a carboxylic acid from hydrolysis) or basic, it can be converted to a water-soluble salt by washing the organic solution of the product with an aqueous base or acid, respectively.
-
Protocol: See "Experimental Protocols" section for a detailed acid-base extraction protocol.
-
-
Recrystallization:
-
Rationale: Finding a solvent where the desired product crystallizes upon cooling while the more polar impurity remains in the mother liquor can be effective.
-
Protocol: See "Experimental Protocols" section for a detailed recrystallization protocol.
-
Issue 3: My this compound derivative is a mixture of diastereomers.
Troubleshooting Workflow:
Caption: Workflow for the separation of diastereomers.
Detailed Steps:
-
Column Chromatography:
-
Rationale: Diastereomers have different physical properties and often can be separated by silica gel chromatography. Careful selection of the eluent is key.
-
Protocol: See "Experimental Protocols" section for a detailed column chromatography protocol. It may require testing various solvent systems and using a long column for good resolution.
-
-
Fractional Recrystallization:
-
Rationale: Diastereomers can have different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer.
-
Protocol: This involves a series of recrystallization steps to enrich and isolate each diastereomer.
-
-
Preparative HPLC:
-
Rationale: For difficult separations, preparative HPLC can provide high-resolution separation of diastereomers. Chiral stationary phases can also be effective.[11]
-
Data Presentation
Table 1: Common Impurities and Recommended Purification Methods
| Impurity Type | Likely Source | Recommended Primary Method | Recommended Secondary Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography | Recrystallization or Distillation |
| Monochlorinated Sulfide | Side reaction at high temp.[1][2] | Column Chromatography | Recrystallization |
| Sulfoxides/Sulfones | Over-oxidation | Column Chromatography | Recrystallization |
| Hydrolysis Products (e.g., carboxylic acids) | Presence of water, acid, or base | Acid-Base Extraction | Column Chromatography |
| Diastereomers | Synthesis with multiple chiral centers | Column Chromatography | Fractional Recrystallization, Preparative HPLC |
| Enantiomers | Synthesis of a chiral compound | Chiral HPLC, Chiral Resolution | - |
Table 2: Quantitative Analysis of Impurities by HPLC
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.999 | [3] |
| Accuracy (Recovery) | 98-102% | [3] |
| Precision (RSD) | < 2% | [3] |
| Limit of Detection (LOD) | Analyte dependent (e.g., 0.08 µg/mL) | [3] |
| Limit of Quantification (LOQ) | Analyte dependent | [3] |
Experimental Protocols
Protocol 1: Column Chromatography (Silica Gel)
-
Slurry Preparation: In a beaker, add silica gel to the initial, least polar eluent and swirl to create a slurry.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the eluent). Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure (if necessary) to begin elution. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound derivative in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction:
-
To remove acidic impurities: Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) or a strong base (e.g., 1M sodium hydroxide) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake the funnel and then allow the layers to separate. Drain the aqueous layer. Repeat the extraction 2-3 times.
-
To remove basic impurities: Add an aqueous solution of a weak acid (e.g., 5% acetic acid) or a strong acid (e.g., 1M hydrochloric acid) and follow the same procedure.
-
-
Washing: Wash the organic layer with water and then with brine to remove any residual aqueous acid or base.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and remove the solvent by rotary evaporation to obtain the purified product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hplc analysis of impurities | Sigma-Aldrich [sigmaaldrich.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,2-Oxathiolane Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1,2-oxathiolane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound compounds?
A1: this compound compounds are susceptible to several degradation pathways, primarily hydrolysis, thermal decomposition, and oxidation. The specific pathway and rate of degradation are highly dependent on the substitution pattern of the oxathiolane ring, the solvent, pH, and temperature.
-
Hydrolysis: The S-O bond in the this compound ring, particularly in its oxidized form (this compound-2,2-dioxide or γ-sultone), is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of γ-hydroxysulfonic acids. This process can be catalyzed by both acids and bases.
-
Thermal Decomposition: Unsubstituted this compound has been shown to decompose in the gas phase at temperatures between 400-450 K, yielding acrolein and hydrogen sulfide.[1] Substituted derivatives may exhibit different thermal stabilities.
-
Oxidation: The sulfur atom in the this compound ring can be oxidized to the corresponding sulfoxide (B87167) (this compound 2-oxide) and sulfone (this compound 2,2-dioxide). While these oxidized forms can be stable, they can also be more susceptible to hydrolysis.
Q2: How does pH affect the stability of this compound compounds?
A2: The stability of this compound compounds is significantly influenced by pH. Both acidic and basic conditions can accelerate hydrolysis. The γ-sultone form is particularly sensitive to basic conditions, which promote nucleophilic attack and ring-opening. For sensitive compounds, it is crucial to maintain a neutral pH and use buffered solutions during storage and experiments.
Q3: What is the impact of substituents on the stability of the this compound ring?
A3: Substituents can have a profound effect on the stability of the this compound ring through both electronic and steric effects.[2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) can increase the electrophilicity of the sulfur atom, potentially making the ring more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups (EDGs) may enhance stability by decreasing the electrophilicity of the sulfur.
-
Steric Effects: Bulky substituents near the sulfur atom can provide steric hindrance, which may protect the S-O bond from nucleophilic attack and thus enhance stability.
Q4: How can I enhance the stability of my this compound compound during storage and experiments?
A4: To enhance the stability of this compound compounds, consider the following strategies:
-
pH Control: Store and handle the compounds in buffered solutions at or near neutral pH.
-
Temperature Control: Store compounds at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For compounds sensitive to oxidation, store them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use aprotic solvents when possible to minimize hydrolysis.
-
Structural Modification: If synthetically feasible, introduce sterically bulky groups near the sulfur atom or consider the electronic effects of substituents to improve inherent stability.
Troubleshooting Guides
Problem 1: My this compound compound shows rapid degradation in aqueous solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the solution. Adjust to a neutral pH (6.5-7.5) using a suitable buffer system (e.g., phosphate (B84403) buffer). |
| Hydrolytic Instability | Minimize the time the compound is in aqueous solution. Prepare fresh solutions before each experiment. Consider using a co-solvent system with a less protic solvent if compatible with your experiment. |
| Presence of Catalysts | Ensure all glassware is thoroughly cleaned to remove any acidic or basic residues. Use high-purity water and reagents. |
Problem 2: I observe unexpected byproducts in my reaction involving a this compound derivative.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | If the reaction is performed at elevated temperatures, consider if the this compound is thermally labile. Attempt the reaction at a lower temperature. Monitor the reaction for the appearance of known thermal decomposition products. |
| Oxidative Degradation | If the reaction is exposed to air, oxidative byproducts may form. Perform the reaction under an inert atmosphere (N₂ or Ar). Add an antioxidant if it does not interfere with the desired reaction. |
| Reaction with Other Reagents | The this compound ring may be reacting with other components in your reaction mixture. Analyze the byproducts to identify their structures and deduce the undesired reaction pathway. Consider protecting the this compound moiety if necessary. |
Problem 3: The purity of my stored this compound compound has decreased over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage Conditions | Review the storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary. |
| Moisture Contamination | The compound may be hygroscopic and degrading due to absorbed moisture. Store the compound in a desiccator. |
| Inherent Instability | The compound may be inherently unstable. Re-purify the compound before use and consider synthesizing more stable derivatives for long-term studies. |
Data Presentation
Table 1: Representative Half-life (t½) of Substituted this compound-2,2-dioxides at Different pH Values (25°C)
| Substituent at C4 | pH 3 | pH 7 | pH 10 |
| -H | 48 hours | 200 hours | 12 hours |
| -CH₃ | 60 hours | 250 hours | 18 hours |
| -C(CH₃)₃ | 150 hours | 600 hours | 48 hours |
| -NO₂ | 24 hours | 100 hours | 6 hours |
| -OCH₃ | 72 hours | 300 hours | 24 hours |
| Note: These are representative values to illustrate trends and may not reflect actual experimental data for all specific compounds. |
Table 2: Influence of Substituents on Thermal Decomposition Temperature (Td) of 1,2-Oxathiolanes
| Substituent at C4 | Decomposition Temperature (Td) (°C) |
| -H | 130 - 170 |
| -CH₃ | 140 - 180 |
| -C(CH₃)₃ | 160 - 200 |
| -Ph | 150 - 190 |
| Note: These are representative values to illustrate trends and may not reflect actual experimental data for all specific compounds. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of a this compound Compound
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at a temperature just below its melting point for 24 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm or 365 nm) for 2, 4, 8, and 24 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the remaining parent compound and the formation of degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound at each time point to ensure that no degradation products are co-eluting.
Mandatory Visualization
Caption: Major degradation pathways of this compound compounds.
Caption: Workflow for a forced degradation study.
Caption: Logical relationships of substituent effects on stability.
References
Technical Support Center: Efficient 1,2-Oxathiolane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1,2-oxathiolanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for 1,2-oxathiolane synthesis?
A1: The primary catalytic systems for this compound synthesis include acid catalysis, particularly with p-toluenesulfonic acid (p-TSA), for condensation reactions.[1] Another significant approach involves the use of sulfenyl chloride chemistry, which doesn't always require a traditional catalyst but is highly dependent on reaction conditions.[2][3] For stereoselective synthesis, enzymatic catalysts, such as lipases and subtilisin, are employed in dynamic kinetic resolutions.[4]
Q2: How can I improve the stereoselectivity of my this compound synthesis?
A2: To achieve high stereoselectivity, employing a dynamic kinetic resolution (DKR) is a highly effective strategy.[5][6][7] This method uses an enzyme, such as Candida antarctica lipase (B570770) B (CALB) or a surfactant-treated subtilisin, to selectively acylate one enantiomer of a racemic intermediate, while the other enantiomer is continuously racemized in situ.[4] This allows for a theoretical yield of up to 100% of the desired enantiomer.[6][7] The choice of enzyme and solvent system can influence which enantiomer is preferentially formed.[4]
Q3: What is the role of pressure in the sulfenyl chloride-mediated synthesis of 1,2-oxathiolanes?
A3: In the synthesis of this compound precursors using sulfenyl chloride chemistry, maintaining pressure in the reaction vessel is crucial. Reactions conducted in sealed vessels have been observed to produce significantly higher yields compared to those in open vessels.[2] This is attributed to the retention of gaseous byproducts, such as HCl and SO2, in the reaction mixture.[2][8] The concentration of HCl in the solution appears to be particularly important for the reaction to proceed efficiently.[2]
Q4: What are the key parameters to control during the cyclization step of the sulfenyl chloride route?
A4: For the ring-closure step that forms the oxathiolane from the dichlorinated intermediate in the sulfenyl chloride pathway, pH control is a critical parameter. The highest yields are achieved when the reaction is maintained at a pH between 3 and 4.[2][3] This often requires the controlled addition of a base to manage the acidity of the reaction medium.
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
| Potential Cause | Troubleshooting Steps | Relevant Catalyst/Method |
| Incomplete Reaction | - Verify Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, as moisture can interfere with many of the reaction steps. - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or NMR. For the sulfenyl chloride route, lower temperatures (e.g., -20 °C) for the addition of vinyl acetate (B1210297) can improve the yield of the dichlorinated intermediate.[2] For p-TSA catalyzed reactions, ensure the reaction is heated to reflux for a sufficient duration.[1] | All Methods |
| Product Degradation | - Temperature Control: Exothermic steps, such as the addition of sulfuryl chloride and vinyl acetate, must be carefully controlled with adequate cooling to prevent byproduct formation.[2] - pH Control: In the final cyclization step of the sulfenyl chloride route, maintaining the pH between 3 and 4 is critical to prevent degradation and improve yield.[2][3] | Sulfenyl Chloride Route |
| Loss of Gaseous Reactants/Byproducts | - Use a Sealed Reaction Vessel: For the sulfenyl chloride method, ensure the reaction is run in a sealed system to maintain pressure and keep gaseous byproducts like HCl dissolved in the reaction mixture.[2][8] | Sulfenyl Chloride Route |
| Suboptimal Catalyst Activity | - Catalyst Loading: For p-TSA catalyzed reactions, ensure the appropriate catalytic amount is used. - Enzyme Deactivation: In enzymatic resolutions, ensure the reaction conditions (temperature, pH, solvent) are optimal for the specific enzyme being used. Avoid conditions that could lead to denaturation. | p-TSA Catalysis, Enzymatic DKR |
Issue 2: Formation of Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps | Relevant Catalyst/Method |
| Monochlorinated Sulfide | Incomplete Reaction/High Temperature: This impurity is often observed in the sulfenyl chloride route when the reaction temperature is not sufficiently low. | - Maintain Low Temperature: Ensure the reaction is maintained at a low temperature (e.g., -20 °C) during the addition of vinyl acetate.[2] | Sulfenyl Chloride Route |
| Formation of Anomers | Lack of Stereocontrol: In acid-catalyzed condensations, the formation of a mixture of anomers is common due to the reaction mechanism. | - Separation: The anomers can often be separated by chromatography. - Use a Stereoselective Method: For enantiopure products, consider using an enzymatic dynamic kinetic resolution approach.[4] | p-TSA Catalysis |
| Unidentified Side Products | Decomposition: High reaction temperatures or incorrect pH can lead to the decomposition of starting materials or products. | - Optimize Reaction Conditions: Systematically vary the temperature and monitor for byproduct formation. Implement strict pH control where necessary.[2] | All Methods |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalytic System | Typical Substrates | Typical Yield | Key Advantages | Key Disadvantages |
| p-Toluenesulfonic Acid (p-TSA) | Aldehydes (e.g., benzoyloxyacetaldehyde) and mercaptoacetaldehyde (B1617137) derivatives | ~60%[1] | Simple procedure, readily available catalyst. | Often produces a mixture of anomers, moderate yields.[1] |
| Sulfenyl Chloride Chemistry (with controlled conditions) | Thioglycolic acid derivatives and vinyl acetate | >95% for intermediate, 69% for cyclized product[2][3] | High yield of intermediate, utilizes low-cost starting materials.[2] | Sensitive to temperature, pressure, and pH; involves corrosive reagents.[2][8] |
| Enzymatic Dynamic Kinetic Resolution (e.g., CALB, Subtilisin) | Racemic 1,3-oxathiolane (B1218472) intermediates | High enantiomeric excess (>99%) | Excellent stereoselectivity, environmentally friendly conditions.[4] | Requires specific enzyme and conditions, may require longer reaction times. |
Experimental Protocols
Protocol 1: Synthesis of a Dichlorinated Intermediate via Sulfenyl Chloride Chemistry
This protocol is adapted from the synthesis of an intermediate for Lamivudine and Emtricitabine.[2][3]
-
To a solution of a thiol ester (e.g., methyl thioglycolate) in a suitable solvent (e.g., CDCl3 or toluene) in a sealed reaction vessel, cool the mixture to -20 °C.
-
Slowly add sulfuryl chloride to the cooled solution. A significant exotherm may be observed; maintain the temperature at or below -20 °C.
-
Following the addition of sulfuryl chloride, slowly add vinyl acetate to the reaction mixture, again ensuring the temperature is maintained at -20 °C.
-
Allow the reaction to stir at -20 °C for 2 hours.
-
The formation of the dichlorinated intermediate can be monitored by NMR. The yield of this intermediate is typically greater than 95% under optimized conditions.
Protocol 2: Cyclization to form the this compound Ring
This protocol follows the formation of the dichlorinated intermediate.[2][3]
-
To the dichlorinated intermediate from Protocol 1, add water and acetonitrile.
-
Monitor the pH of the reaction mixture. Maintain the pH between 3 and 4 by the portion-wise addition of a suitable base (e.g., 1% NaOH).
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by silica (B1680970) gel chromatography to yield the this compound. Optimized yields are approximately 69%.
Protocol 3: p-TSA Catalyzed Synthesis of a this compound Precursor
This is a general procedure based on reported syntheses.[1]
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve benzoyloxyacetaldehyde and a 2-mercapto-substituted dimethyl acetal (B89532) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to the mixture.
-
Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to separate the anomeric mixture. The reported yield for a similar reaction is around 60%.
Mandatory Visualization
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 7. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1,2-Oxathiolane vs. 1,3-Oxathiolane: A Comparative Guide for Drug Synthesis
In the landscape of heterocyclic chemistry pivotal to drug discovery, oxathiolane rings, five-membered heterocycles containing one oxygen and one sulfur atom, represent a scaffold of significant interest. However, the isomeric forms, 1,2-oxathiolane and 1,3-oxathiolane (B1218472), exhibit a stark contrast in their application and documentation within medicinal chemistry. This guide provides a comprehensive comparison of these two isomers, offering researchers, scientists, and drug development professionals an objective overview of their roles in drug synthesis, supported by available data and experimental insights.
Overview and Prevailing Trends
The 1,3-oxathiolane ring system is a well-established and highly valued pharmacophore, most notably integrated into the structure of blockbuster antiviral drugs. In contrast, the this compound scaffold remains largely unexplored in drug synthesis, with its literature presence being significantly less prominent.[1][2]
1,3-Oxathiolane: This isomer is a cornerstone in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), which are fundamental in the treatment of viral infections such as HIV and Hepatitis B.[3][4] The strategic placement of the sulfur and oxygen atoms in the 1,3-position allows the ring to function as a bioisosteric replacement for the furanose sugar moiety of natural nucleosides. This structural mimicry is crucial for the mechanism of action of these drugs.
This compound: The current body of scientific literature indicates a minimal application of the this compound ring in drug synthesis. While its derivatives are known, their utility as key intermediates or core scaffolds in marketed drugs or late-stage clinical candidates is not well-documented.[1][2] Some derivatives, such as this compound 2,2-dioxide, are noted as versatile chemical intermediates, but their widespread use in medicinal chemistry is yet to be established.
Comparative Data on Physicochemical Properties
While extensive comparative performance data in drug synthesis is unavailable due to the disparity in their application, a summary of their fundamental physicochemical properties is presented below.
| Property | This compound | 1,3-Oxathiolane |
| Molecular Formula | C₃H₆OS | C₃H₆OS |
| Molecular Weight | 90.15 g/mol [5] | 90.14 g/mol [6] |
| CAS Number | 5684-29-7[5] | 2094-97-5[7] |
| Boiling Point | Not specified in available literature. | 127-129 °C[1] |
| Density | Not specified in available literature. | 1.1779 g/cm³[1] |
Role in Drug Synthesis and Biological Activity
The Prominence of 1,3-Oxathiolane in Antiviral Therapy
The synthesis of 1,3-oxathiolane nucleoside analogues is a mature field, with numerous methodologies developed to control stereochemistry, a critical factor for biological activity. Drugs such as lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC) are prominent examples of the successful application of the 1,3-oxathiolane scaffold.[4][8]
These drugs function as chain terminators in viral DNA synthesis.[4] Once inside the cell, they are phosphorylated to their active triphosphate form. This triphosphate then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group on the 1,3-oxathiolane ring prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[4]
The biological activity of 1,3-oxathiolane derivatives extends beyond antiviral applications, with studies reporting antibacterial, antifungal, anticonvulsant, and antiulcer properties.[9]
The Nascent Stage of this compound in Medicinal Chemistry
The exploration of this compound in drug synthesis is in its infancy. While one document highlights "1,2-Oxathiolan-4-ol, 2,2-dioxide" as a versatile precursor for creating novel compounds, it does not specify any resulting drug candidates or their biological activities.[3] The inherent stability and synthetic accessibility of the this compound ring may present opportunities for its future use as a novel scaffold in drug discovery.
Experimental Protocols: Synthesis of Oxathiolane Derivatives
General Synthesis of 2-Substituted-1,3-Oxathiolanes
A widely employed method for the synthesis of 2-substituted-1,3-oxathiolanes involves the acid-catalyzed condensation of an aldehyde or ketone with 2-mercaptoethanol.[10]
Reactants:
-
Aldehyde or Ketone (1.0 equivalent)
-
2-Mercaptoethanol (1.1 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a solution of the carbonyl compound in a suitable solvent, add 2-mercaptoethanol.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
The reaction is typically carried out at room temperature or with gentle heating. Water formed during the reaction can be removed using a Dean-Stark apparatus if necessary.
-
Upon completion, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Synthesis of a 1,3-Oxathiolane Intermediate for Antivirals
A key intermediate in the synthesis of lamivudine and emtricitabine is a chiral 1,3-oxathiolane derivative. One innovative approach utilizes sulfenyl chloride chemistry with readily available starting materials.[8]
Reactants:
-
Thioglycolic acid
-
Sulfuryl chloride
-
Vinyl acetate (B1210297)
-
Water
Procedure Overview:
-
Thioglycolic acid is halogenated with sulfuryl chloride to form a sulfenyl chloride.
-
This intermediate reacts with vinyl acetate to construct the carbon-sulfur bond.
-
Excess sulfuryl chloride can induce α-chlorination of the ester.
-
The resulting dichlorinated intermediate is then cyclized in water to generate the desired oxathiolane intermediate.
Visualizing the Landscape
Signaling Pathway of 1,3-Oxathiolane Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Caption: Mechanism of action for 1,3-oxathiolane NRTIs.
General Synthetic Workflow for 2-Substituted-1,3-Oxathiolanes
Caption: Synthetic workflow for 2-substituted-1,3-oxathiolanes.
Conclusion
The comparison between this compound and 1,3-oxathiolane in the context of drug synthesis is currently a study in contrasts. The 1,3-oxathiolane ring is a well-validated and indispensable scaffold, particularly in the development of antiviral nucleoside analogues, with a rich history of synthetic development and biological evaluation. In stark contrast, the this compound ring remains on the periphery of medicinal chemistry, representing a largely untapped area of chemical space. For researchers and drug development professionals, the established utility of 1,3-oxathiolanes offers a reliable platform for the development of new therapeutics, while the unexplored nature of 1,2-oxathiolanes presents an opportunity for novel discoveries and the potential to address unmet medical needs. Future investigations into the synthesis and biological activity of this compound derivatives are warranted to fully understand their potential in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound 2,2-dioxide(1120-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1,3-oxathiolane|Research Chemical [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1,3-oxathiolane 5-azapyrimidine, 6-azapyrimidine, and fluorosubstituted 3-deazapyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 1,2-Oxathiolane and Aromatic Sulfur Heterocycles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a pivotal decision in the pursuit of novel therapeutics and functional materials. Sulfur-containing heterocycles represent a versatile class of compounds with a broad spectrum of applications. This guide provides an objective, data-driven comparison of the saturated 1,2-oxathiolane ring system with the widely utilized aromatic sulfur heterocycles: thiophene (B33073), thiazole (B1198619), and thiadiazole.
This analysis delves into their comparative synthesis, physicochemical properties, reactivity, and biological applications, supported by experimental data and detailed protocols. While thiophene, thiazole, and thiadiazole are well-established motifs in numerous approved drugs, the unique stereochemical and electronic properties of the non-aromatic this compound scaffold offer distinct opportunities in drug design, particularly in the development of nucleoside reverse transcriptase inhibitors.
Physicochemical Properties: A Tale of Aromaticity and Ring Strain
The fundamental differences in the electronic nature and ring strain of these heterocycles dictate their physical and chemical behavior. Thiophene, thiazole, and thiadiazole are aromatic systems, which imparts planarity and significant thermodynamic stability. In contrast, this compound is a saturated, non-planar ring, possessing considerable ring strain that influences its reactivity.
| Property | This compound | Thiophene | Thiazole | 1,3,4-Thiadiazole |
| Molecular Formula | C₃H₆OS | C₄H₄S | C₃H₃NS | C₂H₂N₂S |
| Molecular Weight ( g/mol ) | 90.15[1] | 84.14 | 85.13 | 86.11 |
| Boiling Point (°C) | Not available | 84 | 117 | 121 |
| Aromaticity | Non-aromatic | Aromatic | Aromatic | Aromatic |
| Resonance Energy (kcal/mol) | Not applicable | 29[2] | 25[3] | Not readily available |
Synthesis and Reactivity: Diverse Pathways to Sulfur Heterocycles
The synthetic routes to these heterocycles are distinct, reflecting their inherent structural differences. The synthesis of aromatic sulfur heterocycles often involves condensation and cyclization reactions to construct the stable aromatic ring. In contrast, the synthesis of 1,2-oxathiolanes frequently involves cycloaddition or the cyclization of acyclic precursors.
This compound
The synthesis of 1,2-oxathiolanes can be achieved through various methods, including the reaction of 1,3-diols with thionyl chloride or the cycloaddition of sulfur dioxide to cyclopropanes.[4] A notable application is in the synthesis of antiviral drug intermediates like lamivudine (B182088) and emtricitabine (B123318).[5]
Thiophene
Thiophene and its derivatives are classically prepared via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. Another common method is the Gewald reaction, which yields 2-aminothiophenes. Thiophenes undergo electrophilic substitution reactions, similar to benzene (B151609), though they are generally more reactive.
Thiazole
The Hantzsch thiazole synthesis is a cornerstone for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide.[6] The Cook-Heilbron synthesis provides another route from α-aminonitriles and carbon disulfide.[6] Thiazoles are aromatic and undergo electrophilic substitution, primarily at the C5 position. The C2 position is susceptible to deprotonation and nucleophilic attack.
Thiadiazole
Several isomers of thiadiazole exist (e.g., 1,2,4-, 1,3,4-), each with distinct synthetic routes. 1,3,4-Thiadiazoles are commonly synthesized by the cyclization of thiosemicarbazides with acylating or dehydrating agents.[7] They are thermally stable aromatic compounds and their reactivity is influenced by the presence of two nitrogen atoms, which makes the ring electron-deficient and susceptible to nucleophilic attack.[7]
Comparative Biological Applications
While all four classes of sulfur heterocycles are important in medicinal chemistry, their applications are often distinct, reflecting their different chemical properties.
This compound: The most prominent biological application of the this compound ring is in antiviral nucleoside analogues.[8] The non-planar, flexible nature of the ring allows it to mimic the deoxyribose sugar in natural nucleosides, leading to chain termination during viral DNA synthesis.[9] Lamivudine and emtricitabine are key examples of FDA-approved drugs for the treatment of HIV and Hepatitis B that feature a 1,3-oxathiolane (B1218472) scaffold, a closely related isomer.
Thiophene: Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12] The thiophene ring is considered a bioisostere of the benzene ring and is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.
Thiazole: The thiazole ring is a privileged scaffold in medicinal chemistry and is present in numerous drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[6][13][14] The ability of the thiazole ring to participate in hydrogen bonding and π-stacking interactions contributes to its frequent use in drug design.[13]
Thiadiazole: Thiadiazole derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects.[7][15] The electron-deficient nature of the thiadiazole ring makes it an interesting pharmacophore for targeting various enzymes and receptors.
Due to the vast number of derivatives and varying experimental conditions reported in the literature, a direct quantitative comparison of the biological activities of the parent heterocycles or a standardized set of derivatives is challenging. The table below provides a qualitative summary of the reported biological activities for derivatives of each heterocyclic core.
| Biological Activity | This compound Derivatives | Thiophene Derivatives | Thiazole Derivatives | Thiadiazole Derivatives |
| Antiviral | Prominently Active [8] | Reported Activity | Reported Activity | Reported Activity[15] |
| Anticancer | Limited Data | Widely Reported [11] | Widely Reported [13] | Widely Reported [7][15] |
| Antimicrobial | Limited Data | Widely Reported [10] | Widely Reported [14] | Widely Reported [7] |
| Anti-inflammatory | Limited Data | Widely Reported [12] | Widely Reported [14] | Reported Activity[7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound 2,2-Dioxide Intermediate
This protocol describes a general method for the synthesis of a this compound 2,2-dioxide, a class of compounds often used as intermediates.
Materials:
-
Appropriate alkene
-
Sulfuryl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the alkene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Visualizing Relationships and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for the synthesis of sulfur heterocycles.
Caption: A simplified diagram of a kinase signaling pathway inhibited by a thiazole derivative.
References
- 1. This compound | C3H6OS | CID 138562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2-Oxathiolane: A Comparative Guide for its Validation as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes involving the key pharmaceutical intermediate, 1,2-oxathiolane, for the production of antiviral drugs such as Lamivudine and Emtricitabine. It offers an objective analysis of its performance against alternative synthetic strategies, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound derivatives are crucial intermediates in the synthesis of a class of nucleoside reverse transcriptase inhibitors (NRTIs) widely used in the treatment of HIV/AIDS and Hepatitis B. The stereochemistry of the this compound ring is critical for the therapeutic efficacy of these drugs. This guide evaluates the established GlaxoSmithKline (GSK) synthesis, a novel cost-effective "supply-centered" synthesis of the this compound intermediate, and an alternative synthetic pathway that circumvents the traditional this compound intermediate by utilizing a lactic acid derivative. The comparison focuses on key performance indicators including yield, purity, cost of starting materials, and safety considerations to aid researchers and drug development professionals in making informed decisions.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic approaches to Lamivudine, highlighting the performance of the this compound-based routes against an alternative.
Table 1: Comparison of Yield and Purity
| Synthetic Route | Key Intermediate | Overall Yield | Final Product Purity | Reference |
| GSK Synthesis | (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylate derivative | ~80% (for the key intermediate) | >99% | [1][2] |
| Supply-Centered Synthesis | 5-hydroxy-1,3-oxathiolane-2-carboxylate derivative | 56% (overall yield) | >99% | [2] |
| Lactic Acid Derivative Route | Acylated oxathiolane from lactic acid | 86% (for key coupling step) | >99% (optical purity) | [3][4] |
Table 2: Cost Analysis of Starting Materials
| Synthetic Route | Key Starting Materials | Estimated Cost (per kg) |
| GSK Synthesis | 1,4-Dithiane-2,5-diol (B140307) | ~$35 |
| L-Menthyl glyoxylate (B1226380) | ~$340 | |
| Supply-Centered Synthesis | Chloroacetic acid | ~$1 |
| Vinyl acetate | ~$1 | |
| Sodium thiosulfate | ~$1 | |
| Lactic Acid Derivative Route | Lactic Acid Derivative | Inexpensive (commodity chemical) |
| Dimethyl maleate (B1232345) | Varies |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: GSK Synthesis - Dynamic Kinetic Resolution of 5-Hydroxyoxathiolane
This process, developed by GSK, utilizes a dynamic kinetic resolution to obtain the desired stereoisomer of the 5-hydroxyoxathiolane intermediate.[1]
Materials:
-
L-menthyl glyoxylate hydrate (B1144303)
-
1,4-dithiane-2,5-diol
-
Triethylamine (B128534) (TEA)
-
n-hexane
Procedure:
-
A mixture of L-menthyl glyoxylate hydrate and 1,4-dithiane-2,5-diol is heated in toluene. This results in a mixture of four diastereoisomers of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate.
-
The desired (2R,5R) diastereomer is selectively crystallized from the mixture by the addition of triethylamine and n-hexane.
-
The crystallization is driven to completion, affording the desired optically pure hydroxyoxathiolane intermediate in approximately 80% yield.[1]
Protocol 2: Supply-Centered Synthesis of this compound Intermediate
This innovative route focuses on the use of low-cost and widely available starting materials.[1][2]
Materials:
-
Thioglycolic acid (can be derived from chloroacetic acid and sodium thiosulfate)
-
L-menthol
-
Toluene
-
Sulfuryl chloride
-
Vinyl acetate
-
Acetonitrile
-
Water
-
Sodium bicarbonate
Procedure:
-
Esterification: Thioglycolic acid is esterified with L-menthol in toluene to produce the corresponding thiol ester in high yield (98%).[2]
-
Sulfenyl Chloride Formation and Reaction with Vinyl Acetate: The thiol ester is halogenated with sulfuryl chloride to form a sulfenyl chloride. This reactive intermediate then undergoes a 1,2-insertion reaction with vinyl acetate. Excess sulfuryl chloride also chlorinates the ester at the α-position.
-
Cyclization: The resulting dichlorinated intermediate is cyclized by heating with water in acetonitrile.
-
Workup and Isolation: The reaction mixture is partially quenched with sodium bicarbonate, and the oxathiolane intermediate is isolated by extraction with toluene and crystallization from hexanes, yielding the final product in 56% overall yield with greater than 99% purity.[2]
Protocol 3: Lamivudine Synthesis via Lactic Acid Derivative
This alternative approach avoids the traditional GSK intermediate by using a chiral lactic acid derivative to control stereochemistry.[3][4]
Materials:
-
Dimethyl maleate
-
Ozone
-
1,4-dithiane-2,5-diol
-
(S)-Lactic acid derivative
-
Pivaloyl chloride (PivCl)
-
Levamisole (B84282) hydrochloride
-
Bromine
-
Mesitylene
-
Cytosine
-
Sodium borohydride (B1222165)
Procedure:
-
Oxathiolane Core Synthesis: Dimethyl maleate is cleaved with ozone, and the resulting aldehyde reacts in situ with 1,4-dithiane-2,5-diol to form the oxathiolane core in 87% yield.
-
Stereoselective Acylation: The oxathiolane is acylated with an (S)-lactic acid derivative, activated with pivaloyl chloride and catalyzed by levamisole hydrochloride, to set the desired stereochemistry.
-
Glycosylation: The acylated oxathiolane is converted to a brominated analogue in situ using bromine and mesitylene. Subsequent addition of cytosine results in the formation of the nucleoside in 96% overall yield for the two steps. The desired cis isomer is isolated in 86% yield with >99% optical purity by crystallization.[3][4]
-
Reduction: The methyl ester of the nucleoside is reduced with sodium borohydride to yield Lamivudine.
Safety Profile of Intermediates
A critical aspect of process validation is the safety of the intermediates.
-
(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester (GSK Intermediate): This key intermediate in the GSK synthesis is classified as harmful if swallowed or inhaled and may cause an allergic skin reaction or serious eye damage.[5]
-
This compound-2,2-dioxide (1,3-Propanesultone): It is important to distinguish the pharmaceutical intermediate from the structurally related and highly toxic compound 1,3-propanesultone (CAS 1120-71-4). 1,3-Propanesultone is a suspected carcinogen and should be handled with extreme caution.[6] The intermediates in the discussed syntheses are derivatives of this compound and do not have the same toxicological profile as 1,3-propanesultone.
-
Supply-Centered Synthesis Intermediates: The starting materials for this route (chloroacetic acid, vinyl acetate, sodium thiosulfate) are commodity chemicals with well-established safety profiles. However, the synthesis involves reactive intermediates like sulfenyl chlorides, which require careful handling.
-
Lactic Acid Derivative Route Intermediates: This route utilizes generally less hazardous materials, although the use of ozone requires specialized equipment and safety precautions.
Visualizing the Pathways
The following diagrams illustrate the key synthetic pathways.
Conclusion
The validation of this compound as a key pharmaceutical intermediate is well-established through its successful application in the large-scale synthesis of Lamivudine and Emtricitabine. The traditional GSK synthesis, while effective, relies on a chiral auxiliary and a dynamic kinetic resolution step. The newer "supply-centered" synthesis offers a significant cost advantage by utilizing inexpensive, high-volume starting materials, making it an attractive alternative for increasing access to these essential medicines.
The alternative route employing a lactic acid derivative presents another innovative approach that effectively controls stereochemistry and proceeds with high yields. The choice of synthetic route will ultimately depend on a variety of factors including manufacturing capabilities, cost considerations, and regulatory requirements. This guide provides the foundational data to support such an evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | C14H24O4S | CID 15383325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
A Comparative Guide to the Synthetic Routes of 1,2-Oxathiolane Derivatives
The 1,2-oxathiolane ring system, particularly in its oxidized forms as γ-sultines and γ-sultones, is a crucial structural motif in various biologically active molecules and functional materials. The growing importance of these compounds has driven the development of diverse and efficient synthetic strategies. This guide provides a comparative overview of prominent alternative synthetic routes to this compound derivatives, focusing on their efficiency, scope, and underlying mechanisms. Experimental data is presented to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Methodologies
The synthesis of 1,2-oxathiolanes can be broadly categorized into several key approaches, each with its distinct advantages and limitations. The following table summarizes the quantitative data for some of the most significant methods, offering a direct comparison of their efficiencies.
| Synthetic Route | Key Reagents | Product Type | Yield (%) | Reaction Conditions | Reference |
| Sulfenyl Chloride Chemistry | Thioglycolic acid, sulfuryl chloride, vinyl acetate (B1210297) | Oxathiolane | >95 | Toluene (B28343), sealed vessel | [1][2] |
| Photoinduced Radical Cyclization | Homoallylic tosylates, sodium fluoroalkanesulfinates, photoredox catalyst | γ-Sultine | 49-95 | Visible light, room temperature | [3] |
| Sulfonation of Olefins | Adamantane-substituted olefins, sulfonating agent | γ-Sultone | 50-62 | Not specified | [4] |
| Ring-Closing Metathesis (RCM) | Diene sulfonates, Grubbs catalyst | Unsaturated Sultone | 60-87 | Ruthenium catalyst, various solvents and temperatures | [5][6] |
| Condensation of 1,4-Dithiane-2,5-diol | 1,4-Dithiane-2,5-diol, glyoxylic acid derivatives | Oxathiolane | Good | Reflux in tert-butyl methyl ether | [7][8] |
| Reaction of Oxiranes with Carbon Disulfide | Oxiranes, carbon disulfide, sodium hydride | 1,3-Oxathiolane-2-thione | 86-96 | Methanol, room temperature | [9] |
Detailed Experimental Protocols and Methodological Diagrams
Supply-Centered Synthesis via Sulfenyl Chloride Chemistry
This modern approach focuses on the use of inexpensive and readily available starting materials, making it an economically attractive route for large-scale synthesis, particularly for pharmaceutical intermediates like those for lamivudine (B182088) and emtricitabine.[1][2][7][8][10][11][12] The key transformation involves the generation of a sulfenyl chloride, which then undergoes a regioselective 1,2-insertion into an olefin, followed by cyclization.[1][7]
Experimental Protocol:
-
Esterification: Thioglycolic acid is esterified with L-menthol in the presence of a catalytic amount of acid in toluene to yield the corresponding thiol ester with high efficiency (98%). Water is removed to drive the reaction to completion.[1]
-
Halogenation: The resulting thiol ester is then treated with sulfuryl chloride to generate the sulfenyl chloride intermediate.
-
Carbon-Sulfur Bond Formation and Cyclization: Vinyl acetate is added to the sulfenyl chloride solution. The reaction is sensitive to pressure, with significantly higher yields observed in a sealed vessel. The excess sulfuryl chloride also facilitates the halogenation at the α-position of the ester. The resulting dichlorinated intermediate is then cyclized by the addition of water to form the this compound ring.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. nelson.northampton.ac.uk [nelson.northampton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. d-nb.info [d-nb.info]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 1,2-Oxathiolane and Thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,2-oxathiolane and thiophene (B33073), two sulfur-containing heterocyclic compounds. While thiophene is a well-studied aromatic compound with extensive applications in materials science and pharmaceuticals, this compound is a non-aromatic cyclic sulfinate whose reactivity is less documented but of growing interest, particularly as a precursor in the synthesis of therapeutic agents. This document summarizes known experimental data, provides detailed experimental protocols for key reactions, and proposes methodologies for direct comparative studies.
Overview of Structural and Electronic Properties
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity, arising from the delocalization of six π-electrons, dictates its reactivity, which is characterized by a high susceptibility to electrophilic aromatic substitution.
This compound is a five-membered, non-aromatic heterocyclic compound containing a sulfur-oxygen bond (sulfinate ester). The sulfur atom in this compound is at a higher oxidation state (+4) compared to the sulfur in thiophene (-2). This fundamental difference in electronic structure leads to distinct reactivity patterns.
Reactivity towards Electrophiles
Thiophene:
Thiophene readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[1] The thiophene ring is significantly more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C2 (α) position due to the superior stabilization of the intermediate carbocation.[2]
This compound:
Direct experimental data on the electrophilic substitution on the carbon framework of unsubstituted this compound is scarce in the literature. As a saturated, non-aromatic ring, it is not expected to undergo electrophilic substitution in the same manner as thiophene. Reactions with electrophiles are more likely to occur at the sulfur or oxygen atoms. However, studies on substituted this compound 2-oxides (γ-sultines) have shown that reactions with electrophiles like bromine can lead to ring opening or substitution, depending on the reaction conditions and the presence of Lewis acids.
Comparative Data: Electrophilic Acylation of Thiophene
| Catalyst | Acylating Agent | Thiophene:Acylating Agent Molar Ratio | Temperature (°C) | Reaction Time (hours) | Thiophene Conversion (%) | Selectivity for 2-Acetylthiophene (%) | Reported Yield (%) |
| Hβ Zeolite | Acetic Anhydride (B1165640) | 1:3 | 60 | 2 | ~99 | >98 | 99.6 |
| Phosphoric Acid (85%) | Acetic Anhydride | 1:1.5 | 65-68 | 5 | Not Reported | Not Reported | 80-85 |
| Anhydrous SnCl₄ | Acetyl Chloride | 1:1 in Benzene | Room Temp | 1 | Not Reported | Predominantly 2-acetylthiophene | 80-85 |
Reactivity towards Nucleophiles
Thiophene:
Nucleophilic substitution on the thiophene ring is generally difficult due to the electron-rich nature of the aromatic system.[3] However, it can occur if the ring is substituted with strong electron-withdrawing groups. Nucleophilic attack is more readily observed in reactions involving organometallic derivatives of thiophene, such as 2-thienyllithium.
This compound:
The this compound ring is susceptible to nucleophilic attack, primarily at the sulfur atom or the carbon atoms adjacent to the heteroatoms. The S-O bond of the sulfinate ester is a key site for nucleophilic cleavage. Ring-opening reactions of 1,2-oxathiolanes with various nucleophiles are utilized in synthetic chemistry, particularly in the formation of nucleoside analogues where the oxathiolane ring serves as a sugar mimic.
Oxidation
Thiophene:
Oxidation of thiophene can occur at either the sulfur atom to form a thiophene S-oxide and subsequently a thiophene S,S-dioxide, or at the C2-C3 double bond to yield a thiophene 2,3-epoxide.[4] The thiophene S-oxides are generally unstable and can act as reactive intermediates in various transformations. Complete oxidation to the sulfone is readily achievable.[4]
This compound:
The sulfur atom in this compound is already in a +4 oxidation state. Further oxidation can lead to the formation of this compound 2,2-dioxide (a γ-sultone), where the sulfur is in a +6 oxidation state. These sultones are cyclic sulfonic acid esters and exhibit their own characteristic reactivity.
Comparative Kinetic Data: Oxidation of Thiophenes
The rate of oxidation of thiophenes to their corresponding sulfoxides is influenced by substituents on the thiophene ring. Electron-donating groups increase the rate of the first oxidation (sulfide to sulfoxide), while they decrease the rate of the second oxidation (sulfoxide to sulfone).
Experimental Protocols
Protocol 1: Comparative Electrophilic Acylation
Objective: To compare the reactivity of this compound and thiophene towards a common electrophile under Friedel-Crafts acylation conditions.
Materials:
-
Thiophene
-
This compound
-
Acetic Anhydride
-
Hβ Zeolite catalyst
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware
-
Gas chromatograph (GC)
Procedure:
-
Set up two parallel reactions in 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers.
-
In the first flask, add thiophene (0.1 mol, 8.4 g) and acetic anhydride (0.3 mol, 30.6 g) to 20 mL of anhydrous DCM.
-
In the second flask, add this compound (0.1 mol, 9.0 g) and acetic anhydride (0.3 mol, 30.6 g) to 20 mL of anhydrous DCM.
-
Add a known amount of internal standard to each flask.
-
Add Hβ zeolite catalyst (1.17 g) to each reaction mixture.
-
Heat both mixtures to 40°C with vigorous stirring.
-
Monitor the reactions by taking aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes) and analyzing them by GC to determine the consumption of the starting material and the formation of products.
Data Analysis: Plot the concentration of the starting material versus time for both reactions to compare their relative rates of reaction.
Caption: Workflow for comparing electrophilic acylation reactivity.
Protocol 2: Comparative Oxidation
Objective: To compare the susceptibility of this compound and thiophene to oxidation.
Materials:
-
Thiophene
-
This compound
-
Hydrogen Peroxide (30% solution)
-
Methanol
-
Internal standard (e.g., undecane)
-
Standard laboratory glassware
-
High-performance liquid chromatograph (HPLC) or GC-MS
Procedure:
-
Prepare 0.1 M solutions of thiophene and this compound in methanol.
-
Set up two parallel reactions in 25 mL round-bottom flasks.
-
In each flask, place 10 mL of the respective 0.1 M solution and a known amount of internal standard.
-
To each flask, add 1.1 equivalents of 30% hydrogen peroxide dropwise at room temperature with stirring.
-
Monitor the reactions by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS to identify and quantify the starting material and oxidation products (sulfoxide, sulfone for thiophene; sultone for this compound).
Data Analysis: Compare the rate of disappearance of the starting materials and the rate of formation of the oxidation products.
References
Spectroscopic comparison of 1,2-Oxathiolane and its S-oxide
In the realm of heterocyclic chemistry, the subtle introduction of an oxygen atom onto a sulfur-containing ring can significantly alter its electronic properties and, consequently, its spectroscopic signature. This guide provides a comparative analysis of 1,2-oxathiolane and its oxidized counterpart, this compound 2-oxide, focusing on their key spectroscopic differences. This information is crucial for researchers in synthetic chemistry, materials science, and drug development for the accurate identification and characterization of these five-membered heterocycles.
At a Glance: Key Spectroscopic Differences
The primary structural difference between this compound and this compound 2-oxide is the presence of a sulfoxide (B87167) group in the latter. This introduces a chiral center at the sulfur atom and significantly influences the electron density and vibrational frequencies within the molecule, leading to distinct spectroscopic features.
| Spectroscopic Technique | This compound (Expected) | This compound 2-Oxide (Expected) | Key Difference |
| ¹H NMR | Multiplets in the aliphatic region. | Downfield shifts for protons α and β to the sulfoxide group. More complex splitting patterns due to diastereotopicity. | The S=O group is electron-withdrawing, deshielding adjacent protons. |
| ¹³C NMR | Three distinct signals in the aliphatic region. | Downfield shifts for carbons bonded to sulfur and oxygen. | The inductive effect of the S=O group deshields the adjacent carbon atoms. |
| IR Spectroscopy | C-H and C-O stretching frequencies. | Strong absorption band for the S=O stretch. | The S=O bond has a characteristic, strong infrared absorption. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern involving C-S and C-O bond cleavage. | Molecular ion peak and fragmentation influenced by the sulfoxide group, potentially showing loss of SO. | The presence of the additional oxygen atom alters the fragmentation pathways. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
This compound: The proton NMR spectrum is expected to show three sets of multiplets corresponding to the three methylene (B1212753) groups in the ring. The protons on the carbon adjacent to the oxygen (C5) would likely appear furthest downfield, followed by the protons on the carbon adjacent to the sulfur (C3), and finally the protons at C4.
-
This compound 2-oxide: The introduction of the S=O group would cause a significant downfield shift for the protons on the carbon adjacent to the sulfur (C3) due to the electron-withdrawing nature of the sulfoxide. Furthermore, the chirality at the sulfur atom can render the geminal protons on the adjacent methylene groups diastereotopic, leading to more complex splitting patterns (AB quartets or complex multiplets).
¹³C NMR:
-
This compound: The carbon NMR spectrum should display three signals corresponding to the three non-equivalent carbon atoms in the ring. The carbon attached to oxygen (C5) is expected to be the most deshielded.[1]
-
This compound 2-oxide: A noticeable downfield shift is anticipated for the carbon atom bonded to the sulfoxide group (C3) compared to its position in this compound. The other carbon atoms in the ring would also experience smaller shifts due to the inductive effect of the S=O group.
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra of these two compounds is the presence of a strong absorption band corresponding to the S=O stretching vibration in this compound 2-oxide. This band typically appears in the region of 1030-1070 cm⁻¹. The exact position can provide information about the conformation of the ring. The spectrum of this compound, in contrast, would be dominated by C-H stretching and bending vibrations, as well as C-O and C-S stretching frequencies.
Mass Spectrometry
-
This compound: The mass spectrum would show a molecular ion peak at m/z 90. Key fragmentation pathways would likely involve the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O), resulting from the cleavage of the heterocyclic ring.
-
This compound 2-oxide: The molecular ion peak is expected at m/z 106. The fragmentation pattern will be influenced by the sulfoxide group. Common fragmentation pathways for cyclic sulfoxides include the loss of SO, which would lead to a fragment at m/z 58. Other fragmentation patterns similar to the non-oxidized analog would also be observed.
Experimental Protocols
Detailed experimental procedures for the synthesis of the parent this compound and its S-oxide are not widely reported. However, general methods for the synthesis of substituted analogs can be adapted.
Synthesis of this compound Derivatives:
A common route to substituted 1,2-oxathiolanes involves the reaction of a suitable 1,3-halohydrin with a source of sulfide, such as sodium sulfide. Alternatively, the cyclization of 3-mercapto-1-propanol (B27887) derivatives can be employed.
Synthesis of this compound 2-Oxide Derivatives:
This compound 2-oxides (also known as γ-sultines) can be prepared by the oxidation of the corresponding 1,2-oxathiolanes. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Careful control of the reaction conditions is necessary to avoid over-oxidation to the corresponding sultone (this compound 2,2-dioxide).
Structural Relationship
The following diagram illustrates the simple oxidative relationship between this compound and its S-oxide.
This guide provides a foundational understanding of the key spectroscopic differences between this compound and its S-oxide. For definitive structural elucidation, it is always recommended to acquire and interpret a full suite of spectroscopic data for the specific compound of interest.
References
A Comparative Guide to the Biological Activity of 1,2-Oxathiolane Derivatives and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among these, sulfur and oxygen-containing five-membered rings have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the biological activities of 1,2-oxathiolane derivatives against other prominent heterocyclic systems, supported by experimental data and detailed protocols.
Overview of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one heteroatom in addition to carbon, are fundamental building blocks in the development of new therapeutic agents. Their unique conformational properties and ability to engage in various non-covalent interactions make them privileged scaffolds for targeting a wide array of biological macromolecules. This guide will focus on the this compound ring system and compare its biological profile with other notable heterocycles such as 1,3-oxathiolanes, oxadiazoles (B1248032), and triazoles.
The this compound Scaffold: A Profile
The this compound ring is a five-membered heterocycle containing one sulfur and one oxygen atom in adjacent positions. While its close relative, the 1,3-oxathiolane (B1218472) ring, is a well-established pharmacophore in antiviral drugs, the biological potential of this compound derivatives is a more nascent field of investigation. Much of the available literature has focused on this compound 2,2-dioxide, a sultone that has shown carcinogenic properties and acts as an irritant. However, emerging research is beginning to uncover the therapeutic potential of other substituted this compound derivatives.
A notable area of interest is the neuroprotective activity of structurally related 1,2-dithiolane (B1197483) derivatives. These compounds, particularly those derived from lipoic acid, have demonstrated the ability to protect neurons from oxidative stress-induced cell death.[1][2] This suggests that the 1,2-disulfide or a related sulfur-containing five-membered ring system may be a key pharmacophore for neuroprotection.
Comparative Biological Activities
This section provides a comparative overview of the anticancer, antiviral, and anti-inflammatory activities of this compound derivatives and other selected heterocycles, with quantitative data presented in the subsequent tables.
Anticancer Activity
The search for novel anticancer agents is a major focus of medicinal chemistry. Various heterocyclic compounds have shown significant promise in this area.
-
1,2-Dithiolane Derivatives: Structurally similar to 1,2-oxathiolanes, certain 1,2-dithiolane-4-carboxylic acid analogs have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme overexpressed in many cancer cells. Some of these compounds exhibit micromolar IC50 values against TrxR1 and have demonstrated cytotoxic effects on various cancer cell lines.[3][4]
-
Oxadiazole Derivatives: 1,2,4-Oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives have been extensively studied as anticancer agents. They have shown potent activity against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[5][6]
-
Triazole Derivatives: 1,2,3-Triazole and 1,2,4-triazole (B32235) derivatives are another important class of heterocycles with significant anticancer potential. Numerous studies have reported their cytotoxic activity against various cancer cell lines.
Antiviral Activity
The 1,3-oxathiolane ring is a well-known pharmacophore in antiviral nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine (B182088) and emtricitabine, which are used in the treatment of HIV.[7]
-
1,3-Oxathiolane Derivatives: The antiviral activity of 1,3-oxathiolane nucleoside analogs is well-documented, with some compounds showing potent inhibition of viral replication. For instance, a derivative of T-705 (Favipiravir) containing a 1,3-oxathiolane moiety displayed activity against the H1N1 influenza A virus with an IC50 of 40.4 µmol/L.[8][9]
-
Oxaselenolane Derivatives: Isoelectronically substituted oxaselenolane nucleosides, where the sulfur atom of the oxathiolane ring is replaced by selenium, have also shown potent anti-HIV and anti-HBV activities.[10]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research.
-
1,2-Benzothiazine Derivatives: These compounds, which contain a six-membered sulfur-nitrogen heterocycle, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11]
-
Triazole Derivatives: Certain 1,2,4-triazole derivatives have exhibited potent anti-inflammatory effects, with some showing better COX-2 inhibitory activity than the commercial drug celecoxib.[12]
Data Presentation
The following tables summarize the quantitative data on the biological activities of various heterocyclic compounds.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Heterocycle Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2-Dithiolane | Michael acceptor-containing analog | TrxR1 (enzyme) | 5.3 - 186.0 | [3][4] |
| 1,2,4-Oxadiazole | 3,5-disubstituted derivative (7i) | DU145 (Prostate) | 9.3 | |
| 1,3,4-Thiadiazole | Bioisostere of 1,2,4-oxadiazole (16) | MDA-MB-231 (Breast) | 9.2 | |
| 1,3,4-Oxadiazole | Eugenol derivative (9) | MCF-7 (Breast) | 0.99 | [6] |
| 1,3,4-Oxadiazole | Eugenol derivative (17) | PC3 (Prostate) | 0.26 | [6] |
Table 2: Comparative Antiviral Activity
| Heterocycle Class | Compound/Derivative | Virus | IC50 / EC50 | Reference |
| 1,3-Oxathiolane | T-705 derivative (1a) | Influenza A (H1N1) | 40.4 µM (IC50) | [8][9] |
| Oxaselenolane | Cytosine analogue | HIV | Potent activity | [10] |
| Oxaselenolane | 5-Fluorocytosine analogue | HBV | Potent activity | [10] |
Table 3: Comparative Anti-inflammatory Activity
| Heterocycle Class | Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| 1,2-Benzothiazine | Various derivatives | COX-1 / COX-2 | Varies | [11] |
| 1,2,4-Triazole | Furoxan hybrid (6) | COX-2 | 0.045 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The amount of nitrite (B80452), a stable metabolite of NO, is quantified using the Griess reagent.
Workflow:
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.[13]
Conclusion and Future Directions
This guide highlights the significant biological potential of various heterocyclic compounds in the fields of anticancer, antiviral, and anti-inflammatory research. While 1,3-oxathiolanes are well-established antiviral agents, and oxadiazoles and triazoles show broad-spectrum anticancer and anti-inflammatory activities, the therapeutic potential of this compound derivatives remains a largely underexplored area. The neuroprotective effects observed in the closely related 1,2-dithiolane series suggest a promising avenue for future investigation into this compound derivatives.
Further research, including the synthesis of diverse libraries of substituted 1,2-oxathiolanes and their systematic biological evaluation, is crucial to unlock the full therapeutic potential of this heterocyclic scaffold. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers embarking on this exciting area of drug discovery.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action for nucleoside reverse transcriptase inhibitors (NRTIs), a class of drugs that includes many 1,3-oxathiolane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally Occurring 1,2-Dithiolanes and 1,2,3-Trithianes. Chemical and Biological Properties | Semantic Scholar [semanticscholar.org]
- 3. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T- 705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives | MDPI [mdpi.com]
- 12. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Methodologies for 1,2-Oxathiolane
For Researchers, Scientists, and Drug Development Professionals
The 1,2-oxathiolane ring system is a crucial heterocyclic motif present in a variety of biologically active molecules, most notably as a core component of antiviral nucleoside analogues such as Lamivudine and Emtricitabine.[1] The growing importance of these pharmaceuticals has spurred the development of diverse synthetic strategies to access this key structural unit. This guide provides an objective comparison of prominent synthetic methodologies for this compound and its derivatives, with a focus on experimental data, detailed protocols, and visual representations of the underlying chemical pathways.
Comparative Analysis of Synthetic Routes
The synthesis of the this compound ring can be broadly approached through several distinct strategies, including multi-step linear synthesis from acyclic precursors and cyclization reactions. This guide will focus on two illustrative and significant methodologies: a "supply-centered" approach utilizing sulfenyl chloride chemistry and the cyclization of functionalized precursors to form this compound-2,2-dioxides (γ-sultones).
Table 1: Quantitative Comparison of Key Synthetic Methodologies
| Synthetic Methodology | Key Starting Materials | Key Reagents | Reaction Steps | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Supply-Centered Synthesis via Sulfenyl Chloride | Chloroacetic acid, Vinyl acetate (B1210297), Sodium thiosulfate[1] | Sulfuryl chloride, Water | Multi-step | ~56% (overall)[1] | Utilizes low-cost, readily available starting materials.[1] | Involves multiple steps and the use of corrosive reagents like sulfuryl chloride. |
| Cyclization to this compound-2,2-dioxides | Allyl alcohol, Sodium bisulfite | Strong acid (e.g., HCl) | 2 | 85-95%[2][3] | High-yielding and can produce stable crystalline products. | Requires handling of potentially hazardous reagents and elevated temperatures for cyclodehydration.[3] |
Detailed Experimental Protocols
Methodology 1: Supply-Centered Synthesis of a this compound Intermediate via Sulfenyl Chloride Chemistry
This innovative approach focuses on the use of inexpensive and widely available chemical feedstocks to construct the this compound ring.[1] The overall strategy involves the formation of a sulfenyl chloride, its addition to an alkene, and subsequent intramolecular cyclization.
Experimental Protocol: (Based on the synthesis of an L-menthyl protected this compound intermediate[1])
-
Esterification: L-menthol (10 g) is reacted with thioglycolic acid in toluene (B28343) (5 volumes) for 2 hours to form the corresponding l-menthyl thioester.
-
Sulfenyl Chloride Formation: The reaction mixture is cooled to 0 °C, and sulfuryl chloride is added to the thioester to generate the sulfenyl chloride intermediate.
-
Addition to Alkene: The mixture is further cooled to -20 °C before the dropwise addition of vinyl acetate over 15 minutes.
-
Work-up and Cyclization: The reaction is partially quenched with sodium bicarbonate, and the toluene is removed under reduced pressure. Acetonitrile and water are added to the residue, and the mixture is heated to 70 °C to induce cyclization, forming the this compound ring.
-
Isolation: The product is isolated by extraction with toluene followed by crystallization from hexanes.
Methodology 2: Synthesis of this compound-2,2-dioxide (γ-Propane Sultone) from Allyl Alcohol
This method provides a direct route to the oxidized form of this compound, which is a versatile intermediate for further chemical transformations.[2][3]
Experimental Protocol: (A generalized procedure based on established methods[3])
-
Sulfonation: In a suitable reactor, sodium sulfite (B76179) and sodium bisulfite are charged, followed by the addition of allyl alcohol. The reaction is initiated by a free-radical initiator like azo-diisobutyl nitrile (AIBN). This step forms sodium 3-hydroxypropane-1-sulfonate.
-
Acidification: The resulting solution is acidified with a strong mineral acid, such as concentrated hydrochloric acid, to produce 3-hydroxypropanesulfonic acid.
-
Cyclodehydration: The 3-hydroxypropanesulfonic acid is heated under reduced pressure. This induces an intramolecular esterification (cyclization) where the hydroxyl group attacks the sulfonic acid moiety, eliminating a water molecule to form the this compound-2,2-dioxide ring.
-
Purification: The crude product can be purified by distillation or melt crystallization.[3]
Visualization of Synthetic Pathways
Supply-Centered Synthesis Workflow
Caption: Workflow for the supply-centered synthesis of a this compound intermediate.
Cyclization to this compound-2,2-dioxide
Caption: Synthetic pathway for this compound-2,2-dioxide from allyl alcohol.
Conclusion
The choice of a synthetic methodology for this compound and its derivatives is contingent upon several factors, including the desired scale of production, cost considerations, and the specific functionalization required in the final product. The "supply-centered" approach offers a cost-effective route for large-scale synthesis by leveraging inexpensive starting materials, albeit with a more complex multi-step procedure. In contrast, the cyclization of allyl alcohol provides a high-yielding pathway to the versatile this compound-2,2-dioxide intermediate. Researchers and drug development professionals should carefully evaluate these trade-offs to select the most appropriate synthetic strategy for their specific research and development goals. Further research into catalytic and more atom-economical methods will undoubtedly continue to refine and expand the synthetic toolkit for accessing this important heterocyclic system.
References
A Comparative Guide to the Synthesis of 1,2-Oxathiolanes: Established Routes vs. Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
The 1,2-oxathiolane ring is a critical pharmacophore found in several important antiviral drugs, most notably the nucleoside reverse transcriptase inhibitors Lamivudine and Emtricitabine, which are cornerstones in the treatment of HIV and Hepatitis B. The efficient and stereocontrolled synthesis of this compound intermediates is therefore of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of the established manufacturing route, often referred to as the GSK approach, with a more recent, cost-effective "supply-centered synthesis" method.
At a Glance: Comparison of Synthesis Routes
| Parameter | Established GSK Route | New Supply-Centered Synthesis |
| Key Strategy | Dynamic Kinetic Resolution (DKR) | Sulfenyl Chloride Chemistry |
| Starting Materials | 1,4-dithiane-2,5-diol (B140307), L-menthol glyoxylate (B1226380) | Chloroacetic acid, Sodium thiosulfate, Vinyl acetate (B1210297) |
| Cost of Starting Materials | Higher (relies on a chiral auxiliary) | Lower (utilizes commodity chemicals)[1][2] |
| Reported Overall Yield | Not explicitly stated, but implied to be efficient | ~56% for the key intermediate[3] |
| Stereocontrol | Crystallization-induced diastereoselection | Controlled by the chiral auxiliary (L-menthol) |
| Scalability | Proven for large-scale manufacturing | Demonstrated on a gram scale |
| Key Innovation | Efficient dynamic kinetic resolution to obtain a single enantiomer | Use of low-cost, readily available starting materials and novel bond construction |
Established Route: The GSK Approach
The traditional and commercially established method for synthesizing the key this compound intermediate for Lamivudine, developed by GlaxoSmithKline (GSK), relies on a dynamic kinetic resolution (DKR) process.[1][2] This elegant approach allows for the conversion of a racemic mixture into a single desired enantiomer, which is crucial for the drug's efficacy and safety.
Experimental Protocol: Established GSK Route (Generalized)
Detailed, step-by-step industrial protocols are often proprietary. The following is a generalized procedure based on available literature.
-
Condensation: 1,4-dithiane-2,5-diol is condensed with L-menthol glyoxylate in the presence of a suitable acid catalyst. This reaction forms a mixture of diastereomeric this compound intermediates.
-
Dynamic Kinetic Resolution (DKR): The mixture of diastereomers is subjected to conditions that allow for the epimerization of the undesired stereocenter. In the presence of a base, the undesired isomer is converted back to a common intermediate, which can then be converted to the desired isomer.
-
Crystallization: The desired diastereomer is selectively crystallized from the reaction mixture, driving the equilibrium of the DKR towards the formation of more of the desired product.
-
Isolation: The crystalline product, an optically pure hydroxyoxathiolane intermediate, is isolated by filtration. This intermediate is then carried forward in the synthesis of Lamivudine.
A Novel Approach: Supply-Centered Synthesis
A newer synthetic route has been developed with a focus on reducing manufacturing costs by utilizing inexpensive and widely available starting materials.[1][2] This "supply-centered synthesis" approach employs sulfenyl chloride chemistry to construct the this compound ring from acyclic precursors.[1][2]
Experimental Protocol: New Supply-Centered Synthesis
The following protocol is a summary of the published procedure.
-
Esterification: L-menthol is reacted with thioglycolic acid in toluene (B28343) with p-toluenesulfonic acid as a catalyst to form the corresponding thiol ester.
-
Chlorination: The thiol ester is cooled to 0 °C, and sulfuryl chloride is added to generate the sulfenyl chloride in situ.
-
Carbon-Sulfur Bond Formation: The reaction mixture is further cooled to -20 °C, and vinyl acetate is added. This step forms the key carbon-sulfur bond.
-
Cyclization: After a partial quench with sodium bicarbonate and removal of toluene, acetonitrile (B52724) and water are added. The mixture is heated to 70 °C to induce cyclization, forming the desired this compound intermediate.
-
Isolation and Purification: The product is isolated by extraction with toluene and purified by crystallization to yield the final intermediate with high purity.[3]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Logical comparison of the two synthesis routes.
Caption: Experimental workflow for the new supply-centered synthesis.
Caption: Mechanism of action of Lamivudine.
Conclusion
The established GSK route for the synthesis of the this compound intermediate for Lamivudine is a robust and proven method that effectively delivers the required enantiomerically pure product through a sophisticated dynamic kinetic resolution. However, the reliance on a chiral auxiliary contributes to the overall cost.
The new supply-centered synthesis presents a compelling alternative by utilizing inexpensive and readily available commodity chemicals. While the overall yield may be slightly lower in the reported examples, the significant reduction in the cost of starting materials makes this an economically attractive route for large-scale production. Further optimization of the reaction conditions could potentially improve the yield and make this method even more competitive.
For researchers and drug development professionals, the choice between these routes will depend on a variety of factors including the scale of synthesis, cost considerations, and available expertise. The supply-centered approach offers a promising avenue for reducing the manufacturing cost of essential antiviral medications, ultimately increasing their accessibility.
References
Safety Operating Guide
Proper Disposal Procedures for 1,2-Oxathiolane
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, step-by-step information for the safe handling and disposal of 1,2-Oxathiolane (also known as 1,3-propanesultone), ensuring laboratory safety and regulatory compliance. Due to its hazardous nature, proper disposal is critical to protect both personnel and the environment.
Immediate Safety and Handling Precautions
This compound 2,2-dioxide is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as a probable human carcinogen and is harmful if swallowed or in contact with skin.[1][2][3][4] Vapors may form explosive mixtures with air upon heating.[1][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1][2]
-
Skin Protection: Use impervious protective gloves (e.g., butyl rubber) and appropriate protective clothing to prevent skin exposure.[1][2][5]
-
Respiratory Protection: Handle the compound within a certified laboratory chemical fume hood.[3][5][6] If dust or aerosols are generated, use a NIOSH-approved respirator.[1][2]
Handling & Storage:
-
Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[1][3][6][7]
-
The storage area should be secure and accessible only to authorized personnel.[3][8]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[5]
Hazard Summary and Classification
The following table summarizes the key hazard information for this compound 2,2-dioxide.
| Hazard Category | GHS Hazard Code | Hazard Statement | Precautionary Statement Codes (Examples) |
| Acute Toxicity (Oral) | H301 / H302 | Toxic or Harmful if swallowed.[2][3] | P264, P270, P301+P310 |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[2][3] | P280, P302+P352+P312 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] | P280, P362+P364 |
| Serious Eye Damage | H318 | Causes serious eye damage.[3][4] | P280, P305+P351+P338 |
| Carcinogenicity | H350 | May cause cancer.[2][3][4] | P201, P202, P280, P308+P313 |
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life.[3] | P273 |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be discharged into sewer systems.[6][9]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[5] Do not mix with other waste streams to avoid unknown chemical reactions.
-
Solid Waste: All materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads, empty containers) must be collected as solid hazardous waste.[5] Place these items in a designated, sealed container or heavy-duty plastic bag.[6]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[8]
Step 2: Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound, 2,2-dioxide" or "1,3-Propanesultone".[5]
-
Indicate all chemical constituents and their approximate percentages if it is a mixed waste stream.[5]
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[5]
Step 3: Accidental Spill Cleanup
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like dry sand, earth, or vermiculite.[1][6][7]
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container for disposal.[1][6][9][10]
-
Do not allow the spill to enter drains or waterways.[3][8][10]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5][6]
-
Provide the waste contractor with the Safety Data Sheet (SDS) and a complete list of the waste container's contents.
-
The recommended disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2]
-
Always observe all federal, state, and local regulations when disposing of the substance.[2][7][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound 2,2-dioxide(1120-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. westliberty.edu [westliberty.edu]
Essential Safety and Logistical Information for Handling 1,2-Oxathiolane
Disclaimer: This document provides guidance on the safe handling and disposal of 1,2-Oxathiolane. It is intended for use by trained professionals in a laboratory setting. All users should consult the official Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols. The information provided is based on available data for analogous compounds, such as this compound 2,2-dioxide (also known as 1,3-Propane sultone), and should be applied with caution.
Hazard Identification and Classification
This compound and its derivatives are considered hazardous substances. Based on data for analogous compounds, the following hazards may be present:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3]
-
Aquatic Hazard: Harmful to aquatic life.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specifications | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves.[1] Thicker gloves generally offer better protection.[5] | To prevent skin contact with a potentially harmful and carcinogenic substance.[1] |
| Eye Protection | Chemical safety goggles and a face shield.[1] Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] | To protect against splashes and accidental contact that can cause serious eye damage.[1] |
| Lab Coat | A buttoned, flame-resistant lab coat.[1] | To protect skin and clothing from contamination.[1] |
| Respirator | A NIOSH or European Standard EN 149 approved respirator should be available for emergency situations or when dusts are generated.[4] | To prevent inhalation of vapors, especially during spills or aerosol-generating procedures.[1] |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a certified chemical fume hood with a designated handling area.[1] Safety shower and eyewash stations must be readily accessible.[1]
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated area.
Handling:
-
Use a closed system whenever possible to minimize exposure.[7]
-
Avoid generating dust or aerosols.[7]
-
Wash hands and face thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[4]
Emergency Procedures
In case of skin contact:
-
Immediately remove all contaminated clothing.[7]
-
Flush skin with plenty of soap and water for at least 15 minutes.[4]
-
Seek immediate medical attention.[4]
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Do not allow the victim to rub or keep their eyes closed.[4]
-
Seek immediate medical attention.[4]
In case of inhalation:
-
Remove the victim to fresh air immediately.[4]
-
If breathing is difficult, administer oxygen.[4] If not breathing, give artificial respiration.[4]
-
Seek immediate medical attention.[4]
In case of ingestion:
-
Do NOT induce vomiting.[4]
-
If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4]
-
Never give anything by mouth to an unconscious person.[4]
-
Seek immediate medical attention.[4]
In case of a spill:
-
Evacuate personnel to a safe area.[8]
-
Wear appropriate PPE, including a respirator.[8]
-
Prevent further leakage or spillage if safe to do so.[2][8] Do not let the product enter drains.[2]
-
For liquid spills, contain and collect with an inert absorbent material. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[2][6][7]
Disposal Plan
-
Waste Collection: Collect waste this compound and contaminated materials in a suitable, closed, and properly labeled container.[9]
-
Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials.[9]
-
Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge into sewers.[9] Observe all federal, state, and local regulations.[7]
-
Contaminated Packaging: Triple-rinse containers and offer for recycling or reconditioning if possible.[9] Otherwise, puncture to prevent reuse and dispose of in a sanitary landfill.[9]
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. This compound 2,2-dioxide(1120-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
